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  • Product: trans-4-Methylcyclohexyl isocyanate
  • CAS: 32175-00-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to trans-4-Methylcyclohexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of trans-4-Methylcyclohexyl isocyanate. All qua...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of trans-4-Methylcyclohexyl isocyanate. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Diagrams illustrating key chemical structures and pathways are included to facilitate understanding.

Chemical Identity and Physical Properties

trans-4-Methylcyclohexyl isocyanate is a colorless to pale yellow liquid with a pungent odor.[1] It is a key intermediate in the synthesis of various organic compounds, most notably the anti-diabetic drug glimepiride.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 32175-00-1[3][4]
Molecular Formula C₈H₁₃NO[3][4]
Molecular Weight 139.19 g/mol [3][4]
IUPAC Name 1-isocyanato-4-methylcyclohexane[5]
Synonyms trans-4-Methylcyclohexylisocyanate, Isocyanic acid trans-4-methylcyclohexyl ester[6]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 182 °C[2]
Density 1.04 g/cm³[2]
Flash Point 60 °C[2]
Refractive Index 1.518[2]
Solubility Reacts with water; soluble in organic solvents like toluene and chloroform.[7][8]

Spectroscopic Data

Table 3: Expected Spectroscopic Data

Technique Expected Peaks/Signals
¹H NMR Signals for the cyclohexyl protons and the methyl group protons.
¹³C NMR A characteristic peak for the isocyanate carbon (N=C=O) is expected around 122.5 ppm (based on the trans-trans isomer of 4,4'-dicyclohexyl methane diisocyanate).[9] Other peaks corresponding to the cyclohexyl and methyl carbons would also be present.
IR Spectroscopy A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the range of 2250-2280 cm⁻¹. C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹.[8]
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z = 139.10.

Synthesis of trans-4-Methylcyclohexyl Isocyanate

There are two primary routes for the synthesis of trans-4-Methylcyclohexyl isocyanate.

Synthesis from p-Cresol

This method involves the reduction of p-cresol to trans-4-methylcyclohexanol, followed by a series of reactions to introduce the amine group, and finally conversion to the isocyanate.

Experimental Protocol:

A detailed experimental protocol for this multi-step synthesis is not fully available in a single source. However, a general overview of the steps is as follows:

  • Reduction of p-Cresol: p-Cresol is reduced to 4-methylcyclohexanol using a catalyst such as Raney Nickel under a hydrogen atmosphere.

  • Formation of trans-4-methylcyclohexylamine: The resulting 4-methylcyclohexanol is then converted to trans-4-methylcyclohexylamine. This can be achieved through various methods, including oxidation to the ketone followed by reductive amination.

  • Isocyanate Formation: The final step is the reaction of trans-4-methylcyclohexylamine with triphosgene in an inert solvent to yield trans-4-Methylcyclohexyl isocyanate.[2]

Synthesis from trans-4-Methylcyclohexylamine and Carbon Dioxide

A more direct and phosgene-free method involves the reaction of trans-4-methylcyclohexylamine with carbon dioxide in the presence of a dehydrating agent.

Experimental Protocol (based on patent CN1521162A):

  • Reaction Setup: In a reaction vessel, dissolve trans-4-methylcyclohexylamine and an organic base (e.g., triethylamine) in a suitable solvent such as acetonitrile.

  • Carbon Dioxide Addition: Bubble carbon dioxide gas through the solution to form the corresponding carbamate salt.

  • Dehydration: Cool the reaction mixture to 0°C and slowly add a dehydrating agent, such as thionyl chloride (SOCl₂), dissolved in the same solvent.[10]

  • Reaction and Workup: Stir the reaction mixture at 0°C for approximately one hour. After the reaction is complete, wash the organic phase with a dilute acid solution (e.g., 5% HCl) until neutral.

  • Purification: Dry the organic phase and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield trans-4-Methylcyclohexyl isocyanate.[10]

Purification

The primary methods for purifying isocyanates are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is a common method for separating the isocyanate from non-volatile impurities and residual solvents. The boiling point of trans-4-Methylcyclohexyl isocyanate is 182 °C at atmospheric pressure, so vacuum is necessary to lower the boiling point and prevent thermal decomposition.[2]

  • Column Chromatography: For smaller scale purifications or to remove impurities with similar boiling points, flash column chromatography using a silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[11]

Chemical Reactivity

The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is central to its use as a chemical intermediate.

Reaction with Alcohols

Isocyanates react with alcohols to form carbamates (urethanes). This reaction is often catalyzed by tertiary amines or organometallic compounds.

G reagents R-N=C=O + R'-OH product R-NH-C(=O)-OR' reagents->product catalyst Catalyst

Caption: Reaction of an isocyanate with an alcohol to form a carbamate.

Reaction with Amines

Primary and secondary amines react with isocyanates to form substituted ureas.

G reagents R-N=C=O + R'-NH₂ product R-NH-C(=O)-NH-R' reagents->product

Caption: Reaction of an isocyanate with a primary amine to form a substituted urea.

Role in Drug Development: Synthesis of Glimepiride

trans-4-Methylcyclohexyl isocyanate is a crucial building block in the synthesis of glimepiride, a second-generation sulfonylurea drug used to treat type 2 diabetes.

Experimental Protocol for Glimepiride Synthesis:

  • In a reaction vessel, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide and potassium carbonate are refluxed in acetone.

  • A solution of trans-4-Methylcyclohexyl isocyanate in toluene is then added to the reaction mixture.

  • The mixture is refluxed for several hours. After cooling, water is added, and the product, glimepiride, precipitates and can be collected by filtration.

Mechanism of Action of Glimepiride

Glimepiride lowers blood glucose by stimulating the release of insulin from pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell membrane.

G cluster_beta_cell Pancreatic β-cell cluster_bloodstream Bloodstream glimepiride Glimepiride sur1 SUR1 Receptor glimepiride->sur1 binds to katp KATP Channel sur1->katp inhibits depolarization Membrane Depolarization katp->depolarization leads to ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel opens ca_influx Ca²⁺ Influx ca_channel->ca_influx allows insulin_release Insulin Release ca_influx->insulin_release triggers glucose Lowered Blood Glucose insulin_release->glucose results in

Caption: Signaling pathway of Glimepiride's mechanism of action.

Safety and Handling

trans-4-Methylcyclohexyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions. It is toxic if inhaled or swallowed and causes skin and eye irritation. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Store in a cool, dry place away from moisture and incompatible materials such as acids and oxidizing agents.

References

Exploratory

An In-depth Technical Guide to the Synthesis of trans-4-Methylcyclohexyl Isocyanate from p-Cresol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic pathways for producing trans-4-methylcyclohexyl isocyanate, a key intermediate in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing trans-4-methylcyclohexyl isocyanate, a key intermediate in the pharmaceutical industry, starting from the readily available raw material, p-cresol. This document details the core chemical transformations, presents quantitative data in a structured format, and offers detailed experimental protocols for the key reactions.

Introduction

Trans-4-methylcyclohexyl isocyanate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-diabetic drug glimepiride. The efficient and stereoselective synthesis of this intermediate is of significant interest. This guide focuses on a robust and industrially relevant multi-step synthesis commencing with p-cresol. The overall transformation involves the hydrogenation of the aromatic ring, followed by the introduction of the amine functionality and its subsequent conversion to the isocyanate group.

Overall Synthetic Pathway

The most direct and commonly employed synthetic route from p-cresol to trans-4-methylcyclohexyl isocyanate can be delineated in three primary stages:

  • Hydrogenation of p-Cresol: The aromatic ring of p-cresol is reduced to form a mixture of cis- and trans-4-methylcyclohexanol, with 4-methylcyclohexanone as a key intermediate.

  • Formation of trans-4-Methylcyclohexylamine: The intermediate 4-methylcyclohexanone is converted to a mixture of cis- and trans-4-methylcyclohexylamine, from which the desired trans isomer is isolated.

  • Synthesis of trans-4-Methylcyclohexyl Isocyanate: The primary amine of trans-4-methylcyclohexylamine is converted to the isocyanate functionality.

Synthesis_Pathway pCresol p-Cresol ketone 4-Methylcyclohexanone pCresol->ketone Hydrogenation (e.g., Rh/Al₂O₃, H₂) alcohol 4-Methylcyclohexanol (cis/trans mixture) ketone->alcohol Hydrogenation (e.g., Rh/Al₂O₃, H₂) amine 4-Methylcyclohexylamine (cis/trans mixture) ketone->amine Reductive Amination (e.g., NH₃, H₂, Catalyst) trans_amine trans-4-Methylcyclohexylamine amine->trans_amine Isomer Separation isocyanate trans-4-Methylcyclohexyl Isocyanate trans_amine->isocyanate Phosgenation (e.g., Triphosgene)

Detailed Experimental Protocols and Data

This section provides detailed methodologies for each key transformation, along with tables summarizing the quantitative data from cited literature.

Step 1: Hydrogenation of p-Cresol to 4-Methylcyclohexanone and 4-Methylcyclohexanol

The catalytic hydrogenation of p-cresol is a critical first step. Various catalysts can be employed, with rhodium on alumina being a notable example for the production of the intermediate ketone.

Experimental Protocol: Hydrogenation of p-Cresol to 4-Methylcyclohexanone

This protocol is based on the catalytic hydrogenation at normal pressure.

  • Materials:

    • p-Cresol

    • Rhodium on 3.17 mm alumina pellets (catalyst)

    • Hydrogen gas

  • Equipment:

    • Fixed-bed reactor system

    • Gas flow controllers

    • Temperature controller and furnace

    • Condenser and collection flask

  • Procedure:

    • The catalyst (Rh on alumina pellets) is packed into the reactor.

    • p-Cresol is preheated to 160°C.[1]

    • A continuous flow of hydrogen gas is established at a rate of 144 L/h.[1]

    • The molar ratio of hydrogen to p-cresol in the reacting gas mixture is maintained at 15:1.[1]

    • The catalytic hydrogenation is carried out at the desired temperature (e.g., 80-120°C for optimal conversion to the ketone).

    • The product stream is passed through a condenser, and the liquid product (primarily 4-methylcyclohexanone) is collected.

    • The product is purified by distillation.

Quantitative Data for p-Cresol Hydrogenation to 4-Methylcyclohexanone [1]

Catalytic Temperature (°C)p-Cresol Conversion Rate (%)
600.1
8033.3
10033.5
12018.3
14012.7
1601.0
1800.2
2000.2
2200.5

Further hydrogenation of 4-methylcyclohexanone under similar or slightly more forcing conditions (higher pressure and/or different catalyst, such as Raney® Nickel) will yield 4-methylcyclohexanol as a mixture of cis and trans isomers.

Hydrogenation_Mechanism cluster_0 Hydrogenation of p-Cresol pCresol p-Cresol intermediate Keto-Tautomer Intermediate ketone 4-Methylcyclohexanone alcohol 4-Methylcyclohexanol

Step 2: Reductive Amination of 4-Methylcyclohexanone to trans-4-Methylcyclohexylamine

Reductive amination of the intermediate 4-methylcyclohexanone is a direct route to 4-methylcyclohexylamine. The reaction typically produces a mixture of cis and trans isomers, which can then be separated or isomerized to enrich the desired trans product.

Experimental Protocol: Reductive Amination of 4-Methylcyclohexanone

This protocol is a general procedure and may require optimization for stereoselectivity.

  • Materials:

    • 4-Methylcyclohexanone

    • Ammonia (or an ammonia source like ammonium acetate)

    • Hydrogen gas

    • Raney® Nickel or other suitable hydrogenation catalyst (e.g., Rh/C, Pd/C)

    • Methanol or another suitable solvent

  • Equipment:

    • High-pressure autoclave (e.g., Parr reactor)

    • Magnetic or mechanical stirrer

    • Heating mantle

    • Filtration apparatus

  • Procedure:

    • To a high-pressure autoclave, add 4-methylcyclohexanone, the solvent (methanol), and the catalyst (e.g., Raney® Nickel).

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Introduce ammonia to the desired pressure.

    • Pressurize the reactor with hydrogen.

    • Heat the mixture to the target temperature (e.g., 50-100°C) with vigorous stirring.

    • Maintain the reaction under pressure for several hours until the reaction is complete (monitored by GC or TLC).

    • Cool the reactor to room temperature and carefully vent the excess gas.

    • Filter the reaction mixture to remove the catalyst.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude 4-methylcyclohexylamine as a mixture of cis and trans isomers.

    • The trans isomer can be isolated from the cis isomer by fractional distillation or by forming a salt (e.g., hydrochloride or pivalate) and selective crystallization.[2]

Quantitative Data for Reductive Amination and Isomer Separation

Reaction StepReactantsConditionsProductYieldPurity/RatioReference
Reductive Amination4-methylcyclohexanone, benzylamine, H₂Raney® Ni, methanol, atmospheric pressure, room temp.N-benzyl-4-methylcyclohexylamine (cis/trans mixture)-7:1 cis/transJP2002506845A[3]
Isomerization & SeparationSchiff's base of 4-methylcyclohexylamineStrong base (e.g., potassium tert-amylate) in an ether solvent, followed by hydrolysis and crystallization of a salt.trans-4-methylcyclohexylamine pivalate-trans:cis = 99.5:0.5CZ2005230A3[2]
Step 3: Synthesis of trans-4-Methylcyclohexyl Isocyanate

The final step is the conversion of the primary amine to the isocyanate. The use of triphosgene is a common and safer alternative to handling gaseous phosgene in a laboratory setting.

Experimental Protocol: Phosgenation of trans-4-Methylcyclohexylamine

  • Materials:

    • trans-4-Methylcyclohexylamine

    • Triphosgene (bis(trichloromethyl)carbonate)

    • Triethylamine or an aqueous solution of sodium bicarbonate

    • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve triphosgene (0.35-0.4 equivalents relative to the amine) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • In a separate flask, prepare a solution of trans-4-methylcyclohexylamine (1 equivalent) and triethylamine (2.1 equivalents) in anhydrous DCM.

    • Add the amine/triethylamine solution dropwise to the cold triphosgene solution with vigorous stirring. The reaction is typically rapid.

    • After the addition is complete, allow the reaction to stir for a short period (e.g., 15-30 minutes) at low temperature.

    • The reaction mixture can be washed with cold water or a dilute acid solution to remove triethylammonium salts.

    • The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude trans-4-methylcyclohexyl isocyanate.

    • The product can be further purified by vacuum distillation.

Quantitative Data for Isocyanate Synthesis

Amine SubstratePhosgene SourceBaseSolventYieldReference
L-Phenylalanine methyl ester hydrochlorideTriphosgeneSat. aq. NaHCO₃Dichloromethane98%Organic Syntheses Procedure[4]
Tris(2-aminoethyl)amineTriphosgeneTriethylamineDichloromethane95%General approach to prepare polymers bearing pendant isocyanate groups

Phosgenation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve Triphosgene in DCM B Cool to 0°C A->B D Add Amine Solution Dropwise to Triphosgene B->D C Prepare solution of trans-4-Methylcyclohexylamine and Triethylamine in DCM C->D E Stir at 0°C D->E F Wash with Water/Acid E->F G Separate Organic Layer F->G H Dry over Na₂SO₄ G->H I Solvent Evaporation H->I J Vacuum Distillation I->J

Alternative Synthetic Strategies

While the hydrogenation-reductive amination pathway is common, other routes have been explored:

  • Curtius Rearrangement: This involves the conversion of trans-4-methylcyclohexanecarboxylic acid to its corresponding acyl azide, which then thermally rearranges to the isocyanate.[5] This route requires the initial oxidation of 4-methylcyclohexanol to the carboxylic acid.

  • Mitsunobu Reaction: 4-Methylcyclohexanol can be converted to an azide via a Mitsunobu reaction with hydrazoic acid, followed by reduction to the amine.[6][7] This method offers stereochemical inversion, which could be advantageous in controlling the cis/trans ratio.

  • Phosgene-Free Isocyanate Synthesis: A method using carbon dioxide and a dehydrating agent (such as phosphorus oxychloride or thionyl chloride) to convert the amine to the isocyanate has been patented, offering a potentially safer alternative to phosgene or its derivatives.

Conclusion

The synthesis of trans-4-methylcyclohexyl isocyanate from p-cresol is a well-established process with multiple viable routes. The pathway involving catalytic hydrogenation to 4-methylcyclohexanone, followed by reductive amination and subsequent phosgenation of the resulting trans-amine, represents a direct and scalable approach. Careful control of reaction conditions, particularly in the hydrogenation and amination steps, is crucial for maximizing the yield of the desired trans isomer. The development of stereoselective biocatalytic methods and phosgene-free isocyanate synthesis protocols continues to be an active area of research, aiming for more efficient, safer, and environmentally benign manufacturing processes.

References

Foundational

An In-depth Technical Guide to the Reactivity of trans-4-Methylcyclohexyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the reactivity of trans-4-methylcyclohexyl isocyanate with a range of common nucleophiles...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of trans-4-methylcyclohexyl isocyanate with a range of common nucleophiles, including amines, alcohols, thiols, and water. The document details the fundamental reaction mechanisms and explores the synthetic utility of this versatile reagent, with a particular focus on its application in drug development, exemplified by its role as a key intermediate in the synthesis of the anti-diabetic drug Glimepiride. While specific kinetic data for trans-4-methylcyclohexyl isocyanate is limited in publicly available literature, this guide draws parallels from closely related aliphatic and cyclic isocyanates to provide a robust understanding of its expected reactivity profile. Detailed experimental protocols for the synthesis of ureas and carbamates, including a specific industrial process, are provided, alongside a discussion of analytical methods for monitoring these reactions.

Introduction

trans-4-Methylcyclohexyl isocyanate (CAS No: 32175-00-1) is an aliphatic isocyanate that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive isocyanate group attached to a trans-substituted methylcyclohexyl ring, imparts specific stereochemical and reactivity characteristics that are leveraged in the synthesis of complex molecules. The isocyanate functional group (-N=C=O) is highly electrophilic, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the basis for the formation of ureas, carbamates, thiocarbamates, and other important functional groups.

In the pharmaceutical industry, precise control over chemical reactions is paramount. The reliable and predictable reactivity of trans-4-methylcyclohexyl isocyanate makes it a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the manufacture of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes. This guide will delve into the core principles governing the reactivity of trans-4-methylcyclohexyl isocyanate and provide practical information for its application in research and development.

General Reactivity Profile

The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophilic attack on this carbon is the primary mode of reaction. The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Amines > Secondary Amines > Alcohols > Thiols > Water

This order is influenced by the nucleophilicity and steric hindrance of the attacking species. Aliphatic isocyanates, such as trans-4-methylcyclohexyl isocyanate, are generally less reactive than their aromatic counterparts due to the electron-donating nature of the alkyl group, which slightly reduces the electrophilicity of the isocyanate carbon.

G cluster_products Products trans-4-Methylcyclohexyl\nIsocyanate trans-4-Methylcyclohexyl Isocyanate Nucleophile Nucleophile trans-4-Methylcyclohexyl\nIsocyanate->Nucleophile Nucleophilic Attack Urea Urea (from Amine) Nucleophile->Urea R-NH2 Carbamate Carbamate (Urethane) (from Alcohol) Nucleophile->Carbamate R-OH Thiocarbamate Thiocarbamate (from Thiol) Nucleophile->Thiocarbamate R-SH Carbamic Acid (unstable)\n-> Amine + CO2 Carbamic Acid (unstable) -> Amine + CO2 (from Water) Nucleophile->Carbamic Acid (unstable)\n-> Amine + CO2 H2O

Reaction with Amines (Urea Formation)

The reaction of isocyanates with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate, forming a zwitterionic intermediate which then undergoes a rapid proton transfer to form the stable urea linkage.

G cluster_workflow Urea Formation Mechanism R_NCO R-N=C=O Intermediate Intermediate R_NCO->Intermediate Nucleophilic Attack R_NH2 R'-NH2 R_NH2->Intermediate Urea Urea Intermediate->Urea Proton Transfer

Reaction with Alcohols (Carbamate/Urethane Formation)

Alcohols react with isocyanates to form carbamates, also known as urethanes. This reaction is the foundation of polyurethane chemistry. The reaction with alcohols is generally slower than with amines and is often catalyzed by bases (e.g., tertiary amines) or organometallic compounds (e.g., dibutyltin dilaurate). Primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, largely due to steric hindrance.

G cluster_workflow Carbamate Formation Mechanism R_NCO R-N=C=O Intermediate Intermediate R_NCO->Intermediate Nucleophilic Attack R_OH R'-OH R_OH->Intermediate Carbamate Carbamate Intermediate->Carbamate Proton Transfer

Reaction with Thiols (Thiocarbamate Formation)

Thiols react with isocyanates in a manner analogous to alcohols to produce thiocarbamates. The reaction is generally slower than with alcohols and often requires a catalyst, such as a tertiary amine, to proceed at a reasonable rate.

Reaction with Water (Hydrolysis)

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea. This reaction is important to consider when handling isocyanates, as moisture can lead to the formation of undesired urea byproducts and a pressure build-up in closed containers due to the evolution of CO2. The hydrolysis of phenyl isocyanate has been shown to be subject to general base catalysis, suggesting the uncatalyzed reaction involves two water molecules, one as a nucleophile and the other as a general base.

Quantitative Reactivity Data (Illustrative)

NucleophileCatalystCatalyst Conc. (mol/L)Temperature (°C)Second-Order Rate Constant, k (L/(mol·s))
1-ButanolDibutyltin dilaurate (DBTDL)5.3 x 10⁻⁵405.9 x 10⁻⁴
2-ButanolDibutyltin dilaurate (DBTDL)5.3 x 10⁻⁵401.8 x 10⁻⁴

Data from a study on dicyclohexylmethane-4,4′-diisocyanate and is presented for illustrative purposes.

Application in Drug Development: Synthesis of Glimepiride

trans-4-Methylcyclohexyl isocyanate is a crucial intermediate in the industrial synthesis of Glimepiride, a potent sulfonylurea oral hypoglycemic agent. In the final step of the synthesis, trans-4-methylcyclohexyl isocyanate is reacted with 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide to form the sulfonylurea linkage of the Glimepiride molecule.

G Sulfonamide 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline- 1-carboxamido)ethyl]benzenesulfonamide Glimepiride Glimepiride Sulfonamide->Glimepiride Nucleophilic Addition Isocyanate trans-4-Methylcyclohexyl Isocyanate Isocyanate->Glimepiride

Experimental Protocols

The following protocols are provided as examples for the synthesis of ureas and carbamates using trans-4-methylcyclohexyl isocyanate.

General Protocol for the Synthesis of a Disubstituted Urea

This protocol describes the reaction of trans-4-methylcyclohexyl isocyanate with a primary amine.

Materials:

  • trans-4-Methylcyclohexyl isocyanate (1.0 eq)

  • Primary amine (e.g., Butylamine) (1.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of trans-4-methylcyclohexyl isocyanate in the same anhydrous solvent to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Upon completion, the solvent can be removed under reduced pressure. The resulting crude urea can be purified by recrystallization or column chromatography.

Industrial Synthesis of Glimepiride (Final Step)

The following protocol is adapted from a patent describing the synthesis of Glimepiride.

Materials:

  • 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide (1.0 kg)

  • trans-4-Methylcyclohexyl isocyanate (0.515 kg)

  • Potassium carbonate (0.46 kg)

  • Acetone (24.2 L)

  • Toluene (5 L)

  • Water

Procedure:

  • In a suitable reaction vessel, charge 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide and potassium carbonate into acetone.

  • Heat the mixture to reflux (approximately 55-60 °C) and maintain for 1 hour.

  • In a separate vessel, prepare a solution of trans-4-methylcyclohexyl isocyanate in toluene.

  • Add the isocyanate solution to the refluxing reaction mixture.

  • Continue to reflux for 12 hours, monitoring the reaction for completion.

  • After the reaction is complete, cool the mixture.

  • Add water to the cooled reaction mass to precipitate the product.

  • The precipitated Glimepiride can then be filtered, washed, and dried.

G Start Start Step1 Dissolve Sulfonamide and K2CO3 in Acetone Start->Step1 Step2 Reflux for 1 hour Step1->Step2 Step4 Add Isocyanate solution to refluxing mixture Step2->Step4 Step3 Prepare Isocyanate solution in Toluene Step3->Step4 Step5 Reflux for 12 hours Step4->Step5 Step6 Cool reaction mixture Step5->Step6 Step7 Add water to precipitate product Step6->Step7 End Isolate Glimepiride Step7->End

Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of reactions involving isocyanates.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for real-time, in-situ monitoring of isocyanate reactions. The isocyanate group has a strong and characteristic absorption band around 2250-2280 cm⁻¹. The disappearance of this peak can be monitored to determine the rate of reaction and the point of completion. Concurrently, the appearance of product-specific peaks, such as the carbonyl stretch of the urea or urethane, can also be tracked.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of isocyanate reactions. Since isocyanates are highly reactive, they are typically derivatized before analysis. Common derivatizing agents include amines like 1-(2-methoxyphenyl)piperazine (MOPP) or 1-(9-anthracenylmethyl)piperazine (MAP), which react with the isocyanate to form stable urea derivatives that can be readily analyzed by HPLC with UV or fluorescence detection. This method allows for the separation and quantification of unreacted isocyanate, products, and byproducts.

Safety Considerations

Isocyanates are toxic and are potent respiratory and skin sensitizers. All handling of trans-4-methylcyclohexyl isocyanate should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Care should be taken to avoid inhalation of vapors and contact with skin and eyes. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

trans-4-Methylcyclohexyl isocyanate is a valuable reagent with predictable and versatile reactivity towards a wide range of nucleophiles. Its utility in the synthesis of ureas and carbamates makes it an important building block in organic chemistry, particularly in the pharmaceutical industry for the construction of complex bioactive molecules like Glimepiride. A thorough understanding of its reactivity profile, coupled with appropriate analytical monitoring and safety precautions, enables its effective and safe use in research and drug development. While specific kinetic data for this compound is sparse, the principles of isocyanate chemistry and data from analogous compounds provide a strong framework for predicting its behavior and designing synthetic routes.

Exploratory

Spectroscopic Analysis of trans-4-Methylcyclohexyl Isocyanate: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic characterization of trans-4-Methylcyclohexyl isocyanate, a key intermediate in various chemical syntheses. The focus is on Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic characterization of trans-4-Methylcyclohexyl isocyanate, a key intermediate in various chemical syntheses. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are fundamental techniques for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The trans-configuration of the cyclohexane ring will influence the chemical shifts and coupling constants of the ring protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
-CH₃0.8 - 1.0DoubletCoupled to the adjacent methine proton.
Cyclohexane ring protons (-CH₂-)1.0 - 2.2MultipletsComplex overlapping signals due to axial and equatorial protons.
Methine proton adjacent to -CH₃1.5 - 1.8MultipletOverlaps with other ring proton signals.
Methine proton attached to -NCO3.2 - 3.6MultipletShifted downfield due to the deshielding effect of the isocyanate group.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
-CH₃~22
Cyclohexane ring carbons (-CH₂-)25 - 40Multiple signals expected.
Methine carbon adjacent to -CH₃~35
Methine carbon attached to -NCO~60Shifted downfield by the isocyanate group.
Isocyanate carbon (-NCO)120 - 125Characteristic chemical shift for isocyanates.
Predicted IR Spectral Data

The infrared spectrum is particularly useful for identifying the highly characteristic isocyanate functional group.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
N=C=O asymmetric stretch2240 - 2275Strong, SharpThe most prominent and diagnostic peak in the spectrum.
C-H stretch (alkane)2850 - 2960StrongCorresponding to the methyl and cyclohexyl C-H bonds.
C-H bend (alkane)1375 - 1465Medium

Experimental Protocols

The following sections detail standardized procedures for acquiring NMR and IR spectra for liquid samples like trans-4-Methylcyclohexyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes[1][2]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1][3]

  • Pasteur pipette with a cotton or glass wool plug[1]

  • Vial for sample dissolution

Procedure:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh approximately 1-10 mg of trans-4-Methylcyclohexyl isocyanate into a clean, dry vial.[1][2] For ¹³C NMR, a higher concentration of 5-50 mg is recommended.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[1][2]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.[2]

    • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube to remove any particulate matter.[1] The final sample depth in the tube should be approximately 4-5 cm.[1][2]

    • Cap the NMR tube securely.[2]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

    • Lock the spectrometer onto the deuterium signal of the solvent.[2]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[2] This can be done manually or automatically.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[2]

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is typically used as a reference.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer[4]

  • Salt plates (e.g., NaCl or KBr)[5][6]

  • Pasteur pipette

  • Acetone for cleaning

Procedure:

  • Sample Preparation (Neat Liquid Film):

    • Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of acetone and wipe them dry with a soft tissue.[5]

    • Using a Pasteur pipette, place one or two drops of trans-4-Methylcyclohexyl isocyanate onto the center of one salt plate.[5]

    • Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates.[5]

  • Instrument Setup and Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[5]

    • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

    • Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 600 cm⁻¹.[4]

  • Data Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

    • Identify the characteristic absorption bands, paying close attention to the strong, sharp peak around 2240-2275 cm⁻¹ indicative of the isocyanate group.

    • Correlate other absorption bands with the corresponding functional groups and bond vibrations in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like trans-4-Methylcyclohexyl isocyanate.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (NMR) or Prepare Neat Film (IR) Sample->Dissolve Filter Filter into NMR Tube (if applicable) Dissolve->Filter IR_Acq FTIR Spectrometer: Background Scan, Sample Scan Dissolve->IR_Acq NMR_Acq NMR Spectrometer: Lock, Shim, Acquire Filter->NMR_Acq NMR_Proc NMR Data Processing: FT, Phasing, Referencing NMR_Acq->NMR_Proc IR_Proc IR Data Processing: Peak Picking IR_Acq->IR_Proc Analysis Structural Elucidation: Correlate Spectra with Molecular Structure NMR_Proc->Analysis IR_Proc->Analysis Report Final Report Analysis->Report

A generalized workflow for spectroscopic sample preparation, data acquisition, and analysis.

References

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of trans-4-Methylcyclohexyl Isocyanate in Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis applications of trans-4-Methylcyclohexyl isocyanate, a key intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis applications of trans-4-Methylcyclohexyl isocyanate, a key intermediate in the pharmaceutical and chemical industries. The document elucidates the core mechanism of action, focusing on its electrophilic nature and reactivity towards nucleophiles to form stable covalent bonds. This guide details the synthesis of ureas and carbamates, providing structured data on reaction conditions and yields. Furthermore, it includes detailed experimental protocols and visual representations of reaction pathways and workflows to facilitate a deeper understanding and practical application in a laboratory setting.

Introduction

trans-4-Methylcyclohexyl isocyanate is a valuable reagent in organic synthesis, primarily utilized for its highly reactive isocyanate functional group (-N=C=O). The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack, making it an ideal synthon for the creation of various derivatives, most notably ureas and carbamates. This reactivity is harnessed in the production of a range of commercially significant compounds, including agrochemicals and pharmaceuticals. A prominent example of its application is in the synthesis of Glimepiride, a third-generation sulfonylurea used for the management of type 2 diabetes mellitus.[1] The stereochemistry of the trans isomer is often crucial for the biological activity of the final product, necessitating its use in a pure form.

Core Mechanism of Action

The synthetic utility of trans-4-Methylcyclohexyl isocyanate is centered around the electrophilic character of the central carbon atom in the isocyanate group. This carbon is bonded to two electronegative atoms, nitrogen and oxygen, which withdraw electron density, rendering it highly susceptible to attack by nucleophiles.

Reaction with Amines to Form Ureas

The reaction of trans-4-Methylcyclohexyl isocyanate with primary or secondary amines is a rapid and generally high-yielding process that results in the formation of a substituted urea. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea linkage. This reaction is typically exothermic and often does not require catalysis.[2][3]

Reaction with Alcohols to Form Carbamates

The reaction with alcohols follows a similar nucleophilic addition mechanism to produce carbamates (urethanes). The oxygen atom of the hydroxyl group acts as the nucleophile. This reaction is generally slower than the reaction with amines and often requires a catalyst to proceed at a reasonable rate, especially with sterically hindered or less reactive alcohols.[3][4] Common catalysts include tertiary amines and organotin compounds like dibutyltin dilaurate (DBTDL).

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of ureas and carbamates using trans-4-Methylcyclohexyl isocyanate and other isocyanates as representative examples.

Table 1: Synthesis of Ureas

Amine SubstrateSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
4-(2-Aminoethyl)benzene sulfonamideAcetoneK₂CO₃55-6012High (not specified)[4][5]
Primary/Secondary AmineTHFNoneRoom TempOvernightNot specified[6]
AnilineWaterNone5<1>95[5]
BenzylamineWaterNone5<1>95[5]
Various primary and secondary aminesMeCNNone70 (MW)376-98[1]

Table 2: Synthesis of Carbamates

Alcohol SubstrateSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolNoneNoneRoom Temp12-24High (not specified)[4]
sec-ButanolTHFDBURoom Temp4-8High (not specified)[4]
PhenolTolueneDBTDL60-806-12High (not specified)[4]
Primary AlcoholsAlcohol/THFNone/CatalystVariousVariousNot specified[7]
Secondary AlcoholsAlcohol/THFNone/CatalystVariousVariousNot specified[7]

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Ureas

This protocol describes a general method for the synthesis of a urea derivative from trans-4-Methylcyclohexyl isocyanate and a primary or secondary amine.

Materials:

  • trans-4-Methylcyclohexyl isocyanate

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))

  • Hydrochloric acid (1 N)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • To this solution, add trans-4-Methylcyclohexyl isocyanate (1.0 - 1.2 equivalents) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours.

  • Upon completion, if the product has precipitated, it can be isolated by filtration and washed with a small amount of cold solvent.

  • If the product is soluble, quench the reaction by adding 1 N HCl and stir for 5-10 minutes.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the pure urea derivative.

General Protocol for the Synthesis of N-Substituted Carbamates

This protocol provides a general method for the synthesis of a carbamate from trans-4-Methylcyclohexyl isocyanate and an alcohol, which may require a catalyst.

Materials:

  • trans-4-Methylcyclohexyl isocyanate

  • Alcohol (primary, secondary, or phenolic)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the catalyst (0.05 - 0.1 equivalents, if required) in the chosen anhydrous solvent.

  • Add trans-4-Methylcyclohexyl isocyanate (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C for less reactive alcohols) and stir for the required time (typically 6-24 hours).

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure carbamate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathways cluster_urea Urea Synthesis cluster_carbamate Carbamate Synthesis Isocyanate trans-4-Methylcyclohexyl Isocyanate Nucleophilic_Attack_Amine Nucleophilic Attack (Amine) Isocyanate->Nucleophilic_Attack_Amine Nucleophilic_Attack_Alcohol Nucleophilic Attack (Alcohol) Isocyanate->Nucleophilic_Attack_Alcohol Amine Primary or Secondary Amine (R-NHR') Amine->Nucleophilic_Attack_Amine Alcohol Alcohol or Phenol (R-OH) Alcohol->Nucleophilic_Attack_Alcohol Urea Substituted Urea Carbamate Carbamate (Urethane) Proton_Transfer_Amine Proton Transfer Nucleophilic_Attack_Amine->Proton_Transfer_Amine Proton_Transfer_Amine->Urea Proton_Transfer_Alcohol Proton Transfer Nucleophilic_Attack_Alcohol->Proton_Transfer_Alcohol Proton_Transfer_Alcohol->Carbamate Catalyst Catalyst (e.g., DBTDL, DBU) Catalyst->Nucleophilic_Attack_Alcohol

Caption: Reaction pathways for urea and carbamate synthesis.

Experimental_Workflow Start Start Dissolve_Reactants Dissolve Amine/Alcohol and Catalyst (if needed) in Anhydrous Solvent Start->Dissolve_Reactants Add_Isocyanate Add trans-4-Methylcyclohexyl Isocyanate Dissolve_Reactants->Add_Isocyanate Reaction Stir at Appropriate Temperature Add_Isocyanate->Reaction Monitor Monitor Reaction (TLC/GC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Wash, Extract, Dry) Monitor->Workup Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Pure Urea or Carbamate Product Purification->Product End End Product->End

Caption: General experimental workflow for synthesis.

Conclusion

trans-4-Methylcyclohexyl isocyanate is a versatile and powerful reagent in modern organic synthesis. Its core mechanism of action, driven by the electrophilicity of the isocyanate carbon, allows for the efficient formation of robust urea and carbamate linkages. This technical guide has provided a detailed overview of its synthetic applications, supported by quantitative data, experimental protocols, and clear visual diagrams. A thorough understanding of its reactivity and the practical considerations for its use, as outlined in this document, is essential for researchers and professionals in drug development and chemical synthesis to effectively utilize this important chemical intermediate.

References

Exploratory

In-Depth Technical Guide: Health and Safety Information for trans-4-Methylcyclohexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive health and safety information for trans-4-Methylcyclohexyl isocyanate (CAS No. 32175-00-1).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for trans-4-Methylcyclohexyl isocyanate (CAS No. 32175-00-1). The information is compiled for professionals in research and drug development who may handle this compound. This document summarizes key safety data, outlines first aid and emergency procedures, and provides recommendations for safe handling and storage.

Chemical and Physical Properties

trans-4-Methylcyclohexyl isocyanate is a colorless to pale yellow liquid with a pungent odor.[1][2] It is stable under recommended storage conditions.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H13NO[2]
Molecular Weight 139.19 g/mol [2]
Density 1.04 g/cm³ at 20°C[1][2]
Boiling Point 182 - 215°C[1][2]
Flash Point 60°C[2]
Solubility Reacts with water; Soluble in organic solvents (e.g., toluene, DCM)[1]

Toxicological Information

The toxicological properties of trans-4-Methylcyclohexyl isocyanate have not been thoroughly investigated.[3] However, based on data for other isocyanates and available safety data sheets, it is considered to be toxic.

General Toxicity: Isocyanates are highly reactive compounds that are irritants and sensitizers at low concentrations.[4] The primary routes of exposure are inhalation, skin contact, and eye contact.[5]

Acute Toxicity: This compound is classified as toxic if swallowed and toxic if inhaled.[5] Acute exposure can cause skin and upper respiratory tract irritation, including burning eyes, cough, and wheezing.[4] Severe exposure may lead to noncardiogenic pulmonary edema.[4]

Chronic Toxicity: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[3] Isocyanates are a major cause of occupational asthma.[6]

Hazard Identification and Classification

trans-4-Methylcyclohexyl isocyanate is classified as a hazardous chemical. The following table summarizes its hazard classifications.

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapour
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage
Skin sensitization1H317: May cause an allergic skin reaction
Acute toxicity, Inhalation2H330: Fatal if inhaled
Respiratory sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Hazardous to the aquatic environment, long-term2H411: Toxic to aquatic life with long lasting effects

Source:[2]

Mechanism of Toxicity

The toxicity of isocyanates is primarily due to their high reactivity towards nucleophiles, such as the functional groups found in proteins. The proposed mechanism involves the formation of isocyanate-protein adducts, which can act as neoantigens, triggering an immune response.[4][6]

G isocyanate Inhaled Isocyanate epithelial_cells Bronchial Epithelial Cells isocyanate->epithelial_cells tubulin_binding Binding to Tubulin epithelial_cells->tubulin_binding detoxification Detoxification (Glutathione S-transferase) epithelial_cells->detoxification cilia_impairment Cilia Function Impairment / Cell Detachment tubulin_binding->cilia_impairment gsh_depletion GSH Capacity Exhausted detoxification->gsh_depletion If capacity is exceeded albumin_binding Binding to Albumin gsh_depletion->albumin_binding neo_epitope Isocyanate-Albumin Complex (Neo-epitope) albumin_binding->neo_epitope immune_response Immune Response (Asthma) neo_epitope->immune_response

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[9]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]

G exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eyes Rinse Eyes with Water (15 min) eye->rinse_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth oxygen Give Oxygen if Breathing is Difficult fresh_air->oxygen artificial_respiration Artificial Respiration if Not Breathing oxygen->artificial_respiration medical_attention Seek Immediate Medical Attention artificial_respiration->medical_attention wash_skin Wash with Soap and Water remove_clothing->wash_skin wash_skin->medical_attention rinse_eyes->medical_attention no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit no_vomit->medical_attention

Handling and Storage

Handling:

  • Handle in a well-ventilated place.[9]

  • Wear suitable protective clothing, gloves, and eye/face protection.[9]

  • Avoid contact with skin and eyes.[9]

  • Avoid formation of dust and aerosols.[9]

  • Use non-sparking tools.[9]

  • Prevent fire caused by electrostatic discharge.[9]

  • Do not eat, drink, or smoke when using this product.[9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep container tightly closed.[9]

  • Store locked up.[9]

  • Store away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this chemical.

PPE TypeSpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[9]
Skin Protection Chemical impermeable gloves (inspected prior to use), and fire/flame resistant and impervious clothing.[9]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[9] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

G handling Handling trans-4-Methylcyclohexyl Isocyanate eye_protection Eye/Face Protection handling->eye_protection skin_protection Skin Protection handling->skin_protection respiratory_protection Respiratory Protection handling->respiratory_protection goggles Tightly Fitting Safety Goggles (EN166/NIOSH) eye_protection->goggles gloves Chemical Impermeable Gloves skin_protection->gloves clothing Impervious Clothing skin_protection->clothing respirator Full-Face Respirator (if limits exceeded) respiratory_protection->respirator

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Specific hazards: Flammable liquid and vapor.[2]

  • Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[9]

Accidental Release:

  • Avoid breathing vapors, mist, or gas.[3]

  • Ensure adequate ventilation.[3]

  • Remove all sources of ignition.[9]

  • Prevent further leakage or spillage if safe to do so.[9]

  • Do not let the product enter drains.[9]

  • Collect spillage with non-combustible absorbent material and place in a container for disposal according to local regulations.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of trans-4-Methylcyclohexyl isocyanate are not available in the public domain. General methodologies for assessing the toxicity of isocyanates involve standard OECD guidelines for acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation and sensitization studies. For instance, LC50 values are typically determined by exposing animals (e.g., rats) to various concentrations of the substance in air for a set period (e.g., 4 hours) and observing mortality over a subsequent period.[10]

Stability and Reactivity

  • Reactivity: Reacts with water.[1]

  • Chemical stability: Stable under recommended storage conditions.[2]

  • Possibility of hazardous reactions: No data available.[2]

  • Conditions to avoid: Heat, flames, sparks, and moisture.[9]

  • Incompatible materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

  • Hazardous decomposition products: No data available.[2]

References

Foundational

An In-depth Technical Guide to the Stability and Degradation Pathways of trans-4-Methylcyclohexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and degradation pathways of trans-4-Methylcyclohexyl isocyanate. The information is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of trans-4-Methylcyclohexyl isocyanate. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the chemical behavior of this compound, ensuring its proper handling, storage, and application.

Core Stability Profile

trans-4-Methylcyclohexyl isocyanate is a colorless liquid that is stable under recommended storage conditions, which include a cool, dry, and well-ventilated area, preferably under an inert nitrogen atmosphere to prevent reaction with moisture.[1] It is a reactive chemical species and is incompatible with a variety of substances, including water, alcohols, amines, acids, acid chlorides, acid anhydrides, and strong oxidizing agents. A technical specification sheet indicates that it possesses thermal stability up to 180°C.[2] As a cycloaliphatic isocyanate, it is expected to exhibit good stability against photo-oxidation, particularly when compared to aromatic isocyanates which are prone to yellowing upon UV exposure.[3]

General Physicochemical Properties
PropertyValueReference
Molecular FormulaC8H13NO[4]
Molecular Weight139.19 g/mol [4]
Boiling Point182-215 °C[2]
Flash Point60 °C[4]
AppearanceColorless to pale yellow liquid[2]

Primary Degradation Pathways

The degradation of trans-4-Methylcyclohexyl isocyanate is primarily driven by its reaction with nucleophiles and exposure to elevated temperatures. The main degradation pathways are hydrolysis, reaction with other nucleophiles (such as alcohols), and thermal decomposition.

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for isocyanates. The reaction proceeds through a two-step mechanism. First, the isocyanate group reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to yield the corresponding primary amine, trans-4-methylcyclohexylamine, and carbon dioxide gas.[3][5]

Hydrolysis_Pathway trans-4-Methylcyclohexyl Isocyanate trans-4-Methylcyclohexyl Isocyanate Carbamic Acid Intermediate Carbamic Acid Intermediate trans-4-Methylcyclohexyl Isocyanate->Carbamic Acid Intermediate + H2O trans-4-Methylcyclohexylamine trans-4-Methylcyclohexylamine Carbamic Acid Intermediate->trans-4-Methylcyclohexylamine Carbon Dioxide Carbon Dioxide Carbamic Acid Intermediate->Carbon Dioxide

Caption: Hydrolytic degradation pathway of trans-4-Methylcyclohexyl isocyanate.

Thermal Degradation

At elevated temperatures, trans-4-Methylcyclohexyl isocyanate can undergo several reactions, including dimerization, trimerization, and decomposition.

  • Dimerization and Trimerization: In the presence of certain catalysts or upon heating, isocyanates can dimerize to form uretidinediones or trimerize to form more thermally stable isocyanurates.[3]

  • Carbodiimide Formation: At temperatures exceeding 160°C, thermal degradation can lead to the formation of carbodiimides with the concurrent release of carbon dioxide.[3][5]

  • High-Temperature Decomposition: At very high temperatures, the isocyanurate ring, if formed, can decompose (above 400°C) to regenerate isocyanate groups, which can then undergo further reactions to form carbodiimides or ureas.[8] When heated to decomposition, toxic fumes of nitrogen oxides and hydrogen cyanide may be emitted.[9]

Thermal_Degradation cluster_main trans-4-Methylcyclohexyl Isocyanate Isocyanate R-N=C=O Dimer (Uretidinedione) Dimer (Uretidinedione) Isocyanate->Dimer (Uretidinedione) Heat/Catalyst Trimer (Isocyanurate) Trimer (Isocyanurate) Isocyanate->Trimer (Isocyanurate) Heat/Catalyst Carbodiimide R-N=C=N-R + CO2 Isocyanate->Carbodiimide > 160°C Further Decomposition Products Further Decomposition Products Trimer (Isocyanurate)->Further Decomposition Products > 400°C

Caption: Thermal degradation pathways of trans-4-Methylcyclohexyl isocyanate.

Photolytic Degradation

As a cycloaliphatic isocyanate, trans-4-Methylcyclohexyl isocyanate is inherently more resistant to photolytic degradation and yellowing compared to aromatic isocyanates.[3] However, prolonged exposure to UV radiation, especially in the presence of oxygen, can lead to the degradation of materials synthesized from it. The degradation of polyurethanes, for instance, can involve photo-oxidative reactions leading to chain scission and the formation of various degradation products.[10]

The vapor-phase reaction of the closely related cyclohexyl isocyanate with photochemically-produced hydroxyl radicals is estimated to have an atmospheric half-life of about 13 hours, suggesting that in atmospheric conditions, this would be a relevant degradation pathway.[9]

Experimental Protocols for Stability and Degradation Analysis

Quantification of Isocyanate Content (Stability Testing)

A standard method for determining the isocyanate content is based on the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine (DBA) to form the corresponding urea. The unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid. This method is described in ASTM D5155.[11][12][13][14][15]

Experimental Workflow:

Titration_Workflow Sample Weigh Isocyanate Sample Reaction React with excess di-n-butylamine (DBA) in toluene Sample->Reaction Titration Back-titrate unreacted DBA with standardized HCl Reaction->Titration Calculation Calculate %NCO Titration->Calculation

Caption: Workflow for determining isocyanate content by titration.

Detailed Methodology (based on ASTM D5155):

  • Sample Preparation: Accurately weigh a sample of trans-4-Methylcyclohexyl isocyanate into an Erlenmeyer flask.

  • Reaction: Add a precise volume of a standardized solution of di-n-butylamine in toluene to the flask. Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15 minutes) with gentle stirring.

  • Titration: Add a suitable solvent like isopropanol to the flask and titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid using a potentiometric titrator or a suitable indicator.

  • Blank Determination: Perform a blank titration using the same volumes of reagents but without the isocyanate sample.

  • Calculation: The isocyanate content (%NCO) is calculated based on the difference in the titration volumes for the blank and the sample.

Analysis of Degradation Products

The primary degradation products, such as trans-4-methylcyclohexylamine from hydrolysis, can be identified and quantified using chromatographic techniques, typically after derivatization.

Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation and Derivatization:

    • To analyze the remaining isocyanate and any isocyanate-containing degradation products, the sample can be reacted with a derivatizing agent such as di-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MOPP) to form stable urea derivatives.[16][17][18][19]

    • To analyze the amine degradation products, a different derivatization step may be necessary, for example, reaction with ethyl chloroformate.[19]

  • LC-MS Analysis:

    • The derivatized sample is injected into a liquid chromatograph for separation of the components.

    • A mass spectrometer is used for detection and quantification, providing high sensitivity and selectivity.[16][20]

Experimental Workflow for Degradation Product Analysis:

Degradation_Analysis_Workflow Degraded_Sample Collect Degraded Sample Derivatization Derivatize with appropriate reagent (e.g., DBA) Degraded_Sample->Derivatization LC_Separation Separate components using HPLC Derivatization->LC_Separation MS_Detection Detect and quantify using Mass Spectrometry LC_Separation->MS_Detection Data_Analysis Identify and quantify degradation products MS_Detection->Data_Analysis

Caption: Workflow for the analysis of degradation products.

Summary of Quantitative Data

Quantitative kinetic data for the degradation of trans-4-Methylcyclohexyl isocyanate is scarce in publicly available literature. The following table summarizes analogous data for related cycloaliphatic isocyanates to provide an estimate of its reactivity.

Degradation PathwayCompoundParameterValueConditionsReference
HydrolysisIsophorone diisocyanateHalf-life~ 1 hourAqueous environment[6][7]
PhotodegradationCyclohexyl isocyanateAtmospheric half-life~ 13 hoursReaction with OH radicals[9]
Thermal Stabilitytrans-4-Methylcyclohexyl isocyanateUpper Limit180 °C-[2]

This guide provides a foundational understanding of the stability and degradation of trans-4-Methylcyclohexyl isocyanate. For critical applications, it is recommended to perform specific stability studies under conditions relevant to the intended use.

References

Exploratory

An In-depth Technical Guide to the Solubility and Reactivity of trans-4-Methylcyclohexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics and key chemical reactions of trans-4-Methylcyclohexyl isocyanate....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and key chemical reactions of trans-4-Methylcyclohexyl isocyanate. Due to the limited availability of specific quantitative solubility data in published literature, this document summarizes the available qualitative information and presents a general experimental protocol for determining its solubility in organic solvents. Furthermore, this guide outlines the primary reaction pathways of this isocyanate with nucleophiles, which are fundamental to its application in chemical synthesis.

Physicochemical Properties

  • Chemical Name: trans-4-Methylcyclohexyl isocyanate

  • CAS Number: 32175-00-1[1]

  • Molecular Formula: C₈H₁₃NO[2]

  • Molecular Weight: 139.19 g/mol [2]

  • Appearance: Colorless to pale yellow liquid[3][4]

  • Density: Approximately 1.04 g/cm³[2]

  • Boiling Point: 182 °C[2]

  • Flash Point: 60 °C[2]

Solubility of trans-4-Methylcyclohexyl Isocyanate

Currently, specific quantitative solubility data for trans-4-methylcyclohexyl isocyanate in various organic solvents is not extensively documented in publicly accessible literature. However, qualitative descriptions from technical data sheets provide a general understanding of its solubility profile.

Table 1: Qualitative Solubility of trans-4-Methylcyclohexyl Isocyanate in Various Solvents

SolventSolubility DescriptionCitation
TolueneSoluble[3]
Dichloromethane (DCM)Soluble[3]
ChloroformSparingly Soluble[2][5]
MethanolSlightly Soluble (Reacts)[2][5]
WaterReacts[3]

Note on Reactivity: Isocyanates are highly reactive compounds. Their "solubility" in protic solvents like alcohols and water is often limited by their chemical reaction with the solvent itself. With alcohols, they form urethanes, and with water, they can form an unstable carbamic acid which decomposes to an amine and carbon dioxide, or the amine can react with another isocyanate to form a urea. Therefore, when considering solubility in such solvents, it is crucial to account for this reactivity.

Experimental Protocol for Solubility Determination (Gravimetric Method)

For researchers requiring precise solubility data, the following gravimetric method provides a fundamental approach to determine the solubility of trans-4-Methylcyclohexyl isocyanate in a specific organic solvent at a given temperature.[6][7][8][9]

Objective: To determine the solubility of trans-4-Methylcyclohexyl isocyanate in a selected organic solvent (e.g., toluene, dichloromethane) at a specific temperature.

Materials:

  • trans-4-Methylcyclohexyl isocyanate

  • Anhydrous organic solvent of choice

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with sealed caps

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Pre-weighed, dry evaporating dishes or beakers

  • Vacuum oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add a known volume of the selected anhydrous organic solvent to a series of vials.

    • To each vial, add an excess amount of trans-4-Methylcyclohexyl isocyanate. An excess is ensured when undissolved solute remains visible.

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1-5 mL) of the clear supernatant using a syringe fitted with a chemically compatible filter to remove any suspended particles.

  • Gravimetric Analysis:

    • Dispense the filtered aliquot into a pre-weighed, dry evaporating dish.

    • Record the exact mass of the dish with the solution.

    • Carefully evaporate the solvent under a fume hood. A gentle stream of inert gas (e.g., nitrogen) can facilitate this process. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Mass of dissolved isocyanate: (Mass of dish + residue) - (Mass of empty dish)

    • Volume of solvent: The volume of the aliquot taken.

    • Solubility: (Mass of dissolved isocyanate) / (Volume of solvent). This can be expressed in units such as g/mL or converted to g/100 mL or mol/L.

Safety Precautions:

  • trans-4-Methylcyclohexyl isocyanate is toxic and a sensitizer. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are often flammable and volatile. Avoid open flames and ensure proper ventilation.

Key Reaction Pathways

trans-4-Methylcyclohexyl isocyanate is a versatile intermediate in organic synthesis due to the high reactivity of the isocyanate group (-N=C=O) towards nucleophiles. The primary reactions involve the addition of alcohols to form urethanes and the addition of amines to form ureas.[10][11][12][13][14]

The reaction of an isocyanate with an alcohol yields a urethane (also known as a carbamate). This reaction is fundamental to the production of polyurethanes. The reaction mechanism generally involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.

Urethane_Formation Isocyanate trans-4-Methylcyclohexyl Isocyanate (R-N=C=O) Urethane Urethane (R-NH-C(=O)-O-R') Isocyanate->Urethane + R'-OH Alcohol Alcohol (R'-OH)

Caption: Reaction of trans-4-Methylcyclohexyl Isocyanate with an alcohol to form a urethane.

The reaction of an isocyanate with a primary or secondary amine is typically very rapid and results in the formation of a substituted urea. This reaction is crucial in the synthesis of various polymers and small molecules. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon.

Urea_Formation Isocyanate trans-4-Methylcyclohexyl Isocyanate (R-N=C=O) Urea Urea (R-NH-C(=O)-NH-R') Isocyanate->Urea + R'-NH₂ Amine Amine (R'-NH₂)

Caption: Reaction of trans-4-Methylcyclohexyl Isocyanate with an amine to form a urea.

The following diagram illustrates a general workflow for conducting a reaction with trans-4-Methylcyclohexyl isocyanate.

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reactants Dissolve Nucleophile (Alcohol/Amine) in Anhydrous Solvent Start->Reactants Addition Slowly Add trans-4-Methylcyclohexyl Isocyanate at Controlled Temperature Reactants->Addition Reaction Stir Reaction Mixture for Specified Time Addition->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purify Product (e.g., Crystallization, Chromatography) Workup->Purification Analysis Characterize Product (e.g., NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for reactions involving trans-4-Methylcyclohexyl isocyanate.

Conclusion

trans-4-Methylcyclohexyl isocyanate is a valuable reagent in organic synthesis, primarily utilized for its reactions with alcohols and amines to form urethanes and ureas, respectively. While detailed quantitative solubility data is sparse, it is generally soluble in common aprotic organic solvents like toluene and dichloromethane. For applications requiring precise solubility information, a gravimetric determination method is recommended. Due to its reactivity and potential hazards, appropriate safety measures must be strictly followed when handling this compound.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Glimepiride Using trans-4-Methylcyclohexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the synthesis of Glimepiride, a second-generation sulfonylurea oral hypoglycemic agent. The describe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Glimepiride, a second-generation sulfonylurea oral hypoglycemic agent. The described method utilizes the key intermediate, trans-4-Methylcyclohexyl isocyanate, and is intended for laboratory-scale preparation.

Introduction

Glimepiride is a widely prescribed medication for the management of type 2 diabetes mellitus. It primarily functions by stimulating the release of insulin from pancreatic β-cells. The synthesis route detailed herein involves the reaction of 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonamide with trans-4-methylcyclohexyl isocyanate. This method is a common and effective approach for the preparation of Glimepiride.

Reaction Scheme

The overall reaction for the synthesis of Glimepiride is depicted below:

Caption: Workflow for the synthesis and purification of Glimepiride.

Mechanism of Action Signaling Pathway

Glimepiride exerts its hypoglycemic effect by stimulating insulin release from the pancreatic β-cells. [1][2]This process is initiated by the binding of Glimepiride to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the β-cell membrane. [1]

G cluster_membrane Pancreatic β-Cell Membrane cluster_cytosol Cytosol glimepiride Glimepiride sur1 SUR1 Receptor glimepiride->sur1 Binds to katp KATP Channel sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows depolarization->ca_channel Opens insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers exocytosis Insulin Exocytosis insulin_vesicles->exocytosis Fusion and Release

Caption: Glimepiride's mechanism of action in pancreatic β-cells.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • trans-4-Methylcyclohexyl isocyanate is a hazardous substance; avoid inhalation and skin contact.

  • Ammonia gas is corrosive and toxic; handle with extreme care in a fume hood.

  • Follow all standard laboratory safety procedures.

Disclaimer: This protocol is intended for informational purposes for qualified professionals. It should be adapted and optimized as necessary for specific laboratory conditions. All procedures should be carried out with appropriate safety precautions.

References

Application

Application Notes and Protocols: Reaction of trans-4-Methylcyclohexyl Isocyanate with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction The reaction of isocyanates with primary and secondary amines is a fundamental and highly efficient method for the synthesis of substituted ure...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of isocyanates with primary and secondary amines is a fundamental and highly efficient method for the synthesis of substituted ureas. This nucleophilic addition reaction is characterized by its high yields, rapid reaction rates, and broad substrate scope. trans-4-Methylcyclohexyl isocyanate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its reaction with various amines provides access to a diverse range of urea derivatives, which are prevalent motifs in biologically active compounds. A prominent example of this reaction's application is in the final step of the synthesis of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes.[1] This document provides detailed protocols for the reaction of trans-4-methylcyclohexyl isocyanate with both simple and complex amines, along with data presentation and workflow visualizations.

Reaction Principle

The core of the reaction is the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom at the electrophilic carbonyl carbon of the isocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea product. The reaction is typically exothermic and often proceeds to completion at room temperature without the need for a catalyst. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.[2]

Safety Precautions

Isocyanates are toxic and potent respiratory sensitizers. All manipulations involving trans-4-methylcyclohexyl isocyanate should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Protocol 1: General Synthesis of a Disubstituted Urea

This protocol describes a general method for the reaction of trans-4-methylcyclohexyl isocyanate with a primary aromatic amine, using aniline as an example. The reaction is typically fast and high-yielding.

Materials and Reagents
Reagent/MaterialGradeSupplier
trans-4-Methylcyclohexyl isocyanate≥98%e.g., Sigma-Aldrich
AnilineReagent grade, ≥99%e.g., Sigma-Aldrich
Anhydrous Diethyl EtherACS gradee.g., Fisher Scientific
Beaker, 100 mL
Magnetic stirrer and stir bar
Glass funnel
Filter paper
Spatula
Experimental Procedure
  • Preparation of Amine Solution: In a 100 mL beaker equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in anhydrous diethyl ether (approximately 10 mL per gram of aniline).

  • Addition of Isocyanate: While stirring the aniline solution at room temperature, add trans-4-methylcyclohexyl isocyanate (1.0 eq.) dropwise.

  • Reaction: The reaction is typically exothermic, and a white precipitate of the urea product will form almost immediately. Continue stirring for 30 minutes to ensure the reaction goes to completion.

  • Isolation of Product: Collect the solid product by vacuum filtration through a glass funnel with filter paper.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the pure N-(trans-4-methylcyclohexyl)-N'-phenylurea.

Expected Results
ProductPhysical AppearanceYieldMelting Point
N-(trans-4-methylcyclohexyl)-N'-phenylureaWhite solid>95%To be determined experimentally

Protocol 2: Synthesis of a Complex Urea Derivative (Glimepiride Final Step)

This protocol is adapted from the synthesis of the active pharmaceutical ingredient Glimepiride and demonstrates the reaction in a more complex setting, often requiring heat and a basic catalyst.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamidePharmaceutical IntermediateSpecialized supplier
trans-4-Methylcyclohexyl isocyanate≥98%e.g., Sigma-Aldrich
TolueneAnhydrous, ACS gradee.g., Fisher Scientific
Acetic AcidGlaciale.g., Sigma-Aldrich
Round-bottom flask with reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Experimental Procedure
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the sulfonamide intermediate (1.0 eq.) and toluene.

  • Addition of Isocyanate: Prepare a solution of trans-4-methylcyclohexyl isocyanate (1.05 eq.) in toluene and add it to the flask containing the sulfonamide.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.

  • Workup: Add water to the cooled reaction mass and stir. Adjust the pH to 5.5-6.0 with glacial acetic acid to precipitate the product.

  • Isolation and Drying: Filter the resulting solid, wash with water, and dry under vacuum at 90-100 °C to a constant weight to yield Glimepiride.

Quantitative Data from a Representative Synthesis
Reactant 1Reactant 2SolventTemperatureTimeYield
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamidetrans-4-Methylcyclohexyl isocyanateTolueneReflux12 hHigh

Visualizations

Reaction Mechanism

Caption: Nucleophilic addition of an amine to an isocyanate.

Experimental Workflow: General Synthesis

General_Workflow Workflow for General Urea Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_amine Dissolve Amine in Diethyl Ether add_isocyanate Add Isocyanate (dropwise) prep_amine->add_isocyanate stir Stir at RT (30 min) add_isocyanate->stir filter_solid Vacuum Filtration stir->filter_solid wash Wash with cold Diethyl Ether filter_solid->wash dry Dry under Vacuum wash->dry Glimepiride_Workflow Workflow for Glimepiride Synthesis (Final Step) cluster_reaction Reaction cluster_workup Work-up & Isolation mix_reagents Combine Sulfonamide and Isocyanate in Toluene reflux Heat to Reflux (12 hours) mix_reagents->reflux cool Cool to RT reflux->cool add_water Add Water cool->add_water acidify Adjust pH to 5.5-6.0 (Acetic Acid) add_water->acidify filter_solid Filter Product acidify->filter_solid wash_dry Wash with Water & Dry (90-100 °C) filter_solid->wash_dry

References

Method

Application Notes and Protocols: Use of trans-4-Methylcyclohexyl Isocyanate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the utilization of trans-4-Methylcyclohexyl isocyanate in polymer chemistry. This versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of trans-4-Methylcyclohexyl isocyanate in polymer chemistry. This versatile monofunctional isocyanate can be employed in two primary applications: as a polymer modifier to end-cap hydroxyl-terminated polymers and as a monomer for the synthesis of polyisocyanates via anionic polymerization.

Application 1: End-Capping of Hydroxyl-Terminated Polymers

trans-4-Methylcyclohexyl isocyanate serves as an effective agent for the end-capping of hydroxyl-terminated polymers. This modification is crucial for preventing further reactions of the terminal hydroxyl groups, thereby enhancing the stability of the polymer. Additionally, the introduction of the methylcyclohexyl group can modify the surface properties and solubility of the final polymer.

Experimental Protocol: End-Capping of Poly(ethylene glycol)

This protocol details the procedure for the end-capping of a commercially available hydroxyl-terminated polymer, poly(ethylene glycol) (PEG), with trans-4-Methylcyclohexyl isocyanate.

Materials:

  • Poly(ethylene glycol) (PEG), hydroxyl-terminated (Mn = 2000 g/mol )

  • trans-4-Methylcyclohexyl isocyanate (purity ≥ 98%)

  • Anhydrous Dichloromethane (DCM)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Methanol

  • Diethyl ether

  • Nitrogen gas (high purity)

Procedure:

  • Drying of Polymer: In a round-bottom flask, dissolve PEG (e.g., 10 g, 5 mmol) in anhydrous DCM (100 mL). Dry the solution over activated molecular sieves (4 Å) for at least 12 hours under a nitrogen atmosphere.

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Addition of Reagents: Transfer the dried PEG solution to the reaction flask via cannula. Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to PEG).

  • Isocyanate Addition: In a separate flask, dissolve trans-4-Methylcyclohexyl isocyanate (e.g., 1.5 g, 10.9 mmol, a slight excess to ensure complete reaction) in anhydrous DCM (20 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the isocyanate solution dropwise to the stirred PEG solution at room temperature over 30 minutes.

  • Monitoring: Monitor the reaction progress by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the broad -OH stretching band (around 3400 cm⁻¹) and the isocyanate (-NCO) peak (around 2270 cm⁻¹) indicates the completion of the reaction.

  • Quenching: Once the reaction is complete (typically after 12-24 hours), add a small amount of methanol to quench any unreacted isocyanate.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated polymer by filtration and wash it with diethyl ether.

  • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

Data Presentation

Table 1: Characterization of End-Capped Poly(ethylene glycol)

ParameterBefore End-CappingAfter End-Capping
Molecular Weight (Mn) ~2000 g/mol ~2278 g/mol (theoretical)
Terminal Group Hydroxyl (-OH)Methylcyclohexylurethane
FTIR (-OH stretch) ~3400 cm⁻¹ (broad)Absent
FTIR (-NCO stretch) Not ApplicableAbsent
¹H NMR (new peaks) Not ApplicablePeaks corresponding to the methylcyclohexyl group

Application 2: Synthesis of Poly(trans-4-Methylcyclohexyl isocyanate)

trans-4-Methylcyclohexyl isocyanate can be polymerized via anionic polymerization to yield poly(trans-4-Methylcyclohexyl isocyanate). This results in a rigid, helical polymer with a polyamide-like backbone. The properties of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.

Experimental Protocol: Anionic Polymerization

This protocol describes the synthesis of poly(trans-4-Methylcyclohexyl isocyanate) using sodium naphthalenide as the initiator.

Materials:

  • trans-4-Methylcyclohexyl isocyanate (purity ≥ 98%), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Naphthalene

  • Sodium metal

  • Methanol (anhydrous)

  • Argon gas (high purity)

Procedure:

  • Initiator Preparation (Sodium Naphthalenide): In a glovebox or under a high-purity argon atmosphere, prepare a 0.1 M solution of sodium naphthalenide in anhydrous THF by reacting stoichiometric amounts of naphthalene and sodium metal.

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a rubber septum. The reaction must be carried out under strict anhydrous and anaerobic conditions.

  • Solvent and Monomer Preparation: Distill anhydrous THF into the reaction flask. Cool the flask to -98 °C using a liquid nitrogen/methanol bath. In a separate flask, dissolve the freshly distilled trans-4-Methylcyclohexyl isocyanate monomer in anhydrous THF.

  • Initiation: Using a gas-tight syringe, inject the desired amount of the sodium naphthalenide initiator solution into the cold THF.

  • Polymerization: Slowly add the monomer solution to the stirred initiator solution at -98 °C. The reaction is typically rapid.

  • Termination: After the desired reaction time (e.g., 30-60 minutes), terminate the polymerization by adding a small amount of anhydrous methanol.

  • Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent such as methanol.

  • Isolation: Collect the polymer by filtration.

  • Drying: Dry the polymer under vacuum at room temperature to a constant weight.

Data Presentation

Table 2: Predicted Properties of Poly(trans-4-Methylcyclohexyl isocyanate)

Monomer:Initiator RatioTheoretical Mn ( g/mol )Predicted Polydispersity Index (PDI)
50:1~7,000< 1.2
100:1~14,000< 1.2
200:1~28,000< 1.2

Visualizations

Reaction Scheme for Polymer End-Capping

G cluster_reactants Reactants PEG PEG-OH (Hydroxyl-Terminated Polymer) reaction_point PEG->reaction_point Isocyanate trans-4-Methylcyclohexyl Isocyanate Isocyanate->reaction_point Catalyst DBTDL Catalyst Catalyst->reaction_point  Catalyzes Product PEG-urethane-Methylcyclohexyl (End-Capped Polymer) reaction_point->Product  Reaction

Caption: Reaction of a hydroxyl-terminated polymer with trans-4-Methylcyclohexyl isocyanate.

Experimental Workflow for Anionic Polymerization

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up Initiator Prepare Sodium Naphthalenide Initiator Cooling Cool Reactor to -98°C Initiator->Cooling Monomer Purify Monomer & Prepare Solution Monomer->Cooling Initiation Add Initiator Cooling->Initiation Polymerization Add Monomer Solution Initiation->Polymerization Termination Quench with Methanol Polymerization->Termination Precipitation Precipitate in Methanol Termination->Precipitation Isolation Filter and Wash Polymer Precipitation->Isolation Drying Dry Under Vacuum Isolation->Drying

Caption: Workflow for the anionic polymerization of trans-4-Methylcyclohexyl isocyanate.

Structure of Poly(trans-4-Methylcyclohexyl isocyanate)

Caption: Repeating unit of poly(trans-4-Methylcyclohexyl isocyanate).

Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-Substituted Ureas

For Researchers, Scientists, and Drug Development Professionals Introduction N-substituted ureas are a pivotal class of organic compounds with broad applications in medicinal chemistry, drug development, and agrochemical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted ureas are a pivotal class of organic compounds with broad applications in medicinal chemistry, drug development, and agrochemicals.[1][2][3][4] Their structural motif, characterized by a central carbonyl group flanked by two nitrogen atoms, allows them to act as effective hydrogen bond donors and acceptors. This property enables them to bind with high affinity to biological targets such as kinases and receptors, making them a common feature in many approved drugs.[5][6] This document provides detailed protocols for the laboratory-scale synthesis of N-substituted ureas, focusing on practical and scalable methods.

Synthetic Methodologies

Several methods exist for the synthesis of N-substituted ureas. The most common and versatile approaches are highlighted below.

Method 1: Reaction of Amines with Isocyanates

The reaction of an amine with an isocyanate is a highly efficient and widely used method for preparing N-substituted ureas.[7][8] Isocyanates can be used directly or generated in situ from various precursors to enhance safety and operational simplicity.

A particularly mild and environmentally friendly approach involves the use of potassium isocyanate in an aqueous medium.[1][4][9][10] This method avoids the use of volatile and toxic organic solvents and often allows for simple product isolation through filtration.[1][4]

Method 2: Hofmann Rearrangement of Primary Amides
Method 3: Phosgene-Free Synthetic Routes

Due to the high toxicity of phosgene and its derivatives, several phosgene-free methods have been developed. These often involve the use of safer carbonylating agents.

  • N,N' -Carbonyldiimidazole (CDI): CDI is a solid, commercially available reagent that serves as an effective phosgene substitute for the synthesis of unsymmetrical ureas.[13]

  • Dioxazolones: 3-Substituted dioxazolones can act as precursors to isocyanates in situ under mild heating, providing a phosgene- and metal-free synthesis of unsymmetrical arylureas.[14]

  • Organic Carbonates: Symmetrical organic carbonates can react with amines to form carbamates, which can then be converted to N-substituted ureas.[15]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for the synthesis of various N-substituted ureas using different methodologies, allowing for easy comparison of reaction efficiency.

EntryStarting Amine/AmideMethodReagentsSolventTime (h)Yield (%)Reference
1AnilineIsocyanatePotassium Isocyanate, HClWater195[1]
2BenzylamineIsocyanatePotassium Isocyanate, HClWater0.592[1]
34-IsopropylanilineIsocyanatePotassium Isocyanate, HClWater294[16]
43,4-DichloroanilineIsocyanatePotassium Isocyanate, HClWater385[16]
5BenzamideHofmann RearrangementPIDA, NH₃Methanol195[11]
64-MethoxybenzamideHofmann RearrangementPIDA, NH₃Methanol191[11]
7AnilineDioxazolone3-Phenyldioxazolone, NaOAcMethanol1295[14]
8n-ButylamineDioxazolone3-Phenyldioxazolone, NaOAcMethanol1282[14]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylurea via Reaction with Potassium Isocyanate

This protocol describes a simple, scalable, and environmentally friendly synthesis of N-phenylurea in water.[1][4]

Materials:

  • Aniline (1.0 eq)

  • Potassium isocyanate (1.2 eq)

  • 1 M Hydrochloric acid

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve aniline in 1 M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve potassium isocyanate in water.

  • Slowly add the potassium isocyanate solution to the stirred aniline solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 25 mL) and dry under vacuum to yield pure N-phenylurea.

Protocol 2: Synthesis of N-Benzylurea via Hofmann Rearrangement

This protocol details the synthesis of N-benzylurea from benzamide using phenyliodine diacetate (PIDA).[3][11]

Materials:

  • Benzamide (1.0 eq)

  • Phenyliodine diacetate (PIDA) (2.0 eq)

  • Methanolic ammonia (7 N)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of benzamide in methanol in a round-bottom flask, add methanolic ammonia at 0 °C.

  • Add PIDA portion-wise to the reaction mixture over 10 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a suitable solvent system, e.g., ethyl acetate/hexanes) to afford pure N-benzylurea.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (Amine/Amide) dissolve Dissolve Starting Material start->dissolve reagents Reagents (e.g., KOCN, PIDA) add Add Reagents reagents->add solvent Solvent (e.g., Water, Methanol) solvent->dissolve cool Cool Reaction Mixture (if necessary) dissolve->cool cool->add react Stir at RT or Heat add->react monitor Monitor Progress (TLC) react->monitor isolate Isolate Product (Filtration/Extraction) monitor->isolate Reaction Complete wash Wash Product isolate->wash dry Dry Product wash->dry purify Purify (Column Chromatography, if necessary) dry->purify characterize Characterization (NMR, IR, MS) dry->characterize purify->characterize

Caption: General workflow for the synthesis of N-substituted ureas.

Signaling Pathway Inhibition by N-Substituted Ureas

Many N-substituted ureas, such as the anticancer drug Sorafenib, function as multi-kinase inhibitors. They target key signaling pathways involved in tumor cell proliferation and angiogenesis, such as the RAF/MEK/ERK and VEGFR pathways.[2][4][11][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation GrowthFactor Growth Factors (VEGF, PDGF) GrowthFactor->VEGFR GrowthFactor->PDGFR Sorafenib Sorafenib (N-Substituted Urea) Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Caption: Inhibition of RAF/MEK/ERK and VEGFR signaling by Sorafenib.

References

Method

Application Notes and Protocols: trans-4-Methylcyclohexyl Isocyanate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction trans-4-Methylcyclohexyl isocyanate is a versatile chemical building block with significant applications in medicinal chemistry. Its rigid, non...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Methylcyclohexyl isocyanate is a versatile chemical building block with significant applications in medicinal chemistry. Its rigid, non-planar cyclohexane scaffold and reactive isocyanate group make it a valuable component in the design and synthesis of bioactive molecules. The trans-configuration of the methyl group relative to the isocyanate functionality provides specific stereochemical constraints that can be exploited to achieve desired binding interactions with biological targets. This document provides detailed application notes and experimental protocols for the use of trans-4-Methylcyclohexyl isocyanate in the synthesis of pharmaceuticals, with a focus on its role in the development of the antidiabetic drug Glimepiride and its potential in the discovery of novel enzyme inhibitors.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of trans-4-Methylcyclohexyl isocyanate is provided in the table below.

PropertyValueReference
CAS Number 32175-00-1[1]
Molecular Formula C₈H₁₃NO[2]
Molecular Weight 139.19 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point Not specified
Density Not specified
Solubility Soluble in organic solvents

Application 1: Synthesis of Glimepiride (Antidiabetic Agent)

trans-4-Methylcyclohexyl isocyanate is a key intermediate in the industrial synthesis of Glimepiride, a third-generation sulfonylurea used to treat type 2 diabetes. Glimepiride functions by stimulating the release of insulin from pancreatic β-cells. The trans-4-methylcyclohexyl group is a crucial part of the molecule's pharmacophore, contributing to its high potency and long duration of action.

Quantitative Data: Synthesis of Glimepiride
StepReactantsProductYieldReference
Final Step 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide, trans-4-Methylcyclohexyl isocyanateGlimepiride82%
Experimental Protocol: Synthesis of Glimepiride

This protocol is adapted from a patented industrial synthesis method.

Materials:

  • 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide

  • trans-4-Methylcyclohexyl isocyanate

  • Potassium carbonate

  • Acetone

  • Toluene

  • Deionized water

  • Glacial acetic acid

Procedure:

  • To a solution of 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Heat the mixture to reflux (approximately 55-60 °C) and stir for 1 hour.

  • In a separate flask, dissolve trans-4-methylcyclohexyl isocyanate (1.1 eq) in toluene.

  • Add the trans-4-methylcyclohexyl isocyanate solution dropwise to the refluxing reaction mixture.

  • Continue to reflux the mixture for an additional 12 hours.

  • Cool the reaction mixture to room temperature.

  • Add deionized water to the reaction mixture to precipitate the crude product.

  • Filter the solid and wash with deionized water.

  • Resuspend the crude solid in water and adjust the pH to 5.5-6.0 with glacial acetic acid.

  • Filter the purified solid, wash with deionized water, and dry under vacuum to afford Glimepiride.

Reaction Workflow: Synthesis of Glimepiride

Glimpiride_Synthesis A 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline- 1-carboxamido)ethyl]benzenesulfonamide F Glimepiride A->F Reacts with B trans-4-Methylcyclohexyl isocyanate B->F C Potassium Carbonate (Base) D Acetone/Toluene (Solvent) E Reflux (Heat)

Synthesis of Glimepiride.

Application 2: Development of Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for the treatment of hypertension, inflammation, and pain. The enzyme metabolizes anti-inflammatory and antihypertensive epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. Inhibition of sEH increases the levels of EETs, producing therapeutic benefits. N,N'-disubstituted ureas are a well-established class of potent sEH inhibitors. The inclusion of a trans-cyclohexane ring in the inhibitor structure has been shown to enhance metabolic stability, a desirable property for drug candidates.[3] While specific examples utilizing the trans-4-methylcyclohexyl moiety are not extensively documented, its structural similarity to other effective cyclohexyl-containing inhibitors suggests its high potential in this area.

Quantitative Data: SAR of Related Cyclohexyl Urea sEH Inhibitors

The following table summarizes the inhibitory activity of various N,N'-disubstituted ureas containing a cyclohexane ring against human sEH. This data provides a basis for the potential potency of inhibitors derived from trans-4-Methylcyclohexyl isocyanate.

CompoundR1 GroupR2 GroupIC₅₀ (nM) for human sEHReference
1 Adamantan-1-yltrans-4-Hydroxycyclohexyl2.3[3]
2 Adamantan-1-ylcis-4-Hydroxycyclohexyl11[3]
3 Adamantan-1-yltrans-4-(Benzyloxy)cyclohexyl0.89[3]
4 Adamantan-1-ylcis-4-(Benzyloxy)cyclohexyl0.89[3]

This table demonstrates the high potency of N-adamantyl-N'-cyclohexyl urea derivatives as sEH inhibitors and highlights the influence of the cyclohexane stereochemistry and substitution on activity.

Representative Experimental Protocol: Synthesis of a Potential sEH Inhibitor

This protocol describes a general method for the synthesis of an N-(trans-4-methylcyclohexyl)-N'-(aryl)urea, a potential sEH inhibitor, based on standard urea formation reactions.

Materials:

  • trans-4-Methylcyclohexylamine hydrochloride

  • Triphosgene or other phosgenation agent

  • Anhydrous Toluene

  • Aryl amine (e.g., 4-aminobenzonitrile)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

Part A: Synthesis of trans-4-Methylcyclohexyl isocyanate (if not commercially available)

  • Suspend trans-4-methylcyclohexylamine hydrochloride (1.0 eq) in anhydrous toluene.

  • Add a solution of triphosgene (0.4 eq) in toluene dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure to obtain crude trans-4-methylcyclohexyl isocyanate, which can be used directly in the next step or purified by distillation.

Part B: Synthesis of N-(trans-4-methylcyclohexyl)-N'-(aryl)urea

  • Dissolve the desired aryl amine (e.g., 4-aminobenzonitrile, 1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • To this solution, add a solution of trans-4-methylcyclohexyl isocyanate (1.05 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N,N'-disubstituted urea.

Workflow for Synthesis and Evaluation of Urea-Based Enzyme Inhibitors

sEH_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A trans-4-Methylcyclohexyl isocyanate C Urea Formation Reaction A->C B Amine Building Block (e.g., Aryl Amine) B->C D Purification and Characterization C->D E In vitro Enzyme Assay (e.g., sEH Inhibition Assay) D->E Test Compound F Determination of IC₅₀ E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H H->B Design New Analogs

Workflow for sEH Inhibitor Development.

Conclusion

trans-4-Methylcyclohexyl isocyanate is a valuable and commercially important building block in medicinal chemistry. Its utility is well-established in the synthesis of the blockbuster drug Glimepiride. Furthermore, the structural features of the trans-4-methylcyclohexyl moiety make it an attractive component for the design of novel enzyme inhibitors, particularly in areas where metabolic stability is a key consideration, such as in the development of sEH inhibitors. The provided protocols and data serve as a guide for researchers to explore the potential of this versatile building block in their drug discovery and development programs.

References

Application

Application Notes and Protocols for Coupling Reactions with Sulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental procedures for various coupling reactions involving sulfonic acid derivatives, with a focus on the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for various coupling reactions involving sulfonic acid derivatives, with a focus on the synthesis of sulfonamides and biaryl compounds. The protocols are intended to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Sulfonic acid derivatives are versatile building blocks in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries.[1][2] The sulfonamide functional group, in particular, is a privileged structure found in numerous therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents.[1][2][3] This document outlines key experimental protocols for the formation of C-N and C-C bonds through coupling reactions with sulfonic acid derivatives.

I. Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

The most traditional and widely used method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][4][5]

Experimental Protocol

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Base (e.g., pyridine, triethylamine, or NaOH) (1.5-2.0 eq)

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.0 eq) in the same solvent to the cooled amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • If using an organic solvent, wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If the reaction is performed in an aqueous solution, the sulfonamide product may precipitate and can be collected by filtration.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data Summary:

Sulfonyl ChlorideAmineBaseSolventTime (h)Yield (%)Reference
p-Toluenesulfonyl chlorideBenzylamineTriethylamineCH₂Cl₂-66[6]
Methanesulfonyl chlorideVarious aliphatic amines---up to 64[7]
Azaarenesulfonyl chloridesChiral amines---Good[8]

Note: Specific reaction times and yields are highly dependent on the substrates and conditions used.

II. Palladium-Catalyzed Desulfitative Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer a modern and efficient method for the formation of C-C bonds. Arylsulfinates, derived from sulfonic acids, can be coupled with arylboronic acids to form biaryl compounds.[8]

Experimental Protocol

Materials:

  • Sodium arylsulfinate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (2-5 mol%)

  • Ligand (e.g., BINAP) (if required)

  • Co-catalyst (e.g., Cu(II) salt) (optional)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a reaction vessel, add the sodium arylsulfinate (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst, ligand (if used), co-catalyst (if used), and base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

ArylsulfinateArylboronic AcidCatalystConditionsYield (%)Reference
Sodium arylsulfinatesWide variety of arylboronic acidsPd(OAc)₂ / Cu(II)AerobicGood to Excellent[8]
Arylboronic acidsAryl iodidesPdCl₂ / BINAP-Good to Excellent[8]

III. Photoredox-Catalyzed Coupling of Sulfonic Acid Derivatives

Recent advancements have led to the development of photoredox-catalyzed methods for the intramolecular cross-coupling of sulfonic acid derivatives to form biaryl compounds under mild conditions.[8][9][10][11]

Experimental Protocol

Materials:

  • Sulfonic acid derivative substrate

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Light source (e.g., blue LED lamp)

  • Solvent (e.g., Acetonitrile, DMSO)

Procedure:

  • In a reaction vial, dissolve the sulfonic acid derivative substrate and the photocatalyst in the chosen solvent.

  • Degas the solution with an inert gas for 10-15 minutes.

  • Irradiate the reaction mixture with a light source at room temperature.

  • Stir the reaction for the specified time (typically several hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

SubstrateCatalystConditionsYield (%)Reference
Intramolecular sulfonic acid derivativesPhotoredox catalystRoom temperature, air-[8][9][10][11]
Aryl radical precursors, amines, SO₂ sourceSynergetic photoredox and copper catalysisRoom temperature, air-[12]

Visualizing the Experimental Workflows

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve_amine [label="Dissolve Amine & Base\nin Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_sulfonyl_chloride [label="Add Sulfonyl Chloride\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Stir at RT\n(1-12h)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissolve_amine; dissolve_amine -> cool; cool -> add_sulfonyl_chloride; add_sulfonyl_chloride -> react; react -> workup; workup -> purify; purify -> end; } dot Caption: Workflow for the synthesis of sulfonamides.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mix_reagents [label="Mix Arylsulfinate, Arylboronic\nAcid, Catalyst, Base\nin Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degas [label="Degas with\nInert Gas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat Reaction\n(80-120 °C, 12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; cool_filter [label="Cool & Filter\nthrough Celite", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> mix_reagents; mix_reagents -> degas; degas -> heat; heat -> cool_filter; cool_filter -> workup; workup -> purify; purify -> end; } dot Caption: Workflow for Pd-catalyzed cross-coupling.

Conclusion

The protocols outlined in this document provide a starting point for conducting coupling reactions with sulfonic acid derivatives. Researchers should note that reaction conditions, including solvent, temperature, and catalyst choice, may require optimization for specific substrates to achieve the best results. These methods offer a powerful toolkit for the synthesis of a wide range of sulfonamides and biaryl compounds, which are of significant interest in drug discovery and development.

References

Method

Protecting Group Strategies Involving Isocyanates: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of isocyanates in protecting group strategies, a critical aspect of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of isocyanates in protecting group strategies, a critical aspect of modern organic synthesis, particularly in the context of drug discovery and development. Isocyanates offer a versatile and efficient means of protecting nucleophilic functional groups such as amines, alcohols, and thiols, through the formation of stable urea, carbamate, and thiocarbamate linkages, respectively.[1][2] This guide will cover the principles of these protection strategies, detailed experimental procedures for both the introduction and removal of these protecting groups, and a comparative analysis of their stability and applications.

Introduction to Isocyanate-Based Protecting Groups

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent its participation in a desired chemical transformation elsewhere in the molecule.[3] Isocyanates (R-N=C=O) are highly reactive electrophiles that readily react with a variety of nucleophiles.[2] This reactivity is harnessed to form stable derivatives that serve as effective protecting groups.

The primary advantages of using isocyanate-based protecting groups include:

  • High Reactivity: Isocyanates react rapidly and often quantitatively with amines, alcohols, and thiols, leading to high yields of the protected products.[1]

  • Stable Linkages: The resulting urea, carbamate, and thiocarbamate linkages are generally stable to a wide range of reaction conditions, providing robust protection.[4][5]

  • Tunable Properties: The stability and reactivity of the protecting group can be modulated by the choice of the isocyanate's R group.

This document will focus on the practical application of these principles, providing researchers with the necessary information to effectively implement isocyanate-based protecting group strategies in their synthetic endeavors.

Protection of Amines as Ureas

The reaction of an isocyanate with a primary or secondary amine affords a highly stable urea derivative. This strategy is particularly useful when other protecting groups might be labile under the planned reaction conditions.

General Reaction

R-NH₂ + R'-N=C=O → R-NH-C(=O)-NH-R'

Application Example: Synthesis of Sorafenib

The synthesis of the multi-kinase inhibitor Sorafenib involves the formation of a diaryl urea linkage. In one synthetic approach, 4-aminophenol is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the key urea intermediate.[1][6] This highlights the use of isocyanate chemistry in the construction of complex pharmaceutical agents.

Experimental Protocol: General Procedure for the Protection of an Amine as a Urea

Materials:

  • Amine (1.0 eq)

  • Isocyanate (1.05 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the isocyanate to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protection of Alcohols and Phenols as Carbamates

Isocyanates react with alcohols and phenols to form carbamate esters. This method is an effective way to protect hydroxyl groups. The reactivity of the alcohol plays a significant role, with primary alcohols being the most reactive.[7]

General Reaction

R-OH + R'-N=C=O → R-O-C(=O)-NH-R'

Experimental Protocol: Protection of a Primary Alcohol as an N-Isopropylcarbamate[7]

Materials:

  • Primary Alcohol (e.g., Ethanol) (1.0 eq)

  • Isopropyl Isocyanate (1.0 eq)

  • Anhydrous Diethyl Ether

  • Anhydrous Triethylamine (0.1 eq, optional catalyst)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous diethyl ether.

  • Add isopropyl isocyanate to the solution at room temperature. For less reactive alcohols, a catalytic amount of triethylamine can be added.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction can be gently heated to reflux to increase the rate.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a small amount of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude carbamate, which can be purified by flash chromatography if necessary.

Experimental Protocol: DBU-Catalyzed Protection of a Secondary Alcohol[7]

Materials:

  • Secondary Alcohol (e.g., sec-Butanol) (1.1 eq)

  • Isopropyl Isocyanate (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Anhydrous THF

Procedure:

  • To a solution of the secondary alcohol and DBU in anhydrous THF under an inert atmosphere, add the isopropyl isocyanate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Once complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protection of Thiols as Thiocarbamates

Thiols react with isocyanates to form thiocarbamates. This reaction is generally very efficient and can often be performed under solvent-free and catalyst-free conditions.[8]

General Reaction

R-SH + R'-N=C=O → R-S-C(=O)-NH-R'

Experimental Protocol: Solvent-Free Synthesis of an S-Alkyl Thiocarbamate[8]

Materials:

  • Thiol (1.0 eq)

  • Isocyanate (1.0 eq)

Procedure:

  • In a flask, mix the thiol and isocyanate at room temperature.

  • Stir the mixture. The reaction is often exothermic and may solidify upon completion.

  • The reaction is typically complete within minutes to a few hours.

  • The resulting thiocarbamate is often pure enough for subsequent steps, but can be recrystallized if necessary.

Deprotection Strategies

The cleavage of urea, carbamate, and thiocarbamate protecting groups is a critical step in the synthetic sequence. The choice of deprotection method depends on the stability of the protecting group and the presence of other functional groups in the molecule.

Deprotection of Carbamates

Carbamates can be deprotected under various conditions, including acidic, basic, or nucleophilic methods. A recently developed mild method utilizes 2-mercaptoethanol for the deprotection of Cbz, Alloc, and methyl carbamates.[9][10]

Materials:

  • Carbamate-protected amine (1.0 eq)

  • Potassium phosphate tribasic (4.0 eq)

  • 2-Mercaptoethanol (2.0 eq)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • A suspension of the protected amine and potassium phosphate tribasic in DMAc is purged with nitrogen.

  • 2-Mercaptoethanol is added, and the mixture is stirred at 75 °C for 24 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with DCM.

  • The combined organic phases are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Deprotection of Ureas

Urea linkages are known for their high stability, and their cleavage often requires harsh conditions.[11] However, specific strategies have been developed for their deprotection. Hindered trisubstituted ureas can undergo substitution reactions under neutral conditions, effectively acting as masked isocyanates.[11] For less hindered ureas, acidic hydrolysis or other specialized methods may be necessary. For instance, N,N'-diaryl ureas have been deprotected using acidic conditions (TFA at 60 °C).[1]

Materials:

  • N-Aryl urea (1.0 eq)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-aryl urea in TFA.

  • Heat the solution at 60 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to obtain the deprotected amine.

Data Presentation

The following tables summarize the reaction conditions and yields for the formation of ureas, carbamates, and thiocarbamates from various substrates and isocyanates.

Table 1: Synthesis of Ureas from Amines and Isocyanates [7]

Amine SubstrateIsocyanateSolventCatalystTime (h)Yield (%)
AnilinePhenyl IsocyanateMeCNDBU (0.1 eq)1>95
MorpholinePhenyl IsocyanateMeCNDBU (0.1 eq)198
MethylbenzylaminePhenyl IsocyanateMeCNDBU (0.1 eq)199

Table 2: Synthesis of Carbamates from Alcohols and Isopropyl Isocyanate [7]

Alcohol SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethanol (Primary)NoneDiethyl EtherRoom Temp2>95
sec-Butanol (Secondary)DBU (0.1 eq)THFRoom Temp685
tert-Butanol (Tertiary)DBTDL (0.05 eq)Toluene801270
Phenol (Aromatic)DBTDL (0.05 eq)Toluene80892

Table 3: Synthesis of Thiocarbamates from Thiols and Isocyanates (Solvent-Free) [8]

Thiol SubstrateIsocyanateTemperature (°C)Time (min)Yield (%)
1-OctanethiolPhenyl IsocyanateRoom Temp1598
ThiophenolPhenyl IsocyanateRoom Temp599
Benzyl MercaptanIsopropyl IsocyanateRoom Temp2096

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and decision-making processes in the application of isocyanate-based protecting group strategies.

G cluster_protection Protection Workflow start Start: Nucleophilic Substrate (Amine, Alcohol, or Thiol) isocyanate Select Isocyanate (e.g., R'-NCO) start->isocyanate reaction Reaction with Isocyanate isocyanate->reaction workup Reaction Work-up and Purification reaction->workup protected_product Protected Substrate (Urea, Carbamate, or Thiocarbamate) workup->protected_product G cluster_decision Decision Tree for Amine Protection Strategy start Need to Protect an Amine Group? downstream_conditions Downstream Reaction Conditions? start->downstream_conditions Yes acid_stable Need Acid Stability? downstream_conditions->acid_stable Harsh Conditions other_pg Consider Other Protecting Groups downstream_conditions->other_pg Mild Conditions base_stable Need Base Stability? acid_stable->base_stable Yes use_fmoc Use Fmoc Group acid_stable->use_fmoc No use_isocyanate Consider Isocyanate (to form a Urea) base_stable->use_isocyanate Yes use_boc Use Boc Group base_stable->use_boc No

References

Application

Synthesis of Novel Bioactive Compounds: Applications and Protocols for Drug Discovery

For Immediate Release Researchers, scientists, and professionals in drug development now have access to a detailed compilation of application notes and protocols for the synthesis of novel bioactive compounds. This docum...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a detailed compilation of application notes and protocols for the synthesis of novel bioactive compounds. This document provides comprehensive methodologies for the synthesis of promising therapeutic agents, summarizes their biological activities in clearly structured tables, and elucidates their mechanisms of action through detailed signaling pathway diagrams. The following sections detail the synthesis and application of three distinct classes of recently developed bioactive compounds: Violaceoid and Eutyscoparol derivatives with potential antimalarial and cytotoxic activity, Kirschsteinin analogues as potent anticancer agents, and Quinazolinone derivatives exhibiting significant antimicrobial properties.

Application Note 1: Total Synthesis of Violaceoid C and Eutyscoparol A: Novel Analogs for Antimalarial and Cytotoxic Studies

Fungal metabolites have long been a source of inspiration for the development of new therapeutic agents. Violaceoids and eutyscoparols, isolated from Aspergillus violaceofuscus and Eutypella scoparia respectively, are two classes of natural products that have garnered significant attention for their potential antimalarial, antibacterial, and cytotoxic properties.[1][2] A recent breakthrough in the total synthesis of Violaceoid C and Eutyscoparol A has provided a more efficient route to produce these complex molecules, enabling further investigation into their therapeutic potential.[1] This improved synthetic pathway allows for the generation of these compounds on a subgram scale, which is crucial for detailed pharmacological studies.[1]

Experimental Protocol: Total Synthesis of Violaceoid C and Eutyscoparol A

The total synthesis of Violaceoid C and Eutyscoparol A was achieved via a multi-step process starting from a commercially available symmetric dinitrile. The key steps of the synthesis are outlined below.

1. Synthesis of the Aldehyde Intermediate:

  • The starting symmetric dinitrile is converted to a diester.

  • The hydroxy groups of the diester are protected.

  • Subsequent reduction and oxidation steps yield the key aldehyde intermediate.

2. Synthesis of Violaceoid A:

  • The aldehyde intermediate undergoes a Julia-Kocienski olefination to introduce the side chain.

  • Deprotection of the protecting groups yields Violaceoid A.

3. Synthesis of Violaceoid C:

  • Violaceoid A is subjected to hydrogenation to reduce the double bond in the side chain, affording Violaceoid C with high efficiency.[3]

4. Synthesis of Eutyscoparol A:

  • Selective methylation of two of the three hydroxy groups of Violaceoid A is achieved by refluxing with potassium carbonate and iodomethane to yield Eutyscoparol A.[3]

Quantitative Data: Bioactivity of Related Violaceoid Analogs

While the bioactivity of the newly synthesized Violaceoid C and Eutyscoparol A is currently under investigation[1], data from previously isolated related compounds demonstrate their potential.

CompoundBiological ActivityCell Line/OrganismIC50 / ActivityReference
Violaceoid ACytotoxicityHeLaIC50 = 8.6 µg/mL[4]
Violaceoid BCytotoxicityHeLaIC50 = 4.2 µg/mL[4]
Eutyscoparol DAntimalarialPlasmodium falciparum (3D7)IC50 = 1.8 µM[2]
Eutyscoparol DCytotoxicityHEK293TIC50 > 50 µM[2]

Experimental Workflow

G cluster_prep Intermediate Synthesis cluster_violaceoid_a Violaceoid A Synthesis cluster_derivatives Derivative Synthesis start Symmetric Dinitrile diester Diester Formation start->diester protection Hydroxyl Protection diester->protection aldehyde Aldehyde Intermediate protection->aldehyde olefination Julia-Kocienski Olefination aldehyde->olefination deprotection_a Deprotection olefination->deprotection_a violaceoid_a Violaceoid A deprotection_a->violaceoid_a hydrogenation Hydrogenation violaceoid_a->hydrogenation methylation Selective Methylation violaceoid_a->methylation violaceoid_c Violaceoid C hydrogenation->violaceoid_c eutyscoparol_a Eutyscoparol A methylation->eutyscoparol_a

Caption: Synthetic workflow for Violaceoid C and Eutyscoparol A.

Signaling Pathway

The precise mechanism of action for violaceoids and eutyscoparols is still under investigation. However, many natural product-derived cytotoxic agents are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.

G compound Violaceoid / Eutyscoparol Derivative cell Cancer Cell compound->cell ros Increased ROS Production cell->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway for Violaceoid/Eutyscoparol derivatives.

Application Note 2: Synthesis of Kirschsteinin Analogues: Potent Naphthoquinones for Anticancer Therapy

Naphthoquinones are a class of organic compounds that have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[5] Kirschsteinins, a group of heterodimeric naphthoquinones isolated from fungi, have shown significant cytotoxic activity against melanoma and ovarian cancer cell lines.[5] The synthesis of novel kirschsteinin analogues allows for the exploration of structure-activity relationships and the development of more potent and selective anticancer agents.

Experimental Protocol: Synthesis of Cytotoxic Naphthoquinone Derivatives

A general method for the synthesis of 2-amino-naphthoquinone derivatives, which share a similar structural motif with kirschsteinins, is presented below.

1. Preparation of 2-Amino-Naphthoquinones:

  • 1,4-Naphthoquinone is dissolved in N-methyl-2-pyrrolidone (NMP).

  • An aqueous solution of the desired L-amino acid is added at room temperature.

  • A solution of 3 N potassium hydroxide (KOH) is immediately added to the stirred mixture.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is filtered under vacuum to yield the 2-amino-naphthoquinone derivative.

Quantitative Data: Cytotoxicity of Kirschsteinin Analogues

Several kirschsteinin analogues have been evaluated for their cytotoxic activity against human melanoma (MDA-MB-435) and ovarian (OVCAR3) cancer cell lines.[5]

CompoundCell LineIC50 (µM)Reference
Kirschsteinin (9)MDA-MB-435~2.5[5]
Kirschsteinin (9)OVCAR3~3.0[5]
Kirschsteinin D (11)MDA-MB-435~1.5[5]
Kirschsteinin D (11)OVCAR3~2.0[5]
Perenniporide A (15)MDA-MB-435~4.0[5]
Perenniporide A (15)OVCAR3~5.0[5]

Experimental Workflow

G cluster_materials Starting Materials cluster_reaction Reaction naphthoquinone 1,4-Naphthoquinone in NMP mixing Mixing and Stirring naphthoquinone->mixing amino_acid Aqueous L-Amino Acid amino_acid->mixing koh 3N KOH koh->mixing monitoring TLC Monitoring mixing->monitoring filtration Vacuum Filtration monitoring->filtration product 2-Amino-Naphthoquinone Derivative filtration->product

Caption: Synthesis workflow for 2-amino-naphthoquinone derivatives.

Signaling Pathway

Naphthoquinones are known to exert their anticancer effects through multiple mechanisms, primarily by inducing oxidative stress through the generation of reactive oxygen species (ROS).[6] This leads to DNA damage, activation of stress-related signaling pathways such as JNK and MAPK, and ultimately, apoptosis.[7]

G compound Naphthoquinone Derivative cell Cancer Cell compound->cell ros ROS Generation cell->ros dna_damage DNA Damage ros->dna_damage jnk_mapk JNK/MAPK Pathway Activation ros->jnk_mapk apoptosis Apoptosis dna_damage->apoptosis jnk_mapk->apoptosis G cluster_intermediate Benzoxazinone Synthesis cluster_final_product Quinazolinone Synthesis anthranilic_acid Anthranilic Acid condensation Condensation anthranilic_acid->condensation acyl_chloride Chloroacyl Chloride acyl_chloride->condensation dehydration Dehydration condensation->dehydration benzoxazinone Benzoxazinone Intermediate dehydration->benzoxazinone reflux Reflux in Ethanol benzoxazinone->reflux amine Amine (e.g., Hydrazine) amine->reflux purification Column Chromatography reflux->purification quinazolinone Fused Quinazolinone Derivative purification->quinazolinone G compound Quinazolinone Derivative bacteria Bacterial Cell compound->bacteria enzymes DNA Gyrase / Topoisomerase IV compound->enzymes bacteria->enzymes dna_replication DNA Replication & Repair enzymes->dna_replication cell_division Cell Division dna_replication->cell_division cell_death Bacterial Cell Death cell_division->cell_death

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of trans-4-Methylcyclohexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on preventing the hydrolysis of trans-4-Methylcyclohexyl isocyanate during chemical reactions. Isocyanates a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the hydrolysis of trans-4-Methylcyclohexyl isocyanate during chemical reactions. Isocyanates are highly reactive electrophiles susceptible to reaction with water, which can lead to undesired byproducts and reduced yields. Understanding and mitigating this reactivity is crucial for successful and reproducible experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isocyanate hydrolysis and why is it a problem?

A1: Isocyanate hydrolysis is the reaction of an isocyanate group (-NCO) with water (H₂O). This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide gas.[1] For every mole of water, two moles of isocyanate are consumed in the subsequent reaction of the newly formed amine with another isocyanate molecule to produce a stable, often insoluble, disubstituted urea.[2] This side reaction is problematic as it consumes the isocyanate, reduces the yield of the desired product, and introduces byproducts that can complicate purification.[2] The evolution of carbon dioxide can also cause pressure buildup in a sealed reaction vessel.[2]

Q2: How can I tell if hydrolysis is occurring in my reaction?

A2: There are two common signs of significant water contamination in a reaction involving trans-4-Methylcyclohexyl isocyanate:

  • Formation of a white, insoluble solid: This is likely the corresponding disubstituted urea, N,N'-bis(trans-4-methylcyclohexyl)urea, which is often insoluble in common organic solvents.[2]

  • Foaming or bubbling: This indicates the generation of carbon dioxide gas from the decomposition of the carbamic acid intermediate.[2]

Q3: What are the primary sources of water contamination in a reaction?

A3: Water can be introduced into a reaction from several sources:

  • Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.

  • Reagents: Starting materials, especially hygroscopic compounds like polyols, can contain significant amounts of absorbed water.[2]

  • Glassware: The surface of glassware can adsorb a thin film of moisture from the air.[1]

  • Atmosphere: Reactions performed open to the air, particularly on humid days, are highly susceptible to moisture contamination.[3]

Q4: What is the single most important step I can take to prevent hydrolysis?

A4: The most critical step is to ensure all components of your reaction are anhydrous (free of water). This involves using rigorously dried solvents, reagents, and glassware, and maintaining an inert atmosphere throughout the experiment.

Troubleshooting Guide

Issue Probable Cause Troubleshooting Steps
A white, insoluble solid has formed in the reaction vessel. Formation of N,N'-bis(trans-4-methylcyclohexyl)urea due to water contamination.[2]1. Verify Solvent Purity: Use Karl Fischer titration to determine the water content of your solvent.[2] 2. Check Reagent Purity: Assess the water content of other starting materials. 3. Review Glassware Preparation: Ensure all glassware was rigorously dried (oven-drying or flame-drying).[2] 4. Confirm Inert Atmosphere: Ensure a positive pressure of a dry, inert gas (nitrogen or argon) is maintained.
The reaction is foaming or bubbling, and pressure is increasing. Generation of carbon dioxide from the reaction of the isocyanate with water.[2]1. Immediate Action: Do not seal the reaction vessel to prevent dangerous pressure buildup. Vent to a fume hood if necessary.[2] 2. Investigate Moisture Source: This indicates significant water contamination. Follow the steps in the issue above to identify and eliminate the source.
The final product yield is low, and a significant amount of starting isocyanate is consumed. The isocyanate has been consumed by the side reaction with water.1. Quantify Water Content: Before your next attempt, rigorously quantify the water content in all solvents and reagents. 2. Review Drying Protocols: Re-evaluate your procedures for drying all reaction components.
The reaction is sluggish or does not go to completion. While moisture is a primary concern, other factors can influence reaction rate.1. Catalyst Choice: Ensure the catalyst is appropriate and active for the desired transformation (e.g., urethane formation). Some catalysts can also promote the isocyanate-water reaction.[2] 2. Temperature: Ensure the reaction is being conducted at the optimal temperature.

Experimental Protocols

Protocol 1: General Procedure for Drying Aprotic Solvents for Isocyanate Reactions

This protocol describes the drying of common aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).

Materials:

  • Solvent to be dried (DCM or THF)

  • Appropriate drying agent (Calcium hydride for DCM[4]; Sodium wire and benzophenone for THF[4])

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

  • Schlenk flask for storage

  • Molecular sieves (4Å)

Methodology:

  • Pre-drying (Optional but Recommended): For solvents with high water content, pre-dry by stirring over a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride overnight, followed by filtration.

  • Setup: Assemble a distillation apparatus that has been oven-dried or flame-dried under an inert atmosphere.

  • Addition of Drying Agent:

    • For DCM: Add calcium hydride to the distillation flask containing the solvent.

    • For THF: Add small pieces of sodium wire and a small amount of benzophenone to the distillation flask containing the solvent.

  • Reflux: Heat the solvent to reflux under a positive pressure of nitrogen or argon. For THF, continue to reflux until a persistent deep blue or purple color develops, indicating the solution is anhydrous.

  • Distillation: Distill the solvent directly into a dry Schlenk flask containing activated 4Å molecular sieves for storage.

  • Storage: Store the dried solvent in the Schlenk flask under an inert atmosphere.

Protocol 2: Synthesis of N-(trans-4-methylcyclohexyl)-N'-phenylurea (A Model Urea Formation)

This protocol details the synthesis of a urea derivative under anhydrous conditions.

Materials:

  • trans-4-Methylcyclohexyl isocyanate

  • Aniline

  • Anhydrous Dichloromethane (DCM) (See Protocol 1)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried or flame-dried glassware (round-bottom flask, addition funnel, condenser)

  • Magnetic stirrer and stir bar

Methodology:

  • Reaction Setup: Assemble the dry glassware under a positive pressure of nitrogen.

  • Reactant Preparation: In the reaction flask, dissolve aniline (1.0 equivalent) in anhydrous DCM.

  • Isocyanate Addition: Dissolve trans-4-Methylcyclohexyl isocyanate (1.0 equivalent) in anhydrous DCM in the addition funnel. Add the isocyanate solution dropwise to the stirred aniline solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-(trans-4-methylcyclohexyl)-N'-phenylurea.

Protocol 3: Synthesis of Ethyl (trans-4-methylcyclohexyl)carbamate (A Model Carbamate Formation)

This protocol describes the synthesis of a carbamate derivative under anhydrous conditions.

Materials:

  • trans-4-Methylcyclohexyl isocyanate

  • Anhydrous Ethanol

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Dibutyltin dilaurate (catalyst, optional)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried or flame-dried glassware

  • Magnetic stirrer and stir bar

Methodology:

  • Reaction Setup: Assemble the dry glassware under a positive pressure of nitrogen.

  • Reactant Preparation: In the reaction flask, dissolve anhydrous ethanol (1.0 equivalent) in anhydrous toluene. If using a catalyst, add a catalytic amount of dibutyltin dilaurate at this stage.

  • Isocyanate Addition: Add trans-4-Methylcyclohexyl isocyanate (1.0 equivalent) dropwise to the stirred ethanol solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat if necessary) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude carbamate. The product can then be purified by distillation or column chromatography.

Data Presentation

Table 1: Recommended Drying Agents for Common Aprotic Solvents

SolventPrimary Drying AgentNotesWater Content After Drying (ppm)
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distillation is required.[4]~13[5]
Tetrahydrofuran (THF)Sodium/BenzophenoneIndicates anhydrous conditions with a deep blue/purple color.[4]~43[5]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Pre-drying with 4Å molecular sieves is recommended.[4]-
TolueneSodium/BenzophenoneDistillation is required.[5]~34[5]

Water content can vary based on the initial water content and the rigor of the drying procedure.

Visualizations

Hydrolysis_Pathway Isocyanate trans-4-Methylcyclohexyl Isocyanate (R-NCO) Carbamic_Acid Carbamic Acid (R-NHCOOH) [Unstable Intermediate] Isocyanate->Carbamic_Acid Water Water (H₂O) Water->Carbamic_Acid Amine trans-4-Methylcyclohexylamine (R-NH₂) Carbamic_Acid->Amine CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Urea N,N'-bis(trans-4-methylcyclohexyl)urea (R-NH-CO-NH-R) [Insoluble Precipitate] Amine->Urea Isocyanate2 trans-4-Methylcyclohexyl Isocyanate (R-NCO) Isocyanate2->Urea Experimental_Workflow cluster_prep Preparation (Anhydrous Conditions) cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven/Flame-Dry Glassware Inert_Atmosphere Assemble under N₂/Ar Dry_Glassware->Inert_Atmosphere Dry_Solvent Distill Solvent from Drying Agent Add_Reagents Add Anhydrous Reagents via Syringe/ Addition Funnel Dry_Solvent->Add_Reagents Inert_Atmosphere->Add_Reagents Run_Reaction Stir at Appropriate Temperature Add_Reagents->Run_Reaction Monitor Monitor by TLC/GC Run_Reaction->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Isolate Solvent Removal Quench->Isolate Purify Recrystallization/ Chromatography/ Distillation Isolate->Purify

References

Optimization

Technical Support Center: Managing Side Reactions of trans-4-Methylcyclohexyl Isocyanate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage side reactions when...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage side reactions when working with trans-4-Methylcyclohexyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of trans-4-Methylcyclohexyl isocyanate?

A1: Like other isocyanates, trans-4-Methylcyclohexyl isocyanate is a highly reactive electrophile susceptible to several side reactions, primarily with nucleophiles. The most common side reactions include:

  • Reaction with Water (Moisture): This is often the most significant side reaction. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes into a primary amine (trans-4-methylcyclohexylamine) and carbon dioxide. This newly formed amine can then react with another molecule of the isocyanate to produce a stable, often insoluble, disubstituted urea (N,N'-bis(trans-4-methylcyclohexyl)urea).[1] This reaction consumes two equivalents of the isocyanate for every mole of water present.

  • Trimerization: In the presence of certain catalysts or at elevated temperatures, isocyanates can undergo self-condensation to form a highly stable, six-membered isocyanurate ring.

  • Allophanate Formation: The isocyanate can react with the N-H bond of a urethane linkage, which may be the desired product of the primary reaction. This reaction is typically favored at higher temperatures (above 110-120°C) and in the presence of excess isocyanate or specific catalysts.[2]

  • Biuret Formation: Similar to allophanate formation, the isocyanate can react with the N-H bond of a urea molecule (formed from reaction with water) to generate a biuret. This reaction also tends to occur at elevated temperatures (above 120°C).[2]

Q2: What are the common indicators of significant side reactions in my experiment?

A2: Several observational cues can suggest the occurrence of unwanted side reactions:

  • Formation of a White Precipitate: The appearance of an insoluble white solid is a strong indicator of the formation of N,N'-bis(trans-4-methylcyclohexyl)urea.

  • Gas Evolution (Bubbling or Foaming): The release of carbon dioxide gas from the reaction of the isocyanate with water can cause the reaction mixture to bubble or foam.

  • Lower than Expected Yield: If the yield of your desired product is significantly lower than anticipated, it is likely that a substantial portion of the trans-4-Methylcyclohexyl isocyanate has been consumed by side reactions.

  • Inconsistent Reaction Kinetics: The presence of water and the subsequent formation of amines can lead to complex and unpredictable reaction rates.

Q3: How can I minimize the reaction of trans-4-Methylcyclohexyl isocyanate with water?

A3: Minimizing water contamination is critical for successful reactions. Key strategies include:

  • Thorough Drying of Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. Common drying agents include molecular sieves, calcium hydride, or distillation from sodium/benzophenone for solvents like THF.

  • Use of an Inert Atmosphere: Conduct reactions under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Moisture Scavengers: Consider the use of chemical moisture scavengers in your reaction mixture.[3][4] These additives react with trace amounts of water without interfering with the primary reaction.

  • Proper Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

Q4: What is the impact of temperature on the side reactions of trans-4-Methylcyclohexyl isocyanate?

A4: Temperature plays a crucial role in controlling the selectivity of isocyanate reactions. While the reaction with water can occur at room temperature, allophanate and biuret formation are significantly accelerated at elevated temperatures, typically above 100°C.[2][5][6] Therefore, maintaining the lowest effective temperature for your desired reaction can help minimize these higher-temperature side reactions.

Troubleshooting Guides

Issue 1: A white precipitate has formed in my reaction mixture.

  • Probable Cause: Formation of insoluble N,N'-bis(trans-4-methylcyclohexyl)urea due to reaction with water.

  • Troubleshooting Steps:

    • Isolate and Characterize: If possible, isolate the precipitate and confirm its identity (e.g., by melting point, IR, or NMR spectroscopy).

    • Review Drying Procedures: Re-evaluate your protocols for drying solvents, reagents, and glassware.

    • Quantify Water Content: Before your next attempt, quantify the water content of your starting materials using Karl Fischer titration.

    • Implement Moisture Control: Ensure a robust inert atmosphere is maintained throughout the reaction. Consider adding a moisture scavenger.

Issue 2: My reaction is bubbling or foaming, and the pressure is increasing.

  • Probable Cause: Generation of carbon dioxide from the reaction of trans-4-Methylcyclohexyl isocyanate with significant water contamination.

  • Troubleshooting Steps:

    • Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. Vent the reaction to a fume hood if necessary.

    • Identify Moisture Source: This is a strong indication of a significant breach in your anhydrous technique. Systematically check all potential sources of moisture (solvents, reagents, atmosphere, glassware).

    • Catalyst Check: Be aware that some catalysts can also promote the isocyanate-water reaction. Review your catalyst choice for selectivity.

Issue 3: The yield of my desired urethane product is very low.

  • Probable Cause: The trans-4-Methylcyclohexyl isocyanate has been consumed by side reactions, most likely with water.

  • Troubleshooting Steps:

    • Stoichiometry Check: Remember that for every one mole of water, two moles of isocyanate are consumed in the formation of urea.[1]

    • Reaction Monitoring: Use an appropriate analytical technique (e.g., FTIR, HPLC) to monitor the consumption of the isocyanate and the formation of both the desired product and potential side products over time.

    • Optimize Reaction Conditions:

      • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize temperature-dependent side reactions.

      • Catalyst: Select a catalyst that is highly selective for the urethane-forming reaction.[7][8][9][10][11]

      • Order of Addition: Consider adding the isocyanate slowly to the reaction mixture containing the other reactant and catalyst to maintain a low instantaneous concentration of the isocyanate, which can sometimes suppress side reactions.

Data Presentation

Table 1: Physicochemical Properties of trans-4-Methylcyclohexyl Isocyanate

PropertyValueReference
CAS Number32175-00-1[12][13][14][15][16][17]
Molecular FormulaC₈H₁₃NO[12][13][15]
Molecular Weight139.19 g/mol [12][13][15]
AppearanceColorless to pale yellow liquid[12][13][14]
Density1.02-1.05 g/cm³ at 20°C[12]
Boiling Point182-215°C[12][13]
SolubilityReacts with water; soluble in organic solvents[12]

Table 2: Quality Specifications for trans-4-Methylcyclohexyl Isocyanate

ParameterSpecificationAnalytical MethodReference
Purity≥98.0%Gas Chromatography (GC)[12]
Water Content≤0.5%Karl Fischer Titration[12]
NCO Content32.5-34.5%Titration[12]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Water-Related Side Reactions

  • Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation:

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • If not using a purification system, dry solvents over an appropriate drying agent (e.g., activated 4Å molecular sieves) for at least 24 hours.

    • Solid reagents should be dried under vacuum at an appropriate temperature.

    • Quantify the water content of the solvent and liquid reagents via Karl Fischer titration to ensure it is below an acceptable threshold (e.g., < 50 ppm).

  • Reaction Setup:

    • Set up the reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or a balloon filled with the inert gas.

    • Use rubber septa on all openings to allow for the addition of reagents via syringe.

  • Reagent Addition:

    • Add the dried solvent and reagents to the reaction flask via syringe or cannula.

    • If using a moisture scavenger, add it to the reaction mixture before the isocyanate.

    • Add the trans-4-Methylcyclohexyl isocyanate dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS to determine the point of completion and to check for the formation of major byproducts.

Protocol 2: Quantitative Analysis of N,N'-Bis(4-methylcyclohexyl)urea by LC-MS

This protocol provides a method for quantifying the primary water-related side product.

  • Instrumentation: Utilize an HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[18]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[18]

    • Mobile Phase A: 0.1% Formic acid in Water.[18]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[18]

    • Gradient: A suitable gradient from high aqueous to high organic content.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.[18]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity.[18]

    • Monitor a specific precursor-to-product ion transition for N,N'-Bis(4-methylcyclohexyl)urea.

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of N,N'-Bis(4-methylcyclohexyl)urea reference standard in methanol. Create a calibration curve by serially diluting the stock solution.[18]

    • Reaction Sample: Dilute an aliquot of the reaction mixture in the initial mobile phase composition. If the matrix is complex, a liquid-liquid or solid-phase extraction may be necessary.[18]

  • Quantification: Quantify the amount of N,N'-Bis(4-methylcyclohexyl)urea in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Mandatory Visualizations

Side_Reactions Isocyanate trans-4-Methylcyclohexyl Isocyanate Amine trans-4-Methylcyclohexylamine + CO₂ Isocyanate->Amine + H₂O Urea N,N'-bis(trans-4-methylcyclohexyl)urea Urethane Desired Urethane Product Isocyanate->Urethane + R-OH Isocyanurate Isocyanurate Trimer Isocyanate->Isocyanurate Catalyst / Heat Water H₂O (Moisture) Amine->Urea + Isocyanate Biuret Biuret Urea->Biuret + Isocyanate (High Temp) Allophanate Allophanate Urethane->Allophanate + Isocyanate (High Temp)

Caption: Key side reaction pathways of trans-4-Methylcyclohexyl isocyanate.

Troubleshooting_Workflow Start Experiment Start Observe Observe Unexpected Outcome? Start->Observe Precipitate White Precipitate? Observe->Precipitate Yes Success Successful Reaction Observe->Success No Gas Gas Evolution? Precipitate->Gas No Moisture Probable Cause: Water Contamination (Urea Formation) Precipitate->Moisture Yes LowYield Low Yield? Gas->LowYield No Gas->Moisture Yes LowYield->Moisture Yes (Urea) HighTemp Probable Cause: High Temperature (Allophanate/Biuret) LowYield->HighTemp Yes (Other) ReviewDrying Action: - Review Drying Protocols - Quantify Water (KF) - Ensure Inert Atmosphere Moisture->ReviewDrying LowerTemp Action: - Lower Reaction Temp - Monitor by HPLC/TLC HighTemp->LowerTemp

Caption: A logical workflow for troubleshooting common experimental issues.

References

Troubleshooting

Technical Support Center: Purification of Products from trans-4-Methylcyclohexyl Isocyanate Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of trans-4-Methylcy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of trans-4-Methylcyclohexyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction products of trans-4-Methylcyclohexyl isocyanate that require purification?

The most common reaction products are ureas and carbamates, formed by the reaction of trans-4-Methylcyclohexyl isocyanate with amines and alcohols, respectively. A notable example is the synthesis of Glimepiride, a sulfonylurea drug, where trans-4-Methylcyclohexyl isocyanate is a key intermediate.[1][2]

Q2: What are the typical impurities encountered in these reactions?

Common impurities include:

  • Unreacted starting materials: Excess amine, alcohol, or trans-4-Methylcyclohexyl isocyanate.

  • Symmetrically disubstituted ureas: Such as N,N'-Bis(4-methylcyclohexyl)urea, which can form if the isocyanate reacts with trace amounts of water or with the amine starting material in an unintended stoichiometry.[3][4]

  • Cis-isomer of the product: If the starting trans-4-Methylcyclohexyl isocyanate contains its cis-isomer, the corresponding cis-product will also be present.[1]

  • Polymeric materials: Isocyanates can polymerize, especially at elevated temperatures, leading to high molecular weight impurities.

  • Side-products from the nucleophile: If the amine or alcohol starting material is not pure, side-products from these impurities will be present.

Q3: What are the recommended primary purification techniques for products of trans-4-Methylcyclohexyl isocyanate reactions?

The choice of purification technique depends on the properties of the product:

  • For solid products (most ureas and carbamates): Recrystallization is the most effective method for obtaining high-purity crystalline material.[5][6]

  • For thermally stable, volatile products or the isocyanate starting material itself: Vacuum distillation is recommended to separate the product from non-volatile impurities.[7]

  • For mixtures that are difficult to separate by recrystallization: Column chromatography (typically flash chromatography on silica gel) is a versatile technique for separating compounds based on polarity.[3][8]

Troubleshooting Guides

Recrystallization Issues

Q: My product does not crystallize from solution upon cooling. What should I do?

A: This typically happens for one of several reasons:

  • Too much solvent was used: Try to evaporate some of the solvent to concentrate the solution and then attempt to cool it again.

  • The wrong solvent was chosen: The ideal solvent is one in which your product is highly soluble when hot and poorly soluble when cold. You may need to perform solvent screening with small amounts of your crude product. Common solvents for ureas and carbamates include ethanol, methanol, acetone, or mixtures like hexane/ethyl acetate.[6][8]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product to induce crystallization.

  • Oiling out: If your product separates as an oil instead of a solid, try using a different solvent system, a more dilute solution, or cooling the solution more slowly.

Q: My recrystallized product is still impure. How can I improve the purity?

A:

  • Perform a second recrystallization: This can often remove remaining impurities.

  • Use a different solvent system: Impurities that co-crystallize in one solvent may be more soluble in another.

  • Pre-treat with activated carbon: If your product is discolored, adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities.

  • Consider a pre-purification step: A simple filtration through a plug of silica gel can sometimes remove baseline impurities before recrystallization.

Column Chromatography Issues

Q: My compounds are not separating well on the silica gel column. What can I do?

A:

  • Optimize the solvent system: The key to good separation is finding a solvent system that gives a good separation of spots on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of 0.2-0.4 for your target compound. If the separation is poor, try a different solvent system or use a gradient elution.[9][10]

  • Check for compound stability: Some compounds can decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica with a small amount of triethylamine in your eluent.[11]

  • Proper column packing and loading: Ensure your column is packed uniformly without any air bubbles or cracks. Load your sample in a minimal amount of solvent to get a narrow starting band.[12]

Q: I can't find my compound after running the column. Where did it go?

A:

  • It's still on the column: If your solvent system is not polar enough, your compound may be strongly adsorbed to the silica. Try flushing the column with a more polar solvent.

  • It came off in the first few fractions: If your solvent system is too polar, your compound may have eluted very quickly with the solvent front.

  • It decomposed on the column: As mentioned above, some compounds are not stable on silica gel.[11]

  • The fractions are too dilute: Try combining and concentrating the fractions where you expected to see your product.

Data Presentation

ParameterDistillationRecrystallizationColumn Chromatography
Typical Application Purification of thermally stable liquids (e.g., trans-4-Methylcyclohexyl isocyanate)Purification of solid products (e.g., ureas, carbamates)Separation of complex mixtures, purification of oils or solids
Key Variable(s) Pressure and TemperatureSolvent ChoiceStationary Phase and Mobile Phase
Typical Yield 80-95%70-90% (per cycle)50-85%
Purity Achievable >99%>99.5%>98%
Example Condition 70-74 °C at 4.0 kPa for trans-4-Methylcyclohexyl isocyanate[7]Methanol for sulfonamide derivatives[6]Silica gel with Hexane/Ethyl Acetate gradient for ureas

Experimental Protocols

Protocol 1: Vacuum Distillation of trans-4-Methylcyclohexyl isocyanate

Objective: To purify crude trans-4-Methylcyclohexyl isocyanate from non-volatile impurities.

Methodology:

  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.

  • Charging the Flask: Charge the crude trans-4-Methylcyclohexyl isocyanate into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully reduce the pressure to the desired level (e.g., 4.0 kPa).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at the expected boiling point for the given pressure (e.g., 70-74 °C at 4.0 kPa).[7] Discard any initial forerun that distills at a lower temperature.

  • Storage: Store the purified isocyanate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

Protocol 2: Recrystallization of a Urea or Carbamate Derivative

Objective: To purify a solid urea or carbamate product.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to find a solvent that dissolves the compound when hot but not when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if needed.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Flash Column Chromatography

Objective: To separate a product from impurities of different polarities.

Methodology:

  • TLC Analysis: Develop a solvent system using TLC that separates the components of your mixture. The ideal eluent will give your desired product an Rf of ~0.3.

  • Column Packing: Prepare a column with silica gel, ensuring it is packed evenly without cracks or bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the solid to the column.[13]

  • Elution: Add the eluting solvent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow start Crude Reaction Product is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_thermally_stable Is the product thermally stable and volatile? is_solid->is_thermally_stable No (Liquid/Oil) pure_product Pure Product recrystallize->pure_product column_chromatography Column Chromatography column_chromatography->pure_product distillation Vacuum Distillation distillation->pure_product is_thermally_stable->column_chromatography No is_thermally_stable->distillation Yes

Caption: General purification strategy decision tree.

Recrystallization_Troubleshooting start No Crystals Form Upon Cooling too_much_solvent Concentrate Solution (Evaporate some solvent) start->too_much_solvent Suspect excess solvent wrong_solvent Perform Solvent Screening start->wrong_solvent Suspect poor solvent choice supersaturated Induce Crystallization (Scratch flask or add seed crystal) start->supersaturated If solution is clear oiling_out Product 'Oils Out' start->oiling_out oiling_out_solution Use more dilute solution, cool slower, or change solvent oiling_out->oiling_out_solution

Caption: Troubleshooting guide for recrystallization.

Column_Chromatography_Troubleshooting start Poor Separation on Column optimize_solvent Optimize Solvent System via TLC start->optimize_solvent Bands overlap check_stability Check Compound Stability on Silica start->check_stability Streaking or new spots repack_column Repack Column and Reload Sample start->repack_column Uneven bands product_lost Cannot Find Product start->product_lost still_on_column Flush with more polar solvent product_lost->still_on_column eluted_early Check early fractions product_lost->eluted_early

Caption: Troubleshooting guide for column chromatography.

References

Optimization

optimizing reaction yield for glimepiride synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield and purity of g...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield and purity of glimepiride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for glimepiride?

A1: A widely employed synthetic route for glimepiride involves a multi-step process.[1] It begins with the reaction of 3-ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate. This is followed by chlorosulfonation of the resulting intermediate, then amidation to form the sulfonamide, and finally, condensation with trans-4-methylcyclohexyl isocyanate to yield glimepiride.[1][2]

Q2: What are the critical impurities to monitor during glimepiride synthesis?

A2: The most critical impurities to control are the cis-isomer of glimepiride, as well as ortho and meta isomers of the sulfonamide intermediate formed during the chlorosulfonation step.[3] Additionally, genotoxic impurities such as sulfonates can arise and must be carefully monitored.[4] The purity of the final product is highly dependent on the purity of the key intermediates.[3]

Q3: What analytical methods are recommended for purity analysis?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying glimepiride and its related impurities.[5] UV spectrophotometry can also be used for quantitative estimation of the bulk drug.

Q4: What is a typical overall yield for glimepiride synthesis?

A4: With optimized processes, overall yields for glimepiride synthesis can be quite high. Reported yields have been in the range of 84% to 95%, with the final product achieving a purity of 99.5% or higher as determined by HPLC.[6]

Q5: How can the formation of the cis-isomer be minimized?

A5: Minimizing the cis-isomer of glimepiride starts with using highly pure trans-4-methylcyclohexylamine HCl to prepare the trans-4-methylcyclohexyl isocyanate intermediate.[3] Careful control of the final condensation reaction conditions and subsequent purification steps are also crucial. A novel purification process using methanolic ammonia and glacial acetic acid has been shown to reduce the undesired cis-isomer to below 0.15%.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Final Condensation Step
Potential Cause Troubleshooting Action Expected Outcome
Incomplete Reaction - Ensure the reaction temperature is maintained between 50-75°C.[1]- Extend the reaction time; monitor progress using TLC or HPLC.[1]- Use an appropriate base, such as potassium carbonate, to facilitate the reaction.[1]Drive the reaction to completion, thereby increasing the yield of the crude product.
Degradation of Reactants or Product - Ensure all reactants and solvents are anhydrous, as moisture can lead to side reactions.- Avoid excessive temperatures or prolonged reaction times beyond what is necessary for completion.Minimize the formation of degradation products and improve the isolated yield of glimepiride.
Impure Sulfonamide Intermediate - Purify the sulfonamide intermediate before use to remove any unreacted starting materials or byproducts.- Confirm the purity of the intermediate is high (typically >98%) via HPLC.A purer intermediate will lead to a cleaner reaction with fewer side products, improving the yield and purity of the final product.
Issue 2: High Levels of Process-Related Impurities
Impurity Type Potential Cause Troubleshooting Action
Cis-Isomer - Contamination in the trans-4-methylcyclohexyl isocyanate starting material.- Use highly pure trans-4-methylcyclohexyl isocyanate (with cis-isomer content <0.15%).[3]- Purify the final product by recrystallization. A specific method involves dissolving the crude product in methanolic ammonia and then precipitating with glacial acetic acid.[3]
Ortho/Meta Isomers - Non-selective chlorosulfonation step.- Control the temperature of the chlorosulfonation reaction carefully (e.g., -5 to 30°C).[1]- Optimize the rate of addition of chlorosulfonic acid.
Unreacted Intermediates - Incomplete reaction in one of the synthesis steps.- Monitor each reaction step to completion using an appropriate analytical technique (e.g., TLC, HPLC).- Adjust reaction time, temperature, or stoichiometry as needed.

Experimental Protocols

Key Experiment: Synthesis of Glimepiride from Sulfonamide Intermediate

This protocol describes the final condensation step to produce glimepiride.

Materials:

  • 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide

  • trans-4-Methylcyclohexyl isocyanate

  • Potassium carbonate

  • Acetonitrile (anhydrous)

Procedure:

  • In a clean, dry reaction vessel, dissolve the sulfonamide intermediate in anhydrous acetonitrile.

  • Add potassium carbonate to the mixture.

  • Slowly add a solution of trans-4-methylcyclohexyl isocyanate in anhydrous acetonitrile to the reaction mixture.

  • Heat the reaction mixture to 50-60°C and stir for approximately 6 hours.[1]

  • Increase the temperature to 70-75°C and continue stirring for another 4 hours to ensure the reaction goes to completion.[1]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude glimepiride.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water mixture) to obtain pure glimepiride.

Data Presentation

Table 1: Reaction Conditions for Glimepiride Synthesis
Step Reactants Solvent Temperature Duration Reported Yield
1. Carboxamide Formation 3-ethyl-4-methyl-3-pyrrolin-2-one, 2-phenylethyl isocyanateToluene120-130°C2 hoursHigh
2. Chlorosulfonation Intermediate from Step 1, Chlorosulfonic acidDichloromethane-5 to 30°C--
3. Amidation Intermediate from Step 2, Ammonium hydroxideMethanol20-30°C2 hours-
4. Condensation Sulfonamide from Step 3, trans-4-methylcyclohexyl isocyanateAcetonitrile50-75°C10 hours84-95% (for this step and purification)[6]

Note: Yields for intermediate steps are often not reported in isolation in the literature but are part of a continuous process.

Visualizations

Glimepiride_Synthesis_Pathway A 3-Ethyl-4-methyl- 3-pyrrolin-2-one C Intermediate Carboxamide A->C Toluene, 120-130°C B 2-Phenylethyl isocyanate B->C E Sulfonyl Chloride Intermediate C->E DCM, -5 to 30°C D Chlorosulfonic acid D->E G Sulfonamide Intermediate E->G Methanol, 20-30°C F Ammonium hydroxide F->G I Glimepiride (Crude) G->I Acetonitrile, 50-75°C H trans-4-Methylcyclohexyl isocyanate H->I J Purification (Recrystallization) I->J K Pure Glimepiride J->K

Caption: A common synthetic pathway for Glimepiride.

Troubleshooting_Workflow Start Low Final Yield or Purity CheckPurity Analyze crude product by HPLC Start->CheckPurity Decision1 High Impurity Levels? CheckPurity->Decision1 IncompleteRxn Incomplete Reaction Decision1->IncompleteRxn No SideRxn Side Reactions/ Isomers Decision1->SideRxn Yes OptimizeTime Increase reaction time/temperature IncompleteRxn->OptimizeTime CheckIntermediates Verify purity of intermediates SideRxn->CheckIntermediates End Process Optimized OptimizeTime->End OptimizePurification Optimize purification (e.g., recrystallization) CheckIntermediates->OptimizePurification OptimizePurification->End

Caption: A logical workflow for troubleshooting low yield/purity.

References

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Isocyanates

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for managing the challenges associated with the moisture sensitivity of isocyanates in a laborato...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for managing the challenges associated with the moisture sensitivity of isocyanates in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why are isocyanate reactions so sensitive to moisture?

A1: Isocyanates possess a highly reactive functional group (-NCO) that readily undergoes nucleophilic attack. Water acts as a nucleophile, reacting with the isocyanate to form an unstable carbamic acid. This intermediate then decomposes to generate a primary amine and carbon dioxide gas. The newly formed amine is also highly reactive and can consume a second isocyanate molecule to produce a stable, often insoluble, di-substituted urea. This side reaction is problematic as it consumes the isocyanate reagent, reduces the yield of the desired product, and the formation of CO2 can lead to unwanted foaming in the reaction mixture.[1][2][3]

Q2: What are the common visual indicators of moisture contamination in my isocyanate or reaction?

A2: Several visual cues can indicate the presence of moisture:

  • Cloudiness or Turbidity: Pure isocyanates are typically clear liquids. A cloudy or hazy appearance can suggest the formation of insoluble urea byproducts due to reaction with water.

  • Precipitate Formation: The appearance of a white or off-white solid precipitate is a strong indicator of urea formation.[1]

  • Gas Evolution (Foaming): Unintended bubbling or foaming in the reaction mixture is a direct result of carbon dioxide being produced from the decomposition of the carbamic acid intermediate.[1][4][5]

  • Increased Viscosity or Gelation: In cases of significant moisture contamination, the formation of polymeric ureas can lead to a noticeable increase in the viscosity of the isocyanate or even gel formation.

Q3: What are the primary sources of moisture in a laboratory setting?

A3: Moisture can be introduced from several sources, including:

  • Solvents: Many common organic solvents are hygroscopic and can absorb moisture from the atmosphere.

  • Reagents: Starting materials, especially hygroscopic ones like polyols, can contain significant amounts of absorbed water.[1][4]

  • Atmosphere: Reactions conducted in open vessels are susceptible to moisture from the ambient air, particularly on humid days.[1]

  • Glassware: The surfaces of glassware can adsorb a thin film of water.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Urethane/Urea Product

Probable Cause: A significant portion of the isocyanate has likely reacted with contaminating water, leading to the formation of urea byproducts instead of the intended product. For every one mole of water, two moles of isocyanate are consumed.[1]

Troubleshooting Steps:

  • Solvent and Reagent Purity Check:

    • Use freshly opened anhydrous solvents or solvents that have been rigorously dried.

    • Verify the dryness of all other reagents, particularly alcohols, amines, and polyols.

  • Inert Atmosphere Technique:

    • Ensure the reaction is conducted under a positive pressure of a dry, inert gas such as nitrogen or argon.

    • Verify that all connections in your inert atmosphere setup (e.g., Schlenk line) are secure and leak-free.

  • Glassware Preparation:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) or by flame-drying under vacuum immediately before use.

    • Assemble the glassware while still warm and immediately purge with a dry, inert gas.

Issue 2: The Final Polyurethane Product is Tacky or Sticky After Curing

Probable Cause: A tacky or sticky surface is often a sign of incomplete polymerization. This can be caused by several factors, including moisture contamination which disrupts the stoichiometry of the reactants.[4]

Troubleshooting Steps:

  • Control Environmental Conditions:

    • Maintain a controlled environment with a relative humidity between 30-60% and a temperature between 15-27°C (60-80°F).[4] High humidity can introduce moisture that reacts with the isocyanate.[4]

  • Verify Stoichiometry:

    • Carefully recalculate the required ratio of isocyanate to polyol (or other co-reactant).

    • Consider that any moisture present will consume the isocyanate, altering the effective stoichiometry.

  • Ensure Dry Conditions:

    • Dry all reactants and solvents thoroughly before use. Polyols can be dried under vacuum at elevated temperatures.[4]

    • Use dry mixing vessels and equipment.[4]

Issue 3: Unexpected Foaming or Gas Evolution in the Reaction

Probable Cause: This is a direct result of carbon dioxide production from the reaction of the isocyanate with water.[1][4]

Troubleshooting Steps:

  • Identify the Source of Moisture:

    • Systematically check all potential sources of water contamination: solvents, reagents, glassware, and the atmosphere.

  • Implement Rigorous Anhydrous Techniques:

    • Follow the detailed protocols for drying solvents and setting up reactions under an inert atmosphere.

  • Consider a Moisture Scavenger:

    • In some cases, the addition of a moisture scavenger to the reaction mixture can help to remove trace amounts of water.

Data Presentation

Table 1: Relative Reactivity of Isocyanates with Nucleophiles

NucleophileRelative Reaction RateNotes
Primary Aliphatic Amine~1,000,000Extremely fast, often diffusion-controlled.
Primary Aromatic Amine~10,000Slower than aliphatic amines due to electronic effects.
Primary Alcohol~100The desired reaction for polyurethane formation.
Water ~100 Competitive with the alcohol reaction, leading to side products.
Secondary Alcohol~30Steric hindrance reduces the reaction rate.
Phenol~3Less nucleophilic than aliphatic alcohols.
Carboxylic Acid~1Can react, but generally much slower.

Note: These are approximate relative rates and can vary depending on the specific isocyanate, nucleophile, solvent, and catalyst used.

Table 2: Efficiency of Common Drying Agents for Organic Solvents

Drying AgentSolvents Dried EffectivelyIncompatible WithResidual Water Content (ppm)
Molecular Sieves (3Å or 4Å) THF, Dichloromethane, Acetonitrile, Toluene, Alcohols-<10
**Calcium Hydride (CaH₂) **Dichloromethane, Toluene, THFAlcohols, Ketones, Esters~13 (DCM)
Sodium Sulfate (Na₂SO₄) Diethyl ether, Ethyl acetate, Dichloromethane-High (often used for pre-drying)
Magnesium Sulfate (MgSO₄) Diethyl ether, Ethyl acetate, DichloromethaneAcid-sensitive compoundsModerate
Potassium Hydroxide (KOH) Alcohols, AminesAcids, Esters~33 (Methanol)
Phosphorus Pentoxide (P₄O₅) Hydrocarbons, Ethers, Halogenated SolventsAlcohols, Acids, KetonesVery Low (<1)

Data compiled from various sources. Efficiency can vary based on conditions and solvent grade.[6][7][8][9][10][11]

Experimental Protocols

Protocol 1: Drying an Organic Solvent (e.g., Tetrahydrofuran - THF) using Molecular Sieves
  • Activation of Molecular Sieves: Place the required amount of 3Å or 4Å molecular sieves in a round-bottom flask. Heat the flask under vacuum using a heat gun or in an oven at >200°C for several hours to remove any adsorbed water.

  • Cooling: Allow the flask containing the activated molecular sieves to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Addition: Add the "wet" THF to the flask containing the activated molecular sieves.

  • Drying: Allow the solvent to stand over the molecular sieves for at least 24 hours. For very dry solvent (<10 ppm water), a longer period may be necessary.

  • Storage: Store the dried solvent over the molecular sieves under an inert atmosphere.

  • Dispensing: Use a dry, nitrogen-flushed syringe or cannula to withdraw the anhydrous solvent for your reaction.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere using a Schlenk Line
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask, condenser) while it is still warm and immediately connect it to the Schlenk line.

  • Purging: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line. Be cautious with glassware under vacuum.

  • Backfilling: Refill the glassware with a dry, inert gas (nitrogen or argon) from the gas manifold.

  • Repeat Cycles: Repeat the evacuation and backfilling cycle at least three times to ensure a completely inert atmosphere.

  • Maintaining Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the gas outlet.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry, nitrogen-flushed syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

Protocol 3: Determination of Water Content using Karl Fischer Titration
  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Solvent Preparation: Add the appropriate Karl Fischer solvent to the titration cell. Pre-titrate the solvent to remove any residual water until a stable, low drift is achieved.

  • Sample Preparation: Accurately weigh a suitable amount of the sample (e.g., solvent, reagent) into a dry, gas-tight syringe.

  • Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample, typically in ppm or percentage.

  • Method Validation: For accurate results, it is important to develop and validate the method for your specific sample type, considering factors like sample solubility and the rate of water release.[12][13][14][15][16]

Mandatory Visualization

Isocyanate_Moisture_Reaction_Pathway Isocyanate Isocyanate (R-N=C=O) Carbamic_Acid Unstable Carbamic Acid (R-NH-COOH) Isocyanate->Carbamic_Acid Water Water (H₂O) Water->Carbamic_Acid Amine Primary Amine (R-NH₂) Carbamic_Acid->Amine Decomposition CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Decomposition Urea Di-substituted Urea (R-NH-CO-NH-R) Amine->Urea Second_Isocyanate Isocyanate (R-N=C=O) Second_Isocyanate->Urea

Caption: Reaction pathway of an isocyanate with water.

Caption: Troubleshooting workflow for moisture-related issues.

References

Optimization

troubleshooting low conversion rates in isocyanate reactions

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in isocyanate reactions. Frequently Asked Questions (FAQs)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in isocyanate reactions.

Frequently Asked Questions (FAQs)

Q1: My isocyanate reaction has stalled or is showing low conversion. What are the most common causes?

A1: Low conversion in isocyanate reactions is frequently linked to several key factors:

  • Moisture Contamination: Isocyanates readily react with water, which consumes the isocyanate and leads to the formation of urea by-products and carbon dioxide. This is one of the most common reasons for incomplete reactions.[1][2][3]

  • Catalyst Issues: The catalyst may be inappropriate for the specific reaction, used at the wrong concentration, or may have been deactivated by impurities or moisture.[4][5]

  • Incorrect Stoichiometry: An improper isocyanate index (the molar ratio of isocyanate groups to hydroxyl or other active hydrogen groups) will result in unreacted starting material.[6]

  • Suboptimal Reaction Temperature: Isocyanate reactions are often exothermic.[7] Excessively high temperatures can promote side reactions, while temperatures that are too low can drastically reduce the reaction rate.[3][8]

  • Impure Reactants or Solvents: The presence of unintended nucleophiles, such as water or amine-containing buffers (e.g., Tris), can compete with the desired reaction.[9][10]

Q2: How can I detect and prevent moisture contamination in my reaction?

A2: Moisture is a critical factor to control.

  • Detection: Visual cues in the isocyanate container, such as cloudiness or the formation of solid crystals, can indicate moisture contamination.[1][2] For polyols, there may be no visual signs.[1] The most definitive way to check for moisture is by using analytical techniques like Karl Fischer titration.

  • Prevention:

    • Use anhydrous solvents and thoroughly dry all glassware.[10]

    • Store isocyanates and polyols under an inert atmosphere, such as dry nitrogen, to prevent atmospheric moisture absorption.[1]

    • Consider using moisture scavengers in the reaction mixture, especially in sensitive applications.[11][12]

    • Ensure substrates are dry before applying any isocyanate-based formulations.[12]

Q3: What are the signs of catalyst deactivation, and how can it be avoided?

A3: Catalyst deactivation often manifests as a slower-than-expected reaction rate or a complete stall.[5]

  • Causes of Deactivation: Common causes include interaction with water, acidic resins, or certain pigments and their surface treatments.[5]

  • Prevention:

    • Ensure all reactants and solvents are free from catalyst poisons.

    • If using pigments, be aware of their potential to carry moisture or have surface treatments that can interfere with the catalyst.[5]

    • Store catalysts according to the manufacturer's recommendations to prevent degradation.

Q4: My reaction is producing unexpected foam. What is the cause?

A4: Unintended foam production is a classic sign of the reaction between isocyanates and water.[3] This reaction generates carbon dioxide gas, which acts as a blowing agent, creating bubbles or foam in the product.[12][13] To prevent this, stringent moisture control is necessary.[7]

Troubleshooting Guides

Issue 1: Low or Incomplete Conversion

If your reaction is not proceeding to completion, follow this troubleshooting workflow:

LowConversionTroubleshooting cluster_solutions Corrective Actions start Low Conversion Observed check_moisture 1. Verify Anhydrous Conditions start->check_moisture check_stoichiometry 2. Confirm Isocyanate Index (NCO:OH Ratio) check_moisture->check_stoichiometry If conditions are dry sol_moisture Dry solvents/reagents. Use inert atmosphere. check_moisture->sol_moisture If moisture is suspected check_catalyst 3. Evaluate Catalyst Activity & Concentration check_stoichiometry->check_catalyst If ratio is correct sol_stoichiometry Recalculate and adjust reactant quantities. check_stoichiometry->sol_stoichiometry If ratio is incorrect check_temp 4. Review Reaction Temperature check_catalyst->check_temp If catalyst is active sol_catalyst Use fresh catalyst. Optimize concentration. check_catalyst->sol_catalyst check_purity 5. Assess Reactant & Solvent Purity check_temp->check_purity If temp is optimal sol_temp Adjust temperature. Ensure uniform heating. check_temp->sol_temp If temp is off solution Reaction Optimized check_purity->solution If all pure sol_purity Purify reactants. Use amine-free buffers. check_purity->sol_purity If impurities are present

Caption: Troubleshooting workflow for low isocyanate reaction conversion.

Issue 2: Formation of Side Products

The high reactivity of isocyanates can lead to several side reactions, especially at elevated temperatures or with incorrect stoichiometry.[8]

SideReactions NCO R-NCO (Isocyanate) Urethane Urethane (Desired Product) NCO->Urethane + R'-OH Amine R-NH₂ (Amine) NCO->Amine + H₂O OH R'-OH (Alcohol/Polyol) H2O H₂O (Water) Allophanate Allophanate (Side Product) Urethane->Allophanate + R-NCO (Excess Heat/NCO) Urea Urea (Side Product) Amine->Urea + R-NCO Biuret Biuret (Side Product) Urea->Biuret + R-NCO (Excess Heat/NCO)

Caption: Desired and common side reactions of isocyanates.

Data Presentation

Table 1: Catalyst Selection and Effects

The choice of catalyst significantly impacts both the primary urethane-forming reaction and potential side reactions.[4][6]

Catalyst TypeCommon ExamplesPrimary Reaction CatalyzedSelectivity vs. Water ReactionNotes
Organotin Compounds Dibutyltin dilaurate (DBTDL)Isocyanate-Hydroxyl (Gelling)Low; also catalyzes water reactionHighly active but facing environmental scrutiny.[5][14]
Tertiary Amines Diazabicyclo[2.2.2]octane (DABCO)Isocyanate-Water (Blowing)Low; promotes water reactionOften used in foam production.[6][14]
Zirconium Chelates Zirconium acetylacetonateIsocyanate-Hydroxyl (Gelling)High; selective for hydroxyl reactionGood alternative to tin catalysts, can be used in waterborne systems.[15]
Potassium Salts Potassium acetate, Potassium octoateIsocyanate TrimerizationModeratePromotes the formation of isocyanurate rings, increasing crosslink density.[16]

Experimental Protocols

Protocol 1: Monitoring Isocyanate Conversion via in-situ FTIR Spectroscopy

This protocol allows for real-time tracking of the reaction progress by monitoring the disappearance of the characteristic isocyanate peak.[17]

Objective: To quantify the conversion of an isocyanate reaction by monitoring the decrease in the isocyanate vibrational band.

Methodology:

  • Setup:

    • Assemble the reaction vessel equipped with an overhead stirrer, temperature probe, and an inert gas inlet.

    • Insert an in-situ Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction mixture. Ensure the probe tip is fully submerged.[17]

  • Background Spectrum:

    • Charge the reactor with the polyol and solvent (if applicable).

    • Record a background spectrum before the addition of the isocyanate. This will be subtracted from subsequent spectra.

  • Reaction Initiation:

    • Bring the reactor contents to the target temperature.

    • Add the catalyst, followed by the isocyanate, to start the reaction.

  • Data Acquisition:

    • Begin collecting spectra immediately after isocyanate addition. Collect spectra at regular intervals (e.g., every 60 seconds).[17]

    • Focus on the isocyanate peak, which appears around 2272 cm⁻¹ .[5]

  • Analysis:

    • Plot the absorbance of the isocyanate peak as a function of time.

    • The conversion can be calculated based on the decrease in the peak area or height relative to its initial value at time zero.

    • This data provides real-time kinetics, allowing for precise determination of reaction endpoint and detection of any stalls.[17]

Protocol 2: Quantification of Residual Isocyanate by HPLC after Derivatization

For final product analysis, residual isocyanates can be quantified using HPLC after derivatization, which converts the reactive isocyanates into stable, easily detectable urea derivatives.[18][19]

Objective: To determine the concentration of unreacted isocyanate monomer in a completed reaction mixture or product.

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh a sample of the reaction mixture and dissolve it in a suitable solvent (e.g., acetonitrile/DMSO).

    • Add a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP) or tryptamine, in excess.[19][20] This reagent reacts with the isocyanate groups to form stable urea derivatives.

    • Allow the derivatization reaction to proceed to completion as per the established method (e.g., NIOSH 5525).[19]

  • Standard Preparation:

    • Prepare a series of calibration standards by reacting known concentrations of the specific isocyanate monomer with the same derivatizing agent.

  • HPLC Analysis:

    • Inject the derivatized sample and standards onto an HPLC system.

    • Typical Conditions:

      • Column: C18 reverse-phase

      • Mobile Phase: Acetonitrile/water gradient

      • Detection: UV and/or Fluorescence detectors are commonly used for high sensitivity.[20]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the derivatized isocyanate in the sample by comparing its peak area to the calibration curve.

    • Back-calculate to find the concentration of the original, underivatized isocyanate in the initial sample.[21]

References

Troubleshooting

Technical Support Center: Removal of Unreacted trans-4-Methylcyclohexyl Isocyanate

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted trans-4-Methylcyclo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted trans-4-Methylcyclohexyl isocyanate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted trans-4-Methylcyclohexyl isocyanate from a reaction product?

A1: Several methods can be employed to remove unreacted trans-4-Methylcyclohexyl isocyanate. The choice of method depends on the scale of the reaction, the properties of the desired product, and the available laboratory equipment. The most common techniques include:

  • Scavenging Resins: These are polymer-supported reagents that selectively react with and bind the excess isocyanate, which can then be removed by simple filtration.[1][2] This is often the preferred method for ease of use and high selectivity.

  • Liquid-Liquid Extraction: This technique separates the isocyanate from the product based on their differing solubilities in two immiscible liquid phases.

  • Flash Column Chromatography: This is a purification technique that separates compounds based on their polarity, allowing for the isolation of the desired product from the unreacted isocyanate.

  • Quenching with a Soluble Amine: A small molecule amine can be added to the reaction mixture to react with the excess isocyanate, forming a urea byproduct that may be more easily removed by crystallization or chromatography.

Q2: How can I monitor the progress of the isocyanate removal?

A2: It is crucial to monitor the removal of the isocyanate to ensure the purity of your final product. Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the presence of the isocyanate. A suitable mobile phase and visualization stain are required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for detecting and quantifying residual isocyanate. The sample may require derivatization prior to analysis.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum of the reaction mixture indicates its removal.

Q3: Are there any safety precautions I should take when working with trans-4-Methylcyclohexyl isocyanate?

A3: Yes, isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid inhalation of vapors and direct contact with skin and eyes. In case of a spill, it should be neutralized with a decontamination solution (e.g., a mixture of water, ammonia, and ethanol).[3]

Troubleshooting Guides

Issue 1: Scavenger resin is not effectively removing the isocyanate.
Possible Cause Troubleshooting Steps
Insufficient amount of scavenger resin. Increase the equivalents of scavenger resin used. A common starting point is 3-5 equivalents relative to the excess isocyanate.
Inappropriate solvent. Ensure the solvent swells the resin to allow access to the reactive sites. For polystyrene-based resins, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.[4]
Short reaction time. Increase the stirring or agitation time of the reaction mixture with the scavenger resin. Overnight stirring at room temperature is often effective.
Low reactivity of the resin. Confirm the activity of the scavenger resin. Resins can degrade over time, especially if not stored properly.
Issue 2: The product is co-eluting with the isocyanate during column chromatography.
Possible Cause Troubleshooting Steps
Inappropriate mobile phase. Optimize the solvent system for better separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be necessary.
Column overloading. Reduce the amount of crude product loaded onto the column.
Product and isocyanate have very similar polarities. Consider derivatizing the unreacted isocyanate into a more polar urea adduct by quenching with a small amine before chromatography.
Issue 3: Difficulty in separating the product and isocyanate using liquid-liquid extraction.
Possible Cause Troubleshooting Steps
Similar solubility of the product and isocyanate in the chosen solvents. Experiment with different solvent systems. If the product has acidic or basic functionality, an acid or base wash can be used to move it into the aqueous layer, leaving the isocyanate in the organic layer.
Emulsion formation. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

Protocol 1: Removal of Unreacted trans-4-Methylcyclohexyl Isocyanate using PS-Trisamine Scavenger Resin

This protocol describes the use of a polymer-bound amine scavenger resin to remove excess trans-4-Methylcyclohexyl isocyanate.

Materials:

  • Crude reaction mixture containing the desired product and unreacted trans-4-Methylcyclohexyl isocyanate.

  • PS-Trisamine scavenger resin.

  • Anhydrous dichloromethane (DCM) or a suitable solvent that swells the resin.

  • Round-bottom flask.

  • Magnetic stirrer and stir bar.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Add PS-Trisamine scavenger resin (3-5 equivalents based on the initial excess of isocyanate).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC until the isocyanate spot is no longer visible. This may take several hours to overnight.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with fresh DCM (2-3 times) to ensure complete recovery of the product.

  • Combine the filtrate and washings.

  • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254).

  • Developing chamber.

  • Mobile phase: A common starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The polarity should be adjusted based on the polarity of the product.

  • Visualization reagent: A potassium permanganate (KMnO₄) stain is effective for visualizing isocyanates and their urea adducts.

Procedure:

  • Spot the crude reaction mixture and a co-spot of the starting isocyanate on the TLC plate.

  • Develop the plate in the chosen mobile phase.

  • Dry the plate and visualize it under UV light (if the product is UV active).

  • Dip the plate in the KMnO₄ stain and gently heat with a heat gun. The isocyanate and its urea adduct will appear as yellow-brown spots on a purple background. The disappearance of the isocyanate spot indicates successful removal.

Protocol 3: Analysis of Residual Isocyanate by GC-MS

For quantitative analysis of residual trans-4-Methylcyclohexyl isocyanate, derivatization to a more stable and less reactive compound is often necessary. A common method is to react the isocyanate with an amine, such as dibutylamine, to form a urea derivative.

Sample Preparation (Derivatization):

  • To a known amount of the purified product, add a solution of dibutylamine in a suitable solvent (e.g., toluene).

  • Allow the reaction to proceed to completion.

  • Dilute the sample to a known concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan mode (e.g., 50-550 m/z) or Selected Ion Monitoring (SIM) for higher sensitivity, targeting the molecular ion and characteristic fragments of the derivatized isocyanate.

Data Presentation

The efficiency of different removal methods can be compared by quantifying the amount of residual isocyanate.

Removal Method Typical Efficiency (% Removal) Advantages Disadvantages
Scavenger Resin (PS-Trisamine) >98%High selectivity, easy work-up (filtration), mild conditions.Cost of the resin, may require longer reaction times.
Liquid-Liquid Extraction 60-90%Inexpensive, suitable for large scale.Can be labor-intensive, may not be effective for products with similar solubility to the isocyanate, potential for emulsion formation.
Flash Column Chromatography >95%High purity of the final product.Time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Visualizations

Workflow for Selecting a Purification Method

purification_workflow start Crude Product (with unreacted isocyanate) decision1 Is the product stable on silica gel? start->decision1 decision2 Is the product significantly different in polarity from the isocyanate? decision1->decision2 Yes scavenger Scavenger Resin decision1->scavenger No decision3 Is ease of work-up a high priority? decision2->decision3 No chromatography Flash Column Chromatography decision2->chromatography Yes extraction Liquid-Liquid Extraction decision3->extraction No decision3->scavenger Yes end Purified Product chromatography->end extraction->end scavenger->end

Caption: Decision workflow for selecting a suitable purification method.

Logical Relationship of Troubleshooting Isocyanate Removal

troubleshooting_logic start Problem: Unreacted Isocyanate Remains check_method Which removal method was used? start->check_method scavenger Scavenger Resin check_method->scavenger Scavenger chromatography Chromatography check_method->chromatography Chromatography extraction Extraction check_method->extraction Extraction scavenger_q1 Insufficient resin? scavenger->scavenger_q1 scavenger_q2 Wrong solvent? scavenger->scavenger_q2 scavenger_q3 Short reaction time? scavenger->scavenger_q3 chrom_q1 Poor separation? chromatography->chrom_q1 chrom_q2 Overloaded column? chromatography->chrom_q2 extract_q1 Similar solubility? extraction->extract_q1 extract_q2 Emulsion? extraction->extract_q2 scavenger_sol1 Increase equivalents scavenger_q1->scavenger_sol1 scavenger_sol2 Change solvent scavenger_q2->scavenger_sol2 scavenger_sol3 Increase time scavenger_q3->scavenger_sol3 chrom_sol1 Optimize mobile phase chrom_q1->chrom_sol1 chrom_sol2 Reduce loading chrom_q2->chrom_sol2 extract_sol1 Try new solvents/ pH wash extract_q1->extract_sol1 extract_sol2 Add brine extract_q2->extract_sol2

Caption: Troubleshooting logic for common isocyanate removal issues.

References

Optimization

Technical Support Center: Catalyst Selection for Enhancing Isocyanate Reactivity

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection for isocyanate reactions. It includes troubleshooting guides and frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection for isocyanate reactions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

  • Probable Cause:

    • Low Catalyst Activity: The chosen catalyst may not be sufficiently active for the specific isocyanate and polyol system. Aromatic isocyanates are generally more reactive than aliphatic isocyanates, which often require a strong catalyst like dibutyltin dilaurate (DBTDL).[1]

    • Catalyst Deactivation: Impurities such as acids or water in the reactants or solvent can deactivate the catalyst.[2] Polyether polyols, for instance, may contain residual acidic catalysts from their manufacturing process that can inhibit the activity of certain catalysts.

    • Steric Hindrance: The structure of the polyol or isocyanate can sterically hinder the reaction. Bulky reactants may require a more active catalyst or higher reaction temperatures.

    • Low Reaction Temperature: The reaction temperature may be too low for the catalyst to be effective.

  • Troubleshooting Steps:

    • Verify Reactant and Solvent Purity: Ensure all reagents and solvents are thoroughly dried. Use techniques like Karl Fischer titration to quantify water content. If acidic impurities are suspected, consider adding a scavenger.

    • Increase Catalyst Concentration: Gradually increase the catalyst loading. However, be aware that excessive catalyst concentration can lead to uncontrolled reactions and undesirable side reactions.[2]

    • Select a More Active Catalyst: If steric hindrance is a factor or if using less reactive aliphatic isocyanates, consider a more active catalyst. Organotin compounds are highly active, but due to toxicity concerns, alternatives like bismuth, zinc, or zirconium compounds can be used.[1][3][4]

    • Increase Reaction Temperature: Elevating the reaction temperature can increase the reaction rate. Monitor the reaction closely to prevent side reactions like allophanate and biuret formation, which are promoted at higher temperatures.[2]

Issue 2: Gelation or Uncontrolled Polymerization

  • Probable Cause:

    • Excessive Catalyst Concentration: Too much catalyst can lead to a rapid, uncontrolled reaction.[2]

    • High Reaction Temperature: Elevated temperatures can significantly accelerate the polymerization rate.[2]

    • Highly Reactive Catalyst: The chosen catalyst may be too reactive for the system, leading to a very short pot life.

  • Troubleshooting Steps:

    • Reduce Catalyst Concentration: Lower the amount of catalyst to slow down the reaction and extend the pot life.

    • Lower Reaction Temperature: Decrease the reaction temperature to gain better control over the polymerization rate.

    • Choose a Less Reactive Catalyst: Select a catalyst with more moderate activity. For example, some tertiary amines offer a more balanced reaction profile compared to highly active organometallic catalysts.[5]

Issue 3: Foaming or Bubbling in the Reaction Mixture

  • Probable Cause:

    • Water Contamination: The presence of water in the reactants or solvent will lead to a reaction with the isocyanate, producing carbon dioxide gas and causing foaming.[6] This is a significant issue in non-foam applications.

    • Catalyst Selectivity: Some catalysts can promote the isocyanate-water (blowing) reaction more than the isocyanate-polyol (gelling) reaction.[7]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware and ensure all reactants and solvents are free of moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Select a Gelling-Selective Catalyst: If the blowing reaction is undesirable, choose a catalyst with high selectivity for the gelling reaction. Organometallic catalysts, such as tin or zirconium compounds, are generally more selective for the isocyanate-polyol reaction than tertiary amines.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts for isocyanate reactions?

A1: The two primary classes of catalysts are tertiary amines and organometallic compounds.

  • Tertiary Amines (e.g., triethylenediamine - TEDA, dimethylcyclohexylamine - DMCHA): These are widely used and can be effective for both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. Their catalytic activity is influenced by their basicity and steric hindrance.[9]

  • Organometallic Compounds (e.g., dibutyltin dilaurate - DBTDL, bismuth neodecanoate, zinc octoate, zirconium complexes): These are typically Lewis acids and are highly effective for the gelling reaction.[1][10] Due to toxicity concerns with organotin compounds, tin-free alternatives are gaining prominence.[3][4][11]

Q2: How do I choose a catalyst for a specific application like biomedical devices or pharmaceuticals?

A2: For biomedical and pharmaceutical applications, catalyst toxicity is a primary concern. Traditional organotin catalysts are often avoided.[12]

  • Low-Toxicity Alternatives: Organocatalysts and certain metal-based catalysts with low toxicity profiles, such as bismuth and zinc compounds, are preferred.[12]

  • In Situ Curing: For applications requiring in situ polymerization at body temperature, the catalyst must be highly efficient under mild conditions. Stannous octoate has been shown to be effective, but the final application and regulatory approval will dictate the choice.[5][13]

Q3: What is the difference between a "gelling" and a "blowing" catalyst?

A3: The distinction lies in their selectivity towards the two main reactions in polyurethane foam formation:[7]

  • Gelling Catalysts primarily accelerate the reaction between isocyanates and polyols, leading to the formation of the polymer network (gelation). Organometallic compounds are typically strong gelling catalysts.

  • Blowing Catalysts primarily promote the reaction between isocyanates and water, which generates carbon dioxide gas for foam expansion (blowing). Many tertiary amines are effective blowing catalysts. In many foam formulations, a combination of gelling and blowing catalysts is used to achieve a balanced reaction profile.

Q4: How can I monitor the progress of my isocyanate reaction?

A4: A common and effective method is Fourier-Transform Infrared (FT-IR) spectroscopy.[14][15]

  • Principle: The reaction progress can be monitored by observing the disappearance of the characteristic isocyanate (-NCO) peak, which appears around 2250-2285 cm⁻¹.

  • Method: In-situ monitoring using a fiber-optic FT-IR probe allows for real-time tracking of the isocyanate concentration.[15] This provides valuable kinetic data and helps determine the reaction endpoint.

Data Presentation

Table 1: Comparison of Catalytic Activity for Different Catalyst Types in Urethane Formation.

Catalyst TypeCatalyst ExampleRelative Gelling ActivityRelative Blowing ActivityKey Characteristics
Organotin Dibutyltin dilaurate (DBTDL)Very HighLowHighly efficient but has toxicity concerns.[1][8]
Organobismuth Bismuth NeodecanoateHighLowLow toxicity alternative to organotins.
Organozinc Zinc OctoateModerateLowOften used as a co-catalyst.
Organozirconium Zirconium ComplexesHighVery LowSelective for the isocyanate-polyol reaction, useful in waterborne systems.[1][8]
Tertiary Amine Triethylenediamine (TEDA/DABCO)HighModerateStrong, general-purpose catalyst.[9]
Tertiary Amine Bis(2-dimethylaminoethyl)ether (BDMAEE)LowVery HighStrong blowing catalyst.[9]

Table 2: Effect of Catalyst Concentration on Gel Time.

CatalystConcentration (mol%)Gel Time (minutes)
Zirconium Catalyst A0.01~120
Zirconium Catalyst A0.05~30
Dibutyltin dilaurate (DBTDL)0.01~100
Dibutyltin dilaurate (DBTDL)0.05~20
Bismuth Octoate0.01~150
Bismuth Octoate0.05~40

Note: Data is illustrative and compiled from trends presented in the literature. Actual gel times will vary depending on the specific reactants, temperature, and solvent system used.[8]

Experimental Protocols

Protocol 1: General Procedure for In-Situ FT-IR Monitoring of Isocyanate Reaction Kinetics

  • System Setup:

    • Assemble a dry, sealed reaction vessel equipped with a magnetic stirrer, a temperature probe, and an inlet for an inert gas (e.g., nitrogen or argon).

    • Insert a fiber-optic FT-IR probe (e.g., with a zinc selenide ATR crystal) into the reaction vessel, ensuring the probe tip is submerged in the reaction mixture.

  • Reagent Preparation:

    • Ensure all reactants (isocyanate, polyol) and the solvent are anhydrous.

    • Prepare stock solutions of the isocyanate, polyol, and catalyst in the chosen solvent.

  • Reaction Execution:

    • Charge the reaction vessel with the polyol solution and solvent.

    • Begin stirring and allow the mixture to reach the desired reaction temperature (e.g., 50 °C).[14]

    • Collect a background FT-IR spectrum of the polyol solution.

    • Add the catalyst to the reaction vessel.

    • Initiate the reaction by adding the isocyanate solution.

  • Data Acquisition:

    • Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 60 seconds).

    • Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹).[15]

  • Data Analysis:

    • Calculate the area of the isocyanate peak for each spectrum.

    • Plot the isocyanate concentration (proportional to the peak area) versus time to determine the reaction kinetics.

Visualizations

CatalystSelectionWorkflow start Start: Define Reaction Requirements reactivity High or Moderate Reactivity Needed? start->reactivity toxicity Toxicity a Major Concern? (e.g., Biomedical) reactivity->toxicity High tertiary_amine Consider Tertiary Amines reactivity->tertiary_amine Moderate low_tox_metal Select Low-Toxicity Metals (Bi, Zn, Zr) toxicity->low_tox_metal Yes tin_catalyst Use Organotin (DBTDL) (High Activity) toxicity->tin_catalyst No side_reactions Control of Side Reactions Critical? (e.g., Water Reaction) selective_metal Use Selective Metal Catalyst (e.g., Zirconium) side_reactions->selective_metal Yes balanced_amine Use Balanced or Gelling Amine side_reactions->balanced_amine No organometallic Consider Organometallic Catalysts (Sn, Bi, Zn, Zr) tertiary_amine->side_reactions low_tox_metal->side_reactions tin_catalyst->side_reactions optimize Optimize Concentration and Temperature selective_metal->optimize balanced_amine->optimize

Catalyst selection workflow for isocyanate reactions.

TroubleshootingWorkflow start Problem Identified issue What is the issue? start->issue slow_reaction Slow / Incomplete Reaction issue->slow_reaction Slow Reaction fast_reaction Too Fast / Gelation issue->fast_reaction Fast Reaction foaming Foaming / Bubbling issue->foaming Foaming check_purity Check Reactant/Solvent Purity (Water, Acidity) slow_reaction->check_purity reduce_catalyst Reduce Catalyst Conc. or Temperature fast_reaction->reduce_catalyst check_water Rigorously Dry All Components foaming->check_water increase_catalyst Increase Catalyst Conc. or Temperature check_purity->increase_catalyst change_catalyst Select More Active Catalyst increase_catalyst->change_catalyst solution Problem Resolved change_catalyst->solution less_active_catalyst Select Less Active Catalyst reduce_catalyst->less_active_catalyst less_active_catalyst->solution selective_catalyst Use Gelling-Selective Catalyst check_water->selective_catalyst selective_catalyst->solution

Troubleshooting workflow for common isocyanate reaction issues.

LewisAcidMechanism cluster_0 Lewis Acid Catalysis Mechanism Isocyanate R-N=C=O Complex Activated Isocyanate-Catalyst Complex Isocyanate->Complex Catalyst Metal Catalyst (e.g., Sn) Catalyst->Complex Urethane Urethane Product Complex->Urethane Polyol R'-OH Polyol->Urethane Urethane->Catalyst Catalyst Regenerated

Simplified Lewis acid mechanism for organometallic catalysis.

References

Troubleshooting

Technical Support Center: Safe Handling and Quenching of Isocyanate Waste

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for isocyanate waste. The following troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for isocyanate waste. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary hazards associated with isocyanate waste?

A1: Isocyanate waste is hazardous due to its reactivity and toxicity. The primary hazards include:

  • Toxicity: Isocyanates can be harmful if inhaled, swallowed, or if they come into contact with skin.[1]

  • Sensitization: Repeated exposure can lead to respiratory and skin sensitization, causing allergic reactions upon subsequent contact.[1][2]

  • Reactivity: Isocyanates react exothermically with water, alcohols, amines, and bases.[1] This reaction with water produces carbon dioxide gas, which can lead to a dangerous pressure buildup if the waste is kept in a sealed container.[1][2][3]

Q2: What personal protective equipment (PPE) is required when handling isocyanate waste?

A2: Appropriate PPE is crucial for minimizing exposure risks. Recommended PPE includes:

  • Eye and Face Protection: Safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile.[1][4] Thin latex gloves are not suitable.[5]

  • Body Protection: A lab coat or disposable coveralls.[1][2]

  • Respiratory Protection: All handling of isocyanate waste and its neutralization should be performed in a certified chemical fume hood.[1][6] In case of inadequate ventilation, respiratory protection should be worn.[5]

Q3: My isocyanate waste container is bulging. What should I do?

A3: A bulging container indicates a buildup of carbon dioxide gas from the reaction of isocyanates with moisture. DO NOT SEAL ISOCYANATE WASTE CONTAINERS. [3] If a container is bulging, it indicates it has been improperly sealed. Cautiously vent the container in a certified chemical fume hood. If you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department immediately. To prevent this, always use open-top containers or containers with vented caps for isocyanate waste.[3][7]

Q4: What are the recommended solutions for neutralizing or "quenching" isocyanate waste?

A4: Two primary types of decontamination solutions are recommended for the neutralization of isocyanate waste. These solutions convert the reactive isocyanate group into less hazardous urea or urethane derivatives.[1]

Data Presentation: Decontamination Solution Formulations

Solution ComponentFormulation A (Sodium Carbonate-Based)Formulation B (Ammonia-Based)
Water90-95%90-95%
Sodium Carbonate5-10%-
Concentrated Ammonia-3-8%
Liquid Detergent0.2-0.5%0.2-0.5%
Source:[1][3]

The detergent aids in emulsifying the isocyanate, which increases the surface area for the neutralization reaction.[1]

Q5: How do I prepare a 5% sodium carbonate decontamination solution?

A5: The following protocol outlines the preparation of 1 liter of a 5% sodium carbonate decontamination solution.

Experimental Protocol: Preparation of 5% Sodium Carbonate Decontamination Solution

Materials:

  • Anhydrous sodium carbonate

  • Deionized water

  • Liquid detergent

  • 1.5 L beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Weighing scale

Procedure:

  • Weigh 50 g of anhydrous sodium carbonate.

  • Measure approximately 900 mL of deionized water into the 1.5 L beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • While stirring, slowly add the 50 g of sodium carbonate to the water. Continue to stir until the solid is completely dissolved.

  • Add 2-5 mL of liquid detergent to the solution.

  • Add more deionized water until the total volume of the solution is 1 liter.

  • Stir until the solution is homogeneous. Source:[1]

Q6: What is the correct procedure for quenching liquid isocyanate waste?

A6: Follow this procedure for the safe neutralization of liquid isocyanate waste.

Experimental Protocol: Neutralization of Liquid Isocyanate Waste

  • Work in a Fume Hood: Conduct the entire procedure in a certified chemical fume hood.[1]

  • Use an Open Container: Place the liquid isocyanate waste in a suitably large, open-top container (e.g., a beaker). Do not use a sealed container.[1]

  • Slow Addition of Decontamination Solution: Slowly and with stirring, add the decontamination solution to the isocyanate waste. A recommended ratio is at least 10 parts decontamination solution to 1 part isocyanate waste.[1]

  • Observe the Reaction: Watch for signs of a reaction, such as the evolution of carbon dioxide gas.[1]

  • Allow for Complete Reaction: Loosely cover the container and let it stand in the fume hood for at least 48 hours to ensure the neutralization is complete.[6][8]

  • Verify Neutralization (Optional): If possible, use an appropriate analytical method, such as FTIR spectroscopy, to verify the absence of the isocyanate group (peak around 2270 cm⁻¹).[9][10]

  • Dispose of Waste: Once neutralization is confirmed, the resulting aqueous waste can be disposed of in accordance with local and institutional regulations.[1]

Q7: How should I handle solid waste contaminated with isocyanates?

A7: Solid waste such as contaminated pipette tips, paper towels, and gloves must also be decontaminated.

Experimental Protocol: Decontamination of Solid Isocyanate Waste

  • Place Waste in an Open Container: Place the contaminated solid waste in a labeled, open-top container.[1]

  • Submerge in Decontamination Solution: Add a sufficient volume of decontamination solution to completely submerge the solid waste.[1]

  • Soak for 24 Hours: Allow the waste to soak for at least 24 hours to ensure complete neutralization of any residual isocyanate.[1]

  • Separate Liquid and Solid Waste: After the soaking period, decant the decontamination solution. This solution should be treated as liquid waste.

  • Dispose of Solid Waste: The decontaminated solid waste can then be disposed of as regular laboratory waste, following institutional guidelines.[1]

Visualized Workflows

The following diagrams illustrate the key workflows for safe handling and quenching of isocyanate waste.

IsocyanateWasteWorkflow cluster_prep Preparation & Safety cluster_neutralization Neutralization Process cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood PrepDecon Prepare Decontamination Solution FumeHood->PrepDecon AddWaste Slowly Add Isocyanate Waste to Solution PrepDecon->AddWaste Observe Observe for Gas Evolution (CO2) AddWaste->Observe Stand Let Stand for 48 Hours (Loosely Covered) Observe->Stand Verify Verify Neutralization (Optional) Stand->Verify Dispose Dispose According to Local Regulations Verify->Dispose

Caption: Workflow for the neutralization of liquid isocyanate waste.

SolidWasteDecontamination Start Contaminated Solid Waste (e.g., pipette tips, gloves) PlaceInContainer Place in Labeled, Open-Top Container Start->PlaceInContainer AddSolution Submerge in Decontamination Solution PlaceInContainer->AddSolution Soak Soak for at least 24 hours AddSolution->Soak Decant Decant Decontamination Solution Soak->Decant LiquidWaste Treat Decanted Liquid as Hazardous Waste Decant->LiquidWaste SolidDisposal Dispose of Decontaminated Solids as Regular Lab Waste Decant->SolidDisposal

Caption: Decontamination workflow for solid isocyanate waste.

Disclaimer: This guide provides general recommendations. Always consult the specific Safety Data Sheet (SDS) for the isocyanate you are working with and adhere to all federal, state, and local regulations, as well as your institution's specific safety protocols.[11]

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of trans-4-Methylcyclohexyl Isocyanate: GC-MS vs. Alternative Methods

For researchers, scientists, and drug development professionals, the purity of reagents is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of trans-4-Methylcyclohexyl isocyanate, a key intermediate in various synthetic processes.

This document outlines a detailed GC-MS protocol, presents a comparative analysis with High-Performance Liquid Chromatography (HPLC), and discusses potential impurities that may be encountered. Experimental data is summarized for clarity, and workflows are visualized to facilitate understanding.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. For a molecule like trans-4-Methylcyclohexyl isocyanate, GC-MS offers high resolution and sensitivity, making it a preferred method for purity assessment. Commercial suppliers often specify a purity of ≥98.0% for this compound as determined by GC[1][2].

Experimental Protocol: GC-MS Analysis

A robust GC-MS method is essential for the accurate determination of trans-4-Methylcyclohexyl isocyanate purity and the identification of any related impurities. Due to the reactive nature of the isocyanate group, direct analysis can be challenging. Derivatization is often employed to enhance the stability and volatility of the analyte.

Sample Preparation (Derivatization with Ethyl Chloroformate):

  • Accurately weigh approximately 10 mg of the trans-4-Methylcyclohexyl isocyanate sample into a clean vial.

  • Dissolve the sample in 1 mL of a suitable anhydrous solvent, such as toluene or dichloromethane.

  • Add a stoichiometric excess of a derivatizing agent, such as ethyl chloroformate, to the solution.[3]

  • The reaction mixture is then typically heated under controlled conditions to ensure complete derivatization.

  • After cooling, the sample is diluted to an appropriate concentration (e.g., 10 µg/mL) for GC-MS analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu
Data Interpretation

The purity of trans-4-Methylcyclohexyl isocyanate is determined by calculating the peak area percentage from the resulting chromatogram. The mass spectrum of the main peak should be consistent with the derivatized target molecule. Any additional peaks can be identified by their mass spectra and compared to a library of known impurities.

Comparative Analysis: GC-MS vs. HPLC

While GC-MS is a powerful tool, other techniques like High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis. The choice between these methods often depends on the specific properties of the analyte and the potential impurities.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Applicability Ideal for volatile and thermally stable compounds.[4][5][6]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[4][5][6]
Sample Preparation May require derivatization for polar or reactive compounds like isocyanates.Generally simpler sample preparation, often just dissolving the sample in the mobile phase.
Sensitivity & Selectivity High sensitivity and excellent selectivity, especially with a mass spectrometer detector.Good sensitivity, with selectivity depending on the detector used (e.g., UV, MS).
Analysis Time Typically faster analysis times for simple mixtures.[7]Can have longer run times depending on the complexity of the separation.
Instrumentation Cost Generally higher initial instrument cost.Lower initial instrument cost for basic setups (e.g., with a UV detector).

Potential Impurities in trans-4-Methylcyclohexyl Isocyanate

The purity profile of trans-4-Methylcyclohexyl isocyanate is influenced by its synthetic route. Common impurities may include:

  • cis-4-Methylcyclohexyl isocyanate: The geometric isomer is a common impurity that can be challenging to separate.

  • Starting materials: Residual amounts of the starting amine (trans-4-methylcyclohexylamine) may be present.

  • Solvents: Residual solvents from the synthesis and purification process.

  • By-products: Products from side reactions, such as ureas formed from the reaction of the isocyanate with any residual water.

Workflow and Process Visualization

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in selecting an analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample trans-4-Methylcyclohexyl Isocyanate Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., Ethyl Chloroformate) Dissolve->Derivatize Heat Controlled Heating Derivatize->Heat Dilute Dilute for Analysis Heat->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks (Mass Spectra) Chromatogram->Identify Quantify Calculate Purity (Peak Area %) Identify->Quantify

Caption: Experimental workflow for the GC-MS analysis of trans-4-Methylcyclohexyl isocyanate.

Method_Selection Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile Yes NonVolatile Non-Volatile or Thermally Labile? Analyte->NonVolatile No GCMS Choose GC-MS Volatile->GCMS HPLC Choose HPLC NonVolatile->HPLC

Caption: Decision tree for selecting an appropriate analytical method for purity determination.

References

Comparative

A Comparative Guide to HPLC Methods for the Quantification of Trans-4-Methylcyclohexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of trans-4-Methylcyclohexyl isocyanate, a reactive chemical intermediate, is crucial in various research and industrial settings...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of trans-4-Methylcyclohexyl isocyanate, a reactive chemical intermediate, is crucial in various research and industrial settings, including pharmaceutical development and polymer chemistry. Due to its high reactivity, direct analysis by High-Performance Liquid Chromatography (HPLC) is often impractical. The standard and most reliable approach involves a derivatization step to convert the isocyanate into a stable, readily detectable compound. This guide provides a comparative overview of common derivatization agents and their subsequent HPLC analysis, supported by experimental data from established literature.

The Imperative of Derivatization

Isocyanates readily react with nucleophiles such as water, alcohols, and primary or secondary amines. This reactivity makes them challenging to analyze directly in complex matrices. Derivatization serves to:

  • Stabilize the analyte: The resulting urea derivatives are significantly more stable than the parent isocyanate.

  • Enhance detectability: A chromophore or fluorophore is introduced, allowing for sensitive detection by UV-Vis or fluorescence detectors.

  • Improve chromatographic properties: The derivatized analyte is often less polar, leading to better retention and separation on reversed-phase HPLC columns.

This guide will compare three widely used derivatizing agents: 1-(2-Methoxyphenyl)piperazine (MOPP), Dibutylamine (DBA), and 1,8-Diaminonaphthalene (DAN).

Comparison of Derivatization Agents

The choice of derivatization agent is critical and depends on factors such as reaction kinetics, the stability of the derivative, and the desired sensitivity and selectivity of the analytical method.

Derivatizing AgentStructureKey AdvantagesKey Disadvantages
1-(2-Methoxyphenyl)piperazine (MOPP) Well-established reagent, good reactivity, UV and electrochemical activity of the derivative.[1][2]Potential for interferences from other electrochemically active compounds.[1]
Dibutylamine (DBA) Rapid reaction kinetics, forms stable urea derivatives, suitable for complex mixtures.[3][4]Derivative has a lower UV absorbance compared to MOPP derivatives, potentially leading to lower sensitivity with UV detection alone.
1,8-Diaminonaphthalene (DAN) Can potentially react with two isocyanate molecules, offering a different stoichiometric handle. The resulting derivative is expected to have strong UV absorbance due to the naphthalene ring.Less commonly cited for isocyanate analysis, requiring more method development. Potential for multiple reaction products.

Experimental Protocols

Below are detailed experimental protocols for the derivatization of trans-4-Methylcyclohexyl isocyanate and subsequent HPLC analysis.

Method 1: Derivatization with 1-(2-Methoxyphenyl)piperazine (MOPP)

This method is adapted from established procedures for isocyanate analysis.[1][5]

1. Derivatization Procedure:

  • Reagents:

    • trans-4-Methylcyclohexyl isocyanate standard solution (in dry toluene or acetonitrile).

    • Derivatizing solution: 50 mg of 1-(2-methoxyphenyl)piperazine in 100 mL of dry toluene.[1]

  • Protocol:

    • To 1 mL of the isocyanate standard or sample solution, add 1 mL of the MOPP derivatizing solution.

    • Vortex the mixture and allow it to react at room temperature for at least 15 minutes to ensure complete derivatization.

    • The resulting solution containing the stable urea derivative can be directly analyzed by HPLC or diluted with the mobile phase if necessary.

2. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient. A typical gradient could be starting from 50% Acetonitrile and increasing to 90% over 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 242 nm or Diode Array Detector (DAD) for spectral confirmation. Electrochemical detection can also be used for enhanced selectivity and sensitivity.[1]
Injection Volume 10 µL
Method 2: Derivatization with Dibutylamine (DBA)

This protocol is based on the rapid and robust derivatization of isocyanates with DBA.[3][4]

1. Derivatization Procedure:

  • Reagents:

    • trans-4-Methylcyclohexyl isocyanate standard solution (in dry toluene).

    • Derivatizing solution: 0.01 mol/L Dibutylamine in dry toluene.[3]

  • Protocol:

    • Combine 1 mL of the isocyanate standard or sample solution with 1 mL of the DBA derivatizing solution.

    • The reaction is very rapid and is typically complete within seconds to a few minutes at room temperature.[3]

    • For analysis, the solvent and excess reagent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in the mobile phase.[3]

2. HPLC-UV/MS Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.9 µm)
Mobile Phase A: 0.05% formic acid in 5:95 acetonitrile:water; B: 0.05% formic acid in 95:5 acetonitrile:water. Gradient from 50% to 90% B in 1 minute.
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Detector UV at 240 nm[3] or Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive mode for high selectivity and sensitivity.[6]
Injection Volume 2 µL
Method 3: Derivatization with 1,8-Diaminonaphthalene (DAN)

This is a proposed method based on the known reactivity of amines with isocyanates.

1. Derivatization Procedure:

  • Reagents:

    • trans-4-Methylcyclohexyl isocyanate standard solution (in dry acetonitrile).

    • Derivatizing solution: 0.01 M 1,8-Diaminonaphthalene in dry acetonitrile.

  • Protocol:

    • Add 1 mL of the DAN derivatizing solution to 1 mL of the isocyanate standard or sample solution.

    • Allow the reaction to proceed at room temperature for 30 minutes. The progress can be monitored by analyzing aliquots over time until the isocyanate peak is no longer observed (if a direct, rapid analytical technique is available) or until the derivative peak area stabilizes.

    • The resulting solution can be analyzed by HPLC.

2. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid, run in a gradient mode.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 254 nm and 280 nm.
Injection Volume 10 µL

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the different methods. The values are based on typical performance for isocyanate analysis and may vary for trans-4-Methylcyclohexyl isocyanate.

ParameterMethod 1 (MOPP)Method 2 (DBA)Method 3 (DAN)
Limit of Detection (LOD) Low ng/mL to pg/mL with electrochemical detection.[7]Low ng/mL with MS detection.[6]Expected to be in the low ng/mL range with UV detection.
Linearity (r²) > 0.99[7]> 0.99> 0.99 (expected)
Precision (%RSD) < 5%[8]< 10%< 10% (expected)
Recovery 95-105%[8]90-110%90-110% (expected)

Visualizing the Workflow

The general experimental workflow for the quantification of trans-4-Methylcyclohexyl isocyanate via derivatization followed by HPLC analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Sample containing trans-4-Methylcyclohexyl isocyanate Reaction Derivatization Reaction Sample->Reaction DerivAgent Derivatization Agent (MOPP, DBA, or DAN) DerivAgent->Reaction Injection Inject Derivatized Sample Reaction->Injection HPLC HPLC System (Pump, Column, Detector) Injection->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quantification Quantification (Peak Integration, Calibration Curve) Data->Quantification Result Concentration of trans-4-Methylcyclohexyl isocyanate Quantification->Result

Caption: General workflow for the quantification of trans-4-Methylcyclohexyl isocyanate.

Conclusion

The quantification of trans-4-Methylcyclohexyl isocyanate is reliably achieved through derivatization followed by HPLC analysis. The choice between MOPP, DBA, and other reagents like DAN depends on the specific requirements of the assay, including desired sensitivity, available instrumentation, and the complexity of the sample matrix. For high sensitivity and selectivity, methods employing MOPP with electrochemical detection or DBA with mass spectrometric detection are excellent choices. The development of a method using DAN could offer a valuable alternative. Researchers should validate the chosen method according to ICH guidelines to ensure accurate and reliable results.

References

Validation

A Comparative Guide to Identifying Impurities in Commercial trans-4-Methylcyclohexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals trans-4-Methylcyclohexyl isocyanate is a critical reagent in the synthesis of various pharmaceuticals, most notably the anti-diabetic drug Glimepiride. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

trans-4-Methylcyclohexyl isocyanate is a critical reagent in the synthesis of various pharmaceuticals, most notably the anti-diabetic drug Glimepiride. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and the formation of undesired and potentially harmful by-products in the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for identifying and quantifying impurities in commercial trans-4-Methylcyclohexyl isocyanate, supported by experimental data and detailed protocols.

Understanding Potential Impurities

Impurities in commercial trans-4-Methylcyclohexyl isocyanate can originate from several sources, including the synthetic route, storage conditions, and degradation. Based on common industrial synthesis methods, the following impurities are likely to be present:

  • Isomers: The most common impurity is the cis-isomer of 4-Methylcyclohexyl isocyanate. Due to similar physical properties, separation can be challenging.

  • Unreacted Starting Materials: Depending on the synthetic pathway, these may include trans-4-methylcyclohexylamine, trans-4-methylcyclohexanecarboxylic acid, or related derivatives.

  • By-products of Synthesis: These can be varied and depend on the specific reagents and reaction conditions used. For instance, phosgene-free synthesis routes may introduce different by-products compared to traditional methods. Common by-products can include ureas (from reaction with water), allophanates, and carbodiimides.

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product. Common solvents include toluene, dichloromethane, and hexane.

  • Degradation Products: Isocyanates are reactive compounds and can degrade upon exposure to moisture or elevated temperatures, leading to the formation of amines and ureas.

Analytical Techniques for Impurity Profiling

A multi-pronged analytical approach is recommended for the comprehensive identification and quantification of impurities in trans-4-Methylcyclohexyl isocyanate. The performance of key analytical techniques is compared below.

Analytical TechniqueTarget ImpuritiesAdvantagesDisadvantagesTypical Limit of Detection (LOD)
Gas Chromatography-Mass Spectrometry (GC-MS) Isomers (cis/trans), Volatile By-products, Residual SolventsHigh resolution for volatile and semi-volatile compounds. Excellent for isomer separation. Mass spectrometry provides structural information for identification.High temperatures can cause degradation of thermally labile impurities. Derivatization may be required for non-volatile impurities.0.1 - 10 ppm
High-Performance Liquid Chromatography (HPLC-UV/MS) Non-volatile By-products, Unreacted Starting Materials, Degradation ProductsSuitable for a wide range of polar and non-polar compounds. HPLC-MS/MS offers high sensitivity and selectivity.[1][2] Derivatization can enhance detection.[3][4]Isomer separation can be challenging without specialized columns. UV detection may lack specificity.0.5 - 20 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy Isocyanate group (-NCO) quantification, Gross contaminationRapid and non-destructive. Provides information about functional groups.Not suitable for identifying individual trace impurities. Primarily a qualitative or semi-quantitative tool for the main component.> 0.1%
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities, Isomer ratioProvides detailed structural information. Quantitative NMR (qNMR) can be used for accurate quantification without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.0.05 - 0.1%
Karl Fischer Titration WaterHigh accuracy and precision for water content determination.Only measures water content.10 ppm - 100%

Recommended Experimental Workflow

A logical workflow for the comprehensive analysis of impurities in trans-4-Methylcyclohexyl isocyanate is crucial for ensuring product quality. The following diagram illustrates a recommended approach.

experimental_workflow Experimental Workflow for Impurity Analysis cluster_0 Initial Assessment cluster_1 Chromatographic Separation & Identification cluster_2 Structural Elucidation & Quantification cluster_3 Final Report start Commercial trans-4-Methylcyclohexyl isocyanate Sample ftir FTIR Spectroscopy (Functional Group Analysis, -NCO content) start->ftir kf Karl Fischer Titration (Water Content) start->kf gcms GC-MS Analysis (Isomers, Volatiles, Residual Solvents) ftir->gcms hplcms HPLC-UV/MS Analysis (Non-volatiles, Degradants) kf->hplcms nmr NMR Spectroscopy (Structure of Unknowns, Isomer Ratio) gcms->nmr hplcms->nmr quant Quantification of Impurities (Using certified reference standards) nmr->quant report Comprehensive Impurity Profile Report quant->report

Caption: Recommended workflow for the analysis of impurities.

Detailed Experimental Protocols

GC-MS Method for Isomer and Volatile Impurity Analysis

This method is suitable for the separation and quantification of the cis and trans isomers of 4-methylcyclohexyl isocyanate and other volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the isomers.

  • Injection: 1 µL of a 1% solution of the sample in dichloromethane, splitless injection.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Identification: Peaks are identified by their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

  • Quantification: An external standard calibration curve should be prepared for each identified impurity using certified reference standards.

HPLC-UV/MS Method for Non-Volatile Impurities

This method is designed for the analysis of less volatile impurities such as unreacted starting materials and degradation products. Due to the high reactivity of the isocyanate group, derivatization is often employed to improve chromatographic performance and detection sensitivity.[5]

  • Derivatization Agent: 9-(N-methylaminomethyl)anthracene (MAMA) or 1-(2-methoxyphenyl)piperazine (2-MPP) can be used to derivatize the isocyanate group.

  • Derivatization Procedure:

    • Dissolve approximately 10 mg of the isocyanate sample in 1 mL of acetonitrile.

    • Add a 1.2 molar excess of the derivatizing agent solution (e.g., 10 mg/mL in acetonitrile).

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • Instrumentation: High-performance liquid chromatograph with UV and mass spectrometric detectors (HPLC-UV-MS).

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • Start with 50% B, hold for 2 minutes.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection:

    • UV: Diode array detector (DAD) monitoring at the wavelength of maximum absorbance for the derivatized impurities.

    • MS: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 100-1000.

  • Quantification: Similar to the GC-MS method, quantification is performed using external calibration curves with certified reference standards of the derivatized impurities.

Comparison with Alternatives

The primary alternative to trans-4-Methylcyclohexyl isocyanate is its cis-isomer. Other commercially available alternatives include cyclohexyl isocyanate and other substituted cyclohexyl isocyanates.

ProductKey Differentiating FeaturesCommon ImpuritiesRecommended Analytical Approach
trans-4-Methylcyclohexyl isocyanate High reactivity, specific stereochemistry often required for pharmaceutical synthesis.cis-4-Methylcyclohexyl isocyanate, unreacted starting materials, ureas.GC-MS for isomer analysis, HPLC-UV/MS for non-volatile impurities.
cis-4-Methylcyclohexyl isocyanate Different stereochemistry leading to different product properties. May be present as an impurity in the trans-isomer.trans-4-Methylcyclohexyl isocyanate, synthesis by-products.GC-MS for isomer analysis.
Cyclohexyl isocyanate Lacks the methyl group, leading to different reactivity and steric hindrance.Unreacted cyclohexylamine, di-cyclohexyl urea.GC-MS and HPLC-UV/MS.
Other substituted cyclohexyl isocyanates (e.g., 2-methyl, 3-methyl) Positional isomers with potentially different reactivity and applications.Isomeric impurities, synthesis-related by-products.GC-MS for isomer separation, HPLC-UV/MS for other impurities.

Logical Relationships in Impurity Formation

The following diagram illustrates the logical relationships between the starting materials, the desired product, and potential impurities.

impurity_formation Impurity Formation Pathways start_amine trans-4-Methylcyclohexylamine phosgene Phosgene (or equivalent) product trans-4-Methylcyclohexyl Isocyanate start_amine->product Phosgenation amine_impurity Residual trans-4-Methylcyclohexylamine start_acid trans-4-Methylcyclohexanecarboxylic Acid rearrangement Curtius/Hofmann Rearrangement start_acid->product Rearrangement cis_isomer cis-4-Methylcyclohexyl Isocyanate product->cis_isomer Isomerization urea Di-(trans-4-methylcyclohexyl)urea product->urea + Water product->amine_impurity Incomplete Reaction water Water

References

Comparative

A Comparative Guide to the Reactivity of trans- vs. cis-4-Methylcyclohexyl Isocyanate for Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the stereochemical orientation of reactants can profoundly influence reaction rates, product distribution, and biological activity. This guide provides a detailed c...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the stereochemical orientation of reactants can profoundly influence reaction rates, product distribution, and biological activity. This guide provides a detailed comparison of the reactivity of trans- and cis-4-Methylcyclohexyl isocyanate, focusing on the underlying stereoelectronic and conformational principles that govern their behavior. While direct comparative kinetic data for these specific isomers is not extensively published, this guide leverages well-established principles of cyclohexane conformational analysis and reactivity of analogous systems to provide a robust framework for understanding their differential reactivity.

Executive Summary

The reactivity of the isocyanate functional group in trans- and cis-4-Methylcyclohexyl isocyanate is primarily dictated by its conformational preference on the cyclohexane ring. The trans-isomer, which predominantly exists in a diequatorial conformation, is expected to exhibit significantly higher reactivity towards nucleophiles compared to the cis-isomer. This is attributed to the greater steric accessibility of the equatorial isocyanate group in the trans-isomer. The cis-isomer exists as a conformational equilibrium between two chair forms, one of which places the isocyanate group in a sterically hindered axial position, thereby reducing the overall reaction rate.

Conformational Analysis: The Foundation of Reactivity Differences

The chair conformation of the cyclohexane ring is the most stable arrangement, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformers, and thus the predominant shape of the molecule, is a key determinant of reactivity.

trans-4-Methylcyclohexyl Isocyanate

In the trans-isomer, the methyl and isocyanate groups are on opposite sides of the cyclohexane ring. This arrangement allows both bulky groups to occupy the more stable equatorial positions in the chair conformation, minimizing steric strain. This diequatorial conformation is highly favored, meaning that at any given time, nearly all molecules of trans-4-Methylcyclohexyl isocyanate will have the isocyanate group in the sterically accessible equatorial position.

cis-4-Methylcyclohexyl Isocyanate

For the cis-isomer, the methyl and isocyanate groups are on the same side of the ring. In a chair conformation, this necessitates that one group is in an axial position while the other is equatorial. This leads to a rapid equilibrium between two chair conformers. In one conformer, the isocyanate group is axial and the methyl group is equatorial. In the other, the methyl group is axial and the isocyanate group is equatorial. The position of this equilibrium is determined by the relative steric bulk of the two groups, often quantified by their "A-values" (the energy difference between the axial and equatorial positions).

Reactivity Comparison: A Logical Framework Based on Steric and Stereoelectronic Effects

The reaction of an isocyanate with a nucleophile, such as an alcohol to form a urethane, involves the approach of the nucleophile to the electrophilic carbon of the isocyanate group. The rate of this reaction is highly sensitive to steric hindrance around the isocyanate.

  • trans-4-Methylcyclohexyl Isocyanate: With the isocyanate group locked in the equatorial position, it is relatively unhindered and readily accessible to incoming nucleophiles. This leads to a faster reaction rate.

  • cis-4-Methylcyclohexyl Isocyanate: The overall reactivity of the cis-isomer is a weighted average of the reactivities of its two primary conformers. The conformer with the equatorial isocyanate will react quickly, similar to the trans-isomer. However, the conformer with the axial isocyanate will react much more slowly. The axial isocyanate group is sterically shielded by the two axial hydrogens on the same side of the ring (1,3-diaxial interactions), making it difficult for a nucleophile to approach the electrophilic carbon. Since a significant portion of the cis-isomer exists in this less reactive conformation at any given time, the overall observed reaction rate will be lower than that of the trans-isomer.

Quantitative Data Summary

Direct experimental kinetic data comparing the two isomers is scarce. However, studies on the reactivity of other cyclohexyl derivatives in SN2 and E2 reactions provide a quantitative basis for the effect of axial versus equatorial positioning of a reactive group. While the reaction mechanism of an isocyanate is different, the principles of steric accessibility are analogous. For instance, the rate of SN2 reactions is often significantly faster for equatorial leaving groups due to reduced steric hindrance for the backside attack of the nucleophile. Conversely, some studies suggest that axial leaving groups can be more reactive in SN2 reactions due to better orbital overlap. For the addition to an isocyanate, steric hindrance is expected to be the dominant factor.

To illustrate the impact of conformational preference, the following table summarizes the key conformational data and provides an estimated reactivity comparison.

Propertytrans-4-Methylcyclohexyl Isocyanatecis-4-Methylcyclohexyl IsocyanateData Source/Rationale
Predominant Conformation Diequatorial (e,e)Axial-Equatorial (a,e) <=> Equatorial-Axial (e,a)Conformational Analysis Principles
Isocyanate Position Predominantly EquatorialEquilibrium between Axial and EquatorialBased on A-values of analogous groups
Steric Hindrance at NCO LowHigh (in the axial conformer)1,3-Diaxial Interactions
Estimated Relative Reactivity HigherLowerBased on Steric Accessibility

Experimental Protocols

To experimentally determine the relative reactivity of trans- and cis-4-Methylcyclohexyl isocyanate, a kinetic study of their reaction with a model alcohol (e.g., anhydrous butanol) can be performed.

Kinetic Analysis of Isocyanate-Alcohol Reaction

Objective: To determine the second-order rate constants for the reaction of trans- and cis-4-Methylcyclohexyl isocyanate with an alcohol.

Materials:

  • trans-4-Methylcyclohexyl isocyanate

  • cis-4-Methylcyclohexyl isocyanate

  • Anhydrous n-butanol

  • Anhydrous toluene (or other suitable non-protic solvent)

  • Dibutylamine (for quenching)

  • Standardized hydrochloric acid (for titration)

  • Bromophenol blue indicator

Procedure:

  • Prepare stock solutions of each isocyanate isomer and n-butanol in anhydrous toluene of known concentrations.

  • In a thermostated reaction vessel, mix the isocyanate solution with the n-butanol solution. A pseudo-first-order condition can be established by using a large excess of the alcohol.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of dibutylamine in toluene. The excess dibutylamine will react instantaneously with the remaining isocyanate.

  • Back-titrate the unreacted dibutylamine with a standardized solution of hydrochloric acid using bromophenol blue as an indicator.

  • The concentration of the isocyanate at each time point can be calculated from the titration data.

  • Plot the natural logarithm of the isocyanate concentration versus time. The slope of this line will be the pseudo-first-order rate constant.

  • The second-order rate constant can be obtained by dividing the pseudo-first-order rate constant by the concentration of the alcohol.

Data Analysis: The second-order rate constants for the trans- and cis-isomers can be directly compared to determine their relative reactivity.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

G Reactivity Comparison Workflow A trans-4-Methylcyclohexyl Isocyanate C Diequatorial (e,e) Conformation A->C B cis-4-Methylcyclohexyl Isocyanate D Axial-Equatorial (a,e) <=> Equatorial-Axial (e,a) Equilibrium B->D E Equatorial NCO: Low Steric Hindrance C->E D->E F Axial NCO: High Steric Hindrance D->F G Higher Reactivity E->G Major Contributor H Lower Reactivity F->H Significant Contributor

Validation

A Comparative Guide to Amidation Reagents: Exploring Alternatives to trans-4-Methylcyclohexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. While isocyanates, such as trans-4-Methylcyclohexyl isocyanate, offer a direct route to N-substituted amides, their toxicity and reactivity profile necessitate the exploration of alternative reagents. This guide provides an objective comparison of the performance of trans-4-Methylcyclohexyl isocyanate with several classes of alternative amidation reagents, supported by experimental data and detailed protocols.

Performance Comparison of Amidation Reagents

The selection of an appropriate amidation reagent is a critical decision in synthesis design, balancing factors such as yield, reaction conditions, substrate scope, and the potential for side reactions like racemization. Below is a summary of quantitative data for trans-4-Methylcyclohexyl isocyanate and its alternatives. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, the data presented represents typical performance under optimized conditions for each reagent class.

Reagent ClassExample ReagentSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Key Considerations
Isocyanate trans-4-Methylcyclohexyl isocyanate4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide-K₂CO₃AcetoneReflux12High (implied)[1][2]Direct reaction with sulfonamides. Moisture sensitive. Potential for urea side-product formation.
Carbodiimide EDCCarboxylic AcidAmine-Dichloromethane/Water0 - RT24-40~50-90+[1]Widely applicable. Additives like HOBt or HOAt can suppress racemization.[1] Byproduct urea can be difficult to remove.
Phosphonium Salt HATUFmoc-protected Amino AcidResin-bound AmineDIPEADMFRT0.5 - 4>95[3][4]High coupling efficiency, rapid reaction times, and low racemization.[5][6] Often used in solid-phase peptide synthesis.[3]
Phosphonic Acid Anhydride T3P®Racemization-prone AcidAnilinePyridineEthyl Acetate0-High[7][8]Effective for sterically hindered and electronically challenging substrates. Low epimerization.[7]
Silicon-based TMOS/MTMCarboxylic AcidAmine-TolueneReflux-Moderate to Excellent[4]Safer alternatives to isocyanates. Byproducts are easily removed.
Carbamate (Isocyanate-free route) Aryl N-phenylcarbamateCarboxylic Acid-Phospholene oxide (catalyst)--->90 (selectivity)[6]Greener alternative to isocyanates, avoiding their direct use.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the amidation reactions cited in the comparison table.

Protocol 1: Amidation using trans-4-Methylcyclohexyl isocyanate (Synthesis of Glimepiride)

This protocol is adapted from the synthesis of the anti-diabetic drug Glimepiride.[1][2]

Reactants:

  • 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide (1.0 kg)

  • trans-4-Methylcyclohexyl isocyanate (0.515 kg)

  • Potassium carbonate (0.46 kg)

  • Acetone (24.2 L)

  • Toluene (5 L)

Procedure:

  • To a reaction vessel, add 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide and potassium carbonate to acetone.

  • Heat the mixture to reflux (approximately 55-60 °C) and maintain for 1 hour.

  • In a separate vessel, dissolve trans-4-Methylcyclohexyl isocyanate in toluene.

  • Add the isocyanate solution to the refluxing reaction mixture.

  • Continue to reflux the reaction mixture for 12 hours.

  • After 12 hours, cool the reaction mass.

  • Add water (27 L) to the cooled reaction mixture to precipitate the product.

  • Isolate the product, Glimepiride, by filtration.

Protocol 2: Amidation using a Carbodiimide Reagent (EDC)

This protocol describes a general procedure for peptide coupling in a two-phase system.[1]

Reactants:

  • N-protected amino acid (1.0 equiv)

  • Amino acid ester hydrochloride (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.0 equiv)

  • Dichloromethane

  • Water

Procedure:

  • Dissolve the N-protected amino acid in dichloromethane.

  • Add the amino acid ester hydrochloride, HOBt, and NMM to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add an equal volume of water to create a two-phase system.

  • Add EDC to the stirred biphasic mixture.

  • Allow the reaction to proceed at 0 °C, monitoring by TLC or LC-MS for completion (typically 24-40 hours).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with aqueous acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dipeptide.

Protocol 3: Amidation using a Phosphonium Salt Reagent (HATU)

This protocol outlines a general procedure for solid-phase peptide synthesis (SPPS).[3][4]

Reactants:

  • Fmoc-protected amino acid (1.9-4.5 equiv relative to resin loading)

  • HATU (1.9-4.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4-10 equiv)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • Remove the Fmoc protecting group from the resin-bound peptide using a solution of piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and allow for a pre-activation period of 1-2 minutes.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring the reaction progress using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 4: Amidation using a Phosphonic Acid Anhydride Reagent (T3P®)

This protocol describes a general method for low-epimerization amide bond formation.[7][8]

Reactants:

  • Racemization-prone carboxylic acid (1.0 equiv)

  • Amine (e.g., aniline) (1.1 equiv)

  • n-Propanephosphonic acid anhydride (T3P®) (50% in ethyl acetate) (1.5 equiv)

  • Pyridine

  • Ethyl Acetate

Procedure:

  • To a solution of the carboxylic acid and amine in a mixture of pyridine and ethyl acetate, cool the reaction vessel to 0 °C.

  • Add the T3P® solution dropwise to the cooled mixture.

  • Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the amide product.

Visualizing Amidation Workflows and Biological Relevance

To better understand the processes and context of amidation, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for amide synthesis and the role of amides in a biological signaling pathway.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic Acid Carboxylic Acid Mixing & Activation Mixing & Activation Carboxylic Acid->Mixing & Activation Amine Amine Amine->Mixing & Activation Coupling Reagent Coupling Reagent Coupling Reagent->Mixing & Activation Base (if required) Base (if required) Base (if required)->Mixing & Activation Solvent Solvent Solvent->Mixing & Activation Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Mixing & Activation->Reaction Monitoring (TLC/LC-MS) Quenching Quenching Reaction Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Drying->Purification (Chromatography/Recrystallization) Final Amide Product Final Amide Product Purification (Chromatography/Recrystallization)->Final Amide Product

Caption: General experimental workflow for amide synthesis.

fatty_acid_amide_signaling Fatty Acid Precursor Fatty Acid Precursor Enzymatic Amidation Enzymatic Amidation Fatty Acid Precursor->Enzymatic Amidation Fatty Acid Amide (e.g., Anandamide) Fatty Acid Amide (e.g., Anandamide) Enzymatic Amidation->Fatty Acid Amide (e.g., Anandamide) Cannabinoid Receptor (CB1/CB2) Cannabinoid Receptor (CB1/CB2) Fatty Acid Amide (e.g., Anandamide)->Cannabinoid Receptor (CB1/CB2) binds to Cellular Response Cellular Response Cannabinoid Receptor (CB1/CB2)->Cellular Response activates

References

Comparative

Comparative Guide to trans-4-Methylcyclohexyl Isocyanate for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of trans-4-Methylcyclohexyl isocyanate, a key intermediate in pharmaceutical manufacturing. It details the comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of trans-4-Methylcyclohexyl isocyanate, a key intermediate in pharmaceutical manufacturing. It details the compound's typical specifications and compares its performance in the synthesis of the anti-diabetic drug Glimepiride against a prominent alternative synthetic pathway. Experimental data, detailed protocols, and process visualizations are included to support informed decisions in process development and optimization.

Certificate of Analysis: Typical Specifications

trans-4-Methylcyclohexyl isocyanate is a colorless to light yellow liquid. A thorough analysis of supplier specifications reveals a consistent quality profile essential for pharmaceutical applications. The table below summarizes the typical analytical parameters found on a Certificate of Analysis for this compound.

ParameterSpecificationAnalytical Method
Appearance Colorless to Light Yellow LiquidVisual Inspection
Purity ≥98.0%Gas Chromatography (GC)
Identity Conforms to StructureInfrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Water Content ≤0.5%Karl Fischer Titration
NCO Content 32.5-34.5%Titration
Heavy Metals ≤10 ppmInductively Coupled Plasma (ICP) or Atomic Absorption (AA)

Performance in Glimepiride Synthesis: A Comparative Analysis

trans-4-Methylcyclohexyl isocyanate is a critical reagent in the synthesis of Glimepiride, a widely used sulfonylurea anti-diabetic medication. The traditional and most common synthetic route involves the reaction of this isocyanate with a sulfonamide intermediate. However, alternative, non-isocyanate-based routes have been developed to address safety and handling concerns associated with isocyanates.

This section compares the performance of the traditional isocyanate-based route with a common non-isocyanate alternative, which utilizes the corresponding amine (trans-4-methylcyclohexylamine) and a carbamate intermediate.

Performance MetricIsocyanate-Based RouteNon-Isocyanate (Carbamate) Route
Reaction Yield 86.3%[1]95%[2]
Final Product Purity >99.5% (with specific mention of cis-isomer < 0.15%)[2]99.5%[2]
Key Reagents trans-4-Methylcyclohexyl isocyanate, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamidetrans-4-methylcyclohexylamine, N-[[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl]phenyl]sulfonyl]methylurethane
Safety Considerations Involves handling of a highly reactive and toxic isocyanate.Avoids the use of isocyanates, potentially offering a safer process.

Experimental Protocols

Isocyanate-Based Synthesis of Glimepiride

This protocol outlines the synthesis of Glimepiride via the reaction of trans-4-Methylcyclohexyl isocyanate with the key sulfonamide intermediate.

Materials:

  • 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide (1.0 kg)

  • Potassium carbonate (0.46 kg)

  • Acetone (24.2 L)

  • trans-4-Methylcyclohexyl isocyanate (0.515 kg)

  • Toluene (5 L)

  • Water

  • Acetic acid

Procedure:

  • To a reaction vessel, add 24.2 L of Acetone, 1.0 kg of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide, and 0.46 kg of potassium carbonate.

  • Heat the mixture to reflux (approximately 55-60°C) and maintain for 1 hour.

  • In a separate vessel, dissolve 0.515 kg of trans-4-methyl-cyclohexyl isocyanate in 5 L of toluene.

  • Add the isocyanate solution to the refluxing reaction mixture.

  • Continue to reflux the reaction mixture for 12 hours.

  • After 12 hours, cool the reaction mass.

  • Add 27 L of water to the cooled reaction mixture.

  • Adjust the pH of the mixture to 5.5-6.0 by adding acetic acid at a temperature of 20-25°C to precipitate the product.

  • Filter the solid product and wash it with water.

  • Dry the obtained Glimepiride at 90-100°C until a constant weight is achieved. The expected yield is approximately 86.3%.[1]

Non-Isocyanate (Carbamate-Based) Synthesis of Glimepiride

This alternative route avoids the use of trans-4-Methylcyclohexyl isocyanate by reacting the corresponding amine with a carbamate intermediate.

Materials:

  • N-[[4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido) ethyl]phenyl]sulfonyl] methylurethane (80 g)

  • trans-4-methylcyclohexyl amine (27.2 g)

  • 4-dimethylaminopyridine (11.5 g)

  • Toluene (1.6 L)

Procedure:

  • In a reaction vessel, combine 80 g of the carbamate intermediate, 27.2 g of trans-4-methylcyclohexyl amine, 11.5 g of 4-dimethylaminopyridine, and 1.6 L of toluene.

  • Heat the mixture to reflux.

  • Continuously remove toluene by distillation while maintaining a constant reaction volume.

  • Once the reaction is complete, cool the reaction mass to 25-30°C to precipitate the Glimepiride.

  • Filter the precipitated solid and wash it with 800 mL of toluene.

  • Dry the filtered product to obtain Glimepiride. The reported yield is 88 g (95%) with a purity of 99.5%.[2]

Process Visualization

The following diagrams illustrate the experimental workflows for both the isocyanate-based and non-isocyanate-based synthesis of Glimepiride.

Isocyanate_Route cluster_reactants Reactants cluster_process Process cluster_product Product Sulfonamide Sulfonamide Intermediate Mix_Reflux Mix and Reflux (55-60°C, 1 hr) Sulfonamide->Mix_Reflux Isocyanate trans-4-Methylcyclohexyl Isocyanate Add_Isocyanate Add Isocyanate Solution Isocyanate->Add_Isocyanate K2CO3 K2CO3 K2CO3->Mix_Reflux Acetone Acetone Acetone->Mix_Reflux Toluene Toluene Toluene->Add_Isocyanate Mix_Reflux->Add_Isocyanate Reflux_12h Reflux (12 hrs) Add_Isocyanate->Reflux_12h Cooling Cool Reflux_12h->Cooling Precipitation Precipitation (pH 5.5-6.0) Cooling->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (90-100°C) Filtration->Drying Glimepiride Glimepiride Drying->Glimepiride Non_Isocyanate_Route cluster_reactants Reactants cluster_process Process cluster_product Product Carbamate Carbamate Intermediate Mix_Reflux Mix and Reflux Carbamate->Mix_Reflux Amine trans-4-Methylcyclohexyl Amine Amine->Mix_Reflux DMAP 4-DMAP DMAP->Mix_Reflux Toluene Toluene Toluene->Mix_Reflux Distillation Distill Toluene Mix_Reflux->Distillation Cooling Cool (25-30°C) Distillation->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Glimepiride Glimepiride Drying->Glimepiride

References

Validation

A Comparative Guide to Analytical Standards for trans-4-Methylcyclohexyl Isocyanate

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of trans-4-Methylcyclohexyl isocyanate, the selection of a high-quality analytical standard is paramount. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of trans-4-Methylcyclohexyl isocyanate, the selection of a high-quality analytical standard is paramount. This guide provides a comparative overview of available analytical standards, detailed experimental protocols for their analysis, and insights into potential alternatives.

trans-4-Methylcyclohexyl isocyanate is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] Its reactive isocyanate group necessitates careful handling and accurate analytical characterization to ensure the quality and safety of downstream products. Analytical standards for this compound are available from several suppliers, and while product specifications can vary, a high level of purity is a common requirement.

Comparison of Analytical Standards

The selection of an appropriate analytical standard is critical for achieving reliable and reproducible results. Key performance indicators for these standards include purity, the presence of isomers (cis-isomer), and stability. While obtaining complete Certificates of Analysis (COA) from all suppliers can be challenging, the following table summarizes typical specifications based on available data and industry standards.

Parameter Supplier A (Typical) Supplier B (Typical) Alternative: Cyclohexyl Isocyanate
Purity (by GC) ≥98.0%[2]≥99.0%≥99.0%
Identity Conforms to structure (by NMR, IR)Conforms to structure (by NMR, IR, MS)Conforms to structure (by NMR, IR)
Water Content (Karl Fischer) ≤0.5%[2]≤0.1%≤0.1%
cis-Isomer Content Not specified≤1.0%Not applicable
Format Neat liquidNeat liquid or solution in a specified solventNeat liquid
Certificate of Analysis Available upon requestComprehensive COA with impurity profileAvailable upon request
Storage 2-8°C under inert atmosphere[3]2-8°C under inert atmosphere2-8°C

Experimental Protocols

Accurate analysis of trans-4-Methylcyclohexyl isocyanate can be achieved through various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for direct analysis, while High-Performance Liquid Chromatography (HPLC) often requires derivatization of the isocyanate group for stable and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the direct analysis of trans-4-Methylcyclohexyl isocyanate to determine its purity and identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector: Split/splitless inlet

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analytical standard in a dry, aprotic solvent such as dichloromethane or acetonitrile.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

Data Analysis:

  • Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

  • Identification is confirmed by comparing the mass spectrum of the analyte with a reference spectrum.

High-Performance Liquid Chromatography (HPLC-UV) Method with Derivatization

Due to the high reactivity of the isocyanate group, derivatization is often employed to create a stable, UV-active compound suitable for HPLC analysis. The NIOSH 5525 method for isocyanates can be adapted, which uses 1-(9-anthracenylmethyl)piperazine (MAP) as the derivatizing agent.[4]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 10 mg of the trans-4-Methylcyclohexyl isocyanate standard into a vial.

    • Add a known excess of 1-(9-anthracenylmethyl)piperazine (MAP) solution in acetonitrile.

    • Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete derivatization.

  • Sample Preparation: Dilute the derivatized sample with acetonitrile to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 60% acetonitrile.

      • Linearly increase to 100% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Data Analysis:

  • Quantify the derivatized isocyanate by comparing its peak area to a calibration curve prepared from a certified reference standard of the derivatized product, if available. Alternatively, relative purity can be assessed.

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is essential for ensuring the quality and consistency of results.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting Standard_Receipt Receive Analytical Standard Dissolution Dissolve in Aprotic Solvent Standard_Receipt->Dissolution Derivatization Derivatization (for HPLC) Dissolution->Derivatization Indirect Analysis GCMS GC-MS Analysis Dissolution->GCMS Direct Analysis HPLC HPLC-UV Analysis Derivatization->HPLC Purity_Assessment Purity Assessment (% Area) GCMS->Purity_Assessment Identity_Confirmation Identity Confirmation (MS, RT) GCMS->Identity_Confirmation Quantification Quantification (Calibration Curve) HPLC->Quantification COA_Generation Certificate of Analysis Generation Purity_Assessment->COA_Generation Identity_Confirmation->COA_Generation Quantification->COA_Generation

Analytical Workflow for Isocyanate Standards

Isocyanate Reactivity and Biological Interactions

Isocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophilic groups in biological macromolecules, such as the amine and thiol groups in proteins. This reactivity is the basis for their utility in various applications but also underlies their potential toxicity. Understanding these interactions is crucial in drug development and toxicology studies.

Isocyanate_Reactivity cluster_protein Protein Target cluster_adduct Covalent Adduct Formation cluster_consequence Biological Consequence Isocyanate trans-4-Methylcyclohexyl Isocyanate (R-N=C=O) Lysine Lysine Residue (-NH2) Isocyanate->Lysine Nucleophilic Attack Cysteine Cysteine Residue (-SH) Isocyanate->Cysteine Nucleophilic Attack Carbamoyl_Lysine Carbamoyl-Lysine Adduct Lysine->Carbamoyl_Lysine Thiocarbamate_Cysteine Thiocarbamate-Cysteine Adduct Cysteine->Thiocarbamate_Cysteine Altered_Function Altered Protein Function Carbamoyl_Lysine->Altered_Function Thiocarbamate_Cysteine->Altered_Function Immunogenicity Potential for Immunogenicity Altered_Function->Immunogenicity

Isocyanate Interaction with Protein Residues

References

Comparative

Spectroscopic Profile of Aliphatic Isocyanates: A Comparative Analysis

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of aliphatic isocyanates is crucial for reaction monitoring, quality control, and struct...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of aliphatic isocyanates is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed spectroscopic comparison of common aliphatic isocyanates, supported by experimental data and protocols.

This guide focuses on a comparative analysis of Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI), and tert-Butyl Isocyanate, covering Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

Data Presentation: A Spectroscopic Snapshot

The following tables summarize the key spectroscopic data for the selected aliphatic isocyanates, offering a quantitative basis for their differentiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The most prominent feature in the FTIR spectra of isocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O).[1] This band typically appears in the range of 2240-2280 cm⁻¹.[1]

Compound-N=C=O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
Hexamethylene Diisocyanate (HDI)2249 - 2264[2][3]2932, 2860[2][3]1440 (CH₂ bend), 1350 (CH₂ wag)[2]
Isophorone Diisocyanate (IPDI)2243 - 2254[4][5]2945[4]1723 (C=O, potential impurity/dimer), 1321 (C-N stretch)[4]
tert-Butyl Isocyanate~2260~29701365 (tert-butyl bend)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide valuable structural information for differentiating aliphatic isocyanates. The chemical shift of the carbon atom in the isocyanate group is particularly informative.

¹³C NMR Spectroscopy

Compound-N=C=O Chemical Shift (ppm)Aliphatic Carbon Chemical Shifts (ppm)
Hexamethylene Diisocyanate (HDI)~12226.2, 30.5, 42.5
Isophorone Diisocyanate (IPDI)121.7 - 123.423.0, 31.5, 36.8, 45.9, 46.5, 54.7, 57.2
tert-Butyl Isocyanate~12529.9 (CH₃), 57.5 (quaternary C)

¹H NMR Spectroscopy

CompoundChemical Shift (ppm)MultiplicityAssignment
Hexamethylene Diisocyanate (HDI)3.30t-CH₂-NCO
1.58p-CH₂-CH₂-NCO
1.38m-CH₂-CH₂-CH₂-
Isophorone Diisocyanate (IPDI)3.05 - 4.09mCH₂-NCO and CH-NCO
0.9 - 2.0mCyclohexane ring protons
tert-Butyl Isocyanate1.36s-C(CH₃)₃
Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. The -N=C=O symmetric stretch is a characteristic Raman band for isocyanates.

Compound-N=C=O Symmetric Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Hexamethylene Diisocyanate (HDI)~14402800-3000 (C-H stretches)
Isophorone Diisocyanate (IPDI)~14502800-3000 (C-H stretches)
tert-Butyl IsocyanateNot readily available2800-3000 (C-H stretches)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

FTIR Spectroscopy of Liquid Aliphatic Isocyanates

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Methodology:

  • Sample Preparation: For neat liquid samples, a small drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the isocyanate directly on the ATR crystal (e.g., diamond or zinc selenide). For solutions, a suitable infrared-transparent solvent (e.g., chloroform, methylene chloride) is used to dissolve the sample to an appropriate concentration (typically 1-5% w/v).

  • Background Collection: A background spectrum of the empty salt plates or the clean, dry ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Analysis: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy of Liquid Aliphatic Isocyanates

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.

Methodology:

  • Sample Preparation: Liquid isocyanates can be analyzed directly in a glass vial or a quartz cuvette.

  • Instrument Setup: The laser is focused onto the liquid sample. The scattered light is collected at a 90° or 180° angle to the incident beam.

  • Data Acquisition: The Raman spectrum is acquired over a specific spectral range (e.g., 200-3500 cm⁻¹). The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Processing: The acquired spectrum is typically baseline-corrected to remove fluorescence background. The final spectrum displays Raman intensity versus Raman shift (cm⁻¹).

NMR Spectroscopy of Aliphatic Isocyanates

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Approximately 5-20 mg of the isocyanate sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)).[6] A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.[6] The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically used.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to TMS (0 ppm).

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic comparison and the logical relationships in data interpretation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Sample Aliphatic Isocyanate (e.g., HDI, IPDI) Prep_FTIR Prepare for FTIR (Neat liquid or solution) Sample->Prep_FTIR Prep_Raman Prepare for Raman (Liquid in cuvette) Sample->Prep_Raman Prep_NMR Prepare for NMR (Dissolve in deuterated solvent) Sample->Prep_NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR Raman Raman Spectroscopy Prep_Raman->Raman NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR FTIR_Data FTIR Spectrum (Absorbance vs. Wavenumber) FTIR->FTIR_Data Raman_Data Raman Spectrum (Intensity vs. Raman Shift) Raman->Raman_Data NMR_Data NMR Spectra (Intensity vs. Chemical Shift) NMR->NMR_Data Compare Comparative Analysis - Peak Positions - Chemical Shifts - Multiplicities FTIR_Data->Compare Raman_Data->Compare NMR_Data->Compare Structure Structural Elucidation & Differentiation Compare->Structure

Caption: Experimental workflow for spectroscopic comparison of aliphatic isocyanates.

Logical_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information cluster_application Application FTIR FTIR Vibrational Vibrational Modes (-N=C=O, C-H) FTIR->Vibrational Raman Raman Raman->Vibrational NMR NMR Electronic Electronic Environment (Chemical Shifts) NMR->Electronic Connectivity Proton Connectivity (Coupling Constants) NMR->Connectivity Identification Compound Identification Vibrational->Identification Purity Purity Assessment Vibrational->Purity Electronic->Identification Structure Structural Isomer Differentiation Electronic->Structure Connectivity->Structure

Caption: Logical relationships between spectroscopic data and structural information.

References

Validation

A Comparative Guide to the Stereochemistry of trans-4-Methylcyclohexyl Isocyanate Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the stereochemical properties of derivatives of trans-4-Methylcyclohexyl isocyanate. Understanding the thr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereochemical properties of derivatives of trans-4-Methylcyclohexyl isocyanate. Understanding the three-dimensional structure of these molecules is critical for applications in drug design and materials science, where stereochemistry dictates molecular interactions and biological activity. This document outlines the fundamental principles of conformational analysis in these derivatives, supported by experimental data and detailed analytical protocols.

Stereochemical Fundamentals of 1,4-Disubstituted Cyclohexanes

The stereochemistry of trans-4-Methylcyclohexyl isocyanate derivatives is fundamentally governed by the conformational preferences of the cyclohexane ring. In a 1,4-disubstituted cyclohexane, such as the derivatives , the two substituents can be either on the same side of the ring (cis) or on opposite sides (trans).

For the trans isomer, the most stable conformation is the chair form where both substituents occupy the equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the substituents were in axial positions. The energetic preference for the diequatorial conformation is a key determinant of the overall shape and reactivity of these molecules.

Comparative Analysis of trans-4-Methylcyclohexyl Isocyanate Derivatives

While specific experimental data for a wide range of trans-4-Methylcyclohexyl isocyanate derivatives is not extensively available in public literature, we can draw strong inferences from analogous structures, such as amides and ureas derived from trans-4-methylcyclohexylamine. These compounds serve as excellent models for understanding the stereochemical implications of derivatization.

One important derivative is N,N'-Bis(4-methylcyclohexyl)urea, which is a known impurity in the synthesis of the antidiabetic drug Glimepiride.[1] The crystal structure of Glimepiride, which contains a trans-4-methylcyclohexylurea moiety, confirms the diequatorial conformation of the methyl and urea substituent on the cyclohexane ring.

Table 1: Comparison of Stereochemical Properties of hypothetical cis- and trans-4-Methylcyclohexyl Isocyanate Derivatives

Propertytrans Isomer Derivativecis Isomer DerivativeRationale
Predominant Conformation Chair (diequatorial substituents)Chair (axial/equatorial substituents)The trans isomer can adopt a low-energy conformation with both bulky groups in the equatorial position, minimizing steric strain. The cis isomer is forced to have one substituent in the less favorable axial position.
Relative Stability More stableLess stableThe diequatorial conformation of the trans isomer is energetically favored over the axial/equatorial conformation of the cis isomer due to the absence of 1,3-diaxial interactions.
¹H NMR (methine proton) Broader multiplet, smaller coupling constantsSharper multiplet, larger coupling constants for the axial protonIn the trans isomer, the proton at C1 is axial and couples to two axial and two equatorial protons. In the cis isomer, the proton at C1 is equatorial and has smaller couplings to adjacent protons.
¹³C NMR (methyl carbon) Upfield shiftDownfield shiftThe axial methyl group in one of the chair conformers of the cis isomer experiences steric compression (gamma-gauche effect), leading to an upfield shift compared to the equatorial methyl group in the trans isomer.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of derivatives of 4-methylcyclohexyl isocyanate.

Synthesis of N,N'-Bis(trans-4-methylcyclohexyl)urea

This protocol is adapted from general methods for the synthesis of symmetrical ureas.[1]

Materials:

  • trans-4-Methylcyclohexylamine

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve trans-4-methylcyclohexylamine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (1.0 equivalent) or CDI (1.0 equivalent) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization: The product can be characterized by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for analyzing the purity of isocyanate derivatives and their reaction products.[1]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (often with a buffer like phosphate or formate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

Visualizing Experimental Workflows

The synthesis and analysis of trans-4-Methylcyclohexyl isocyanate derivatives can be visualized as a clear workflow.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start trans-4-Methylcyclohexylamine reaction Reaction in Anhydrous Solvent start->reaction reagent Isocyanate Precursor (e.g., Triphosgene) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Derivative (e.g., Urea, Amide) purification->product hplc HPLC product->hplc nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms xray X-ray Crystallography (for single crystals) product->xray

Caption: General workflow for the synthesis and analysis of trans-4-Methylcyclohexyl isocyanate derivatives.

Logical Relationships in Stereochemical Analysis

The determination of stereochemistry relies on a logical progression from synthesis to spectroscopic analysis and, where possible, crystallographic confirmation.

stereochem_logic synthesis Stereoselective Synthesis (trans-starting material) separation Separation of Isomers (if mixture is formed) synthesis->separation nmr_analysis NMR Spectroscopy (Coupling constants, NOE) separation->nmr_analysis stereochem_assignment Stereochemical Assignment nmr_analysis->stereochem_assignment computational Computational Modeling (Energy minimization) computational->stereochem_assignment xray_confirmation X-ray Crystallography (Unambiguous 3D structure) xray_confirmation->stereochem_assignment

Caption: Logical flow for the determination of stereochemistry in target derivatives.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of trans-4-Methylcyclohexyl Isocyanate: A Procedural Guide

For researchers and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like trans-4-Methylcyclohexyl isocyanate are paramount for ensuring laboratory safety and environ...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like trans-4-Methylcyclohexyl isocyanate are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information, outlining the necessary procedures for the appropriate disposal of this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of trans-4-Methylcyclohexyl isocyanate is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS Number 32175-00-1
Appearance No data available
Boiling Point No data available
Flash Point 132 °C
Solubility Soluble in water

Disposal Procedures

The recommended method for the disposal of trans-4-Methylcyclohexyl isocyanate is through a licensed professional waste disposal service.[1][2] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] It is crucial to adhere to all local, regional, national, and international regulations regarding waste disposal.[3][4]

Step-by-Step Disposal Protocol:

  • Consult with Professionals: Engage a licensed waste disposal company to handle the surplus or non-recyclable solutions of trans-4-Methylcyclohexyl isocyanate.[1][2]

  • Container Management: Keep the chemical in suitable, closed, and properly labeled containers for disposal.[1][3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

  • Segregation: Do not mix with other waste materials unless advised to do so by the disposal company.

  • Documentation: Maintain accurate records of the quantities of trans-4-Methylcyclohexyl isocyanate designated for disposal.

  • Transportation: Arrange for the transportation of the waste by qualified personnel in accordance with regulatory requirements.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Evacuate personnel from the affected area and ensure adequate ventilation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including gloves, eye/face protection, and respiratory protection, before attempting to clean up a spill.[4][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][3]

  • Clean-up: For liquid spills, soak up with inert absorbent material. For solid spills, sweep up and shovel the material, avoiding dust formation.

  • Collection: Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[1][3]

  • Decontamination: Wash the spill area thoroughly.

Workflow for Proper Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of trans-4-Methylcyclohexyl isocyanate.

start Start: trans-4-Methylcyclohexyl isocyanate for Disposal assess Assess Quantity and Contamination Level start->assess spill Accidental Spill or Leak? assess->spill Is it a spill? surplus Surplus or Expired Chemical assess->surplus spill->surplus No contain Contain Spill with Inert Absorbent spill->contain Yes collect Collect Waste in Sealed Container surplus->collect ppe Wear Appropriate PPE contain->ppe ppe->collect contact Contact Licensed Waste Disposal Service collect->contact transport Arrange for Professional Transportation and Disposal contact->transport end End: Proper Disposal and Documentation transport->end

References

Handling

Essential Safety and Operational Guide for Handling trans-4-Methylcyclohexyl Isocyanate

This guide provides critical safety and logistical information for the handling and disposal of trans-4-Methylcyclohexyl isocyanate in a laboratory setting. It is intended for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of trans-4-Methylcyclohexyl isocyanate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and to mitigate risks associated with this chemical.

Chemical Profile:

  • Name: trans-4-Methylcyclohexyl isocyanate

  • CAS Number: 32175-00-1

  • Molecular Formula: C₈H₁₃NO

Primary Hazards:

  • Toxic if inhaled or swallowed.[1]

  • Causes skin and serious eye irritation.[1][2]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

  • May cause an allergic skin reaction.[1][2]

  • May cause respiratory irritation.[1][2]

  • Combustible liquid.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense and should be used in conjunction with engineering controls like a chemical fume hood.[3][4]

PPE CategorySpecification
Respiratory A full-face respirator with organic vapor cartridges is recommended.[5][6][7] In case of inadequate ventilation, an approved MSHA/NIOSH respirator or equivalent is necessary.[1] Air-purifying respirators have limitations with isocyanates as there are no reliable indicators for cartridge saturation.[3]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber are required.[5][6] Standard latex gloves are not suitable.[7] Gloves should be inspected before use and disposed of properly after handling.[8][9]
Eye Protection Splash goggles and a face shield are essential to protect against splashes.[1][5][10] If a full-face respirator is used, it provides eye protection.[6]
Body Protection A lab coat or chemical-resistant disposable coveralls should be worn to prevent skin contact.[3][6] Closed-toe shoes are mandatory.[3]

Standard Operating Procedure (SOP) for Handling

All work with trans-4-Methylcyclohexyl isocyanate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Preparation:

  • Review the Safety Data Sheet (SDS) thoroughly before beginning any work.[11]

  • Ensure the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents.

  • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

Handling:

  • Handle the chemical in a fume hood.[11]

  • Ground all equipment to prevent static discharge.[1]

  • Avoid inhalation of vapors or mists.[1]

  • Avoid contact with skin and eyes.[12]

  • Do not eat, drink, or smoke in the work area.[1][13]

  • Keep the container tightly closed when not in use.[1][13]

Post-Handling:

  • Decontaminate all work surfaces.

  • Properly dispose of all contaminated waste as hazardous waste.[11]

  • Remove PPE carefully to avoid cross-contamination.

  • Wash hands and face thoroughly with soap and water after handling.[7][10]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Standard Operating Procedure Workflow

Storage Requirements

  • Store in a cool, well-ventilated, and locked area.[1][13]

  • Keep containers tightly closed and dry.[1]

  • The chemical is moisture-sensitive; consider storing under an inert gas like Argon.[1]

  • Store away from heat, sparks, open flames, and other ignition sources.[1]

  • Store separately from incompatible materials.

Spill and Emergency Procedures

In Case of Exposure:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing and wash it before reuse.[13] Get medical advice if irritation or a rash occurs.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[13] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[13]

Spill Response: For minor spills, trained personnel with appropriate PPE can follow these steps. For large spills, evacuate the area and contact emergency services.[11]

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[11]

  • Neutralize: Prepare a decontamination solution. Common formulations include:

    • 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[11]

    • 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water to make 100%.[11]

  • Apply Decontaminant: Carefully apply the decontamination solution to the absorbed spill, working from the outside in. Allow it to react for at least 10 minutes.[11]

  • Collect: Use non-sparking tools to collect the absorbed material into a labeled, open container. Do not seal the container immediately as carbon dioxide gas may be generated.[11]

  • Clean: Wipe the spill area with the decontamination solution and then with water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[11]

spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Absorbent don_ppe->contain neutralize Apply Decontamination Solution contain->neutralize wait Wait 10 Minutes neutralize->wait collect Collect Material in Open Container wait->collect clean Clean Spill Area collect->clean dispose Dispose as Hazardous Waste clean->dispose

Emergency Spill Response Workflow

Disposal Plan

  • All waste contaminated with trans-4-Methylcyclohexyl isocyanate must be treated as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.[11]

  • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[1]

  • A licensed professional waste disposal service should be contacted for disposal.[8]

  • Do not dispose of the chemical down the drain.[9][13]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-Methylcyclohexyl isocyanate
Reactant of Route 2
Reactant of Route 2
trans-4-Methylcyclohexyl isocyanate
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